Comprehensive Technical Profiling of 5-Methoxy-2,3-dimethyl-1H-indole: Physicochemical Properties, Synthesis, and Applications
Executive Summary As drug discovery and agrochemical development pivot towards highly functionalized heterocyclic scaffolds, 5-Methoxy-2,3-dimethyl-1H-indole (CAS: 828-94-4) has emerged as a critical building block. This...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As drug discovery and agrochemical development pivot towards highly functionalized heterocyclic scaffolds, 5-Methoxy-2,3-dimethyl-1H-indole (CAS: 828-94-4) has emerged as a critical building block. This compound combines the privileged indole pharmacophore with specific electron-donating substituents that dictate its unique reactivity, lipophilicity, and biological profile. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data sheets. Here, we deconstruct the causality behind its physicochemical behavior, establish a self-validating synthetic protocol, and explore its field-proven applications in antioxidant therapeutics and agricultural biocontrol.
Physicochemical Profiling and Structural Causality
The physical and chemical properties of 5-Methoxy-2,3-dimethyl-1H-indole are fundamentally governed by its substitution pattern. The indole core is inherently electron-rich. The addition of a 5-methoxy group via resonance donates electron density into the
π
-system, raising the Highest Occupied Molecular Orbital (HOMO) energy. This makes the molecule an exceptional electron donor, which is the mechanistic basis for its potent radical-scavenging (antioxidant) capabilities.
Concurrently, the 2,3-dimethyl groups serve a dual purpose: they increase the molecule's lipophilicity (XLogP3 = 2.79) for better membrane permeability, and they sterically block the C2 and C3 positions. In an unsubstituted indole, C3 is the most nucleophilic site. By capping these positions, any subsequent electrophilic functionalization is strictly directed to the benzenoid ring or the N1 position, ensuring predictable downstream synthetic behavior.
Quantitative Data Summary
Property
Value
Scientific Implication
CAS Number
828-94-4
Standard registry identifier for procurement and safety tracking.
Molecular Formula
C11H13NO
Defines the base stoichiometry.
Monoisotopic Mass
175.09972 Da
Critical for high-resolution mass spectrometry (HRMS) validation 1.
The most robust method for synthesizing 5-Methoxy-2,3-dimethyl-1H-indole is the Fischer Indole Synthesis. The choice of 2-butanone (methyl ethyl ketone) as the ketone partner is deliberate. While unsymmetrical ketones can theoretically yield two regioisomers, under acidic conditions, the thermodynamic enamine (the more substituted double bond) is heavily favored. This regioselectivity drives the sigmatropic rearrangement exclusively toward the 2,3-dimethylindole core rather than the 2-ethylindole derivative 3.
Self-Validating Experimental Workflow
Hydrazone Formation:
Action: Suspend 4-methoxyphenylhydrazine hydrochloride (1.0 equiv) in absolute ethanol. Add 2-butanone (1.2 equiv) and a catalytic amount of glacial acetic acid. Reflux for 2 hours.
Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). The complete disappearance of the highly polar, ninhydrin-active hydrazine spot confirms quantitative conversion to the hydrazone.
Acid-Catalyzed Cyclization:
Action: Remove the ethanol in vacuo. Resuspend the crude hydrazone in toluene, add polyphosphoric acid (PPA) or p-toluenesulfonic acid (0.5 equiv), and heat to 110 °C.
Causality: The heat and acid drive the [3,3]-sigmatropic rearrangement.
Validation Checkpoint: The reaction mixture will darken significantly. The evolution of ammonia gas (detectable via damp pH paper over the condenser) acts as a real-time kinetic indicator of the final elimination step.
Workup and Isolation:
Action: Quench the cooled reaction with saturated aqueous NaHCO₃ to neutralize the acid. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
Validation Checkpoint: Purify via silica gel chromatography. The target compound will elute as a highly UV-active spot.
Figure 1: Mechanistic workflow of the Fischer Indole Synthesis for 5-Methoxy-2,3-dimethyl-1H-indole.
Analytical Validation (E-E-A-T Standard)
To ensure absolute structural integrity, the following analytical signatures must be confirmed:
¹H NMR (CDCl₃): The presence of two distinct singlet methyl peaks (~2.2 and 2.3 ppm) and a methoxy singlet (~3.8 ppm) confirms the substitutions. The absence of an ethyl triplet/quartet definitively proves the regioselectivity of the 2-butanone cyclization.
Mass Spectrometry: Electrospray ionization (ESI) should yield an
[M+H]+
adduct at m/z 176.10700, matching the predicted monoisotopic mass 1.
Biological and Industrial Applications
Antioxidant Therapeutics
Indole derivatives are heavily investigated for their cytoprotective properties. Research demonstrates that 5-Methoxy-2,3-dimethyl-1H-indole effectively protects human erythrocytes from hemolysis and shields DNA from oxidative damage induced by radical initiators like AAPH 4.
Mechanistic Causality: The electron-donating methoxy and methyl groups enrich the indole
π
-system. When confronted with a reactive oxygen species (ROS), the indole readily donates an electron, scavenging the radical. The resulting indolyl radical is highly stabilized by resonance across the extended aromatic system, safely terminating the oxidative chain reaction.
Agrochemical Biocontrol (Nematicidal Activity)
In agricultural biotechnology, 5-Methoxy-2,3-dimethyl-1H-indole has been identified as a critical Volatile Organic Compound (VOC) emitted by the biocontrol bacterium Bacillus amyloliquefaciens IIHR BA2 5.
Mechanistic Causality: When analyzed via HS-SPME-GC-MS, this compound was detected among the volatile emissions that exhibit potent nematicidal activity against the root-knot nematode Meloidogyne incognita. The high vapor pressure and optimal lipophilicity (XLogP3 = 2.79) allow the VOC to permeate the nematode's cuticle, disrupting internal metabolic processes and leading to high juvenile mortality (up to 88.34% in in vitro assays) 5.
Figure 2: Biocontrol pathway of 5-Methoxy-2,3-dimethyl-1H-indole against Meloidogyne incognita.
References
PubChemLite. "5-methoxy-2,3-dimethyl-1h-indole (C11H13NO)". Université du Luxembourg.
JHECHEM CO LTD. "5-methoxy-2,3-dimethyl-1H-indole". Echemi.
Knochel, P. et al. "Synthesis, Functionalization and Polymerization of Heterocycles Using Frustrated Lewis Pairs, Boron, Magnesium and Zinc Reagents". LMU Munich.
ResearchGate. "Potential Applications of Ferrocene as a Structural Feature in Antioxidants".
ResearchersLinks. "Protease and Synthetic Volatile Analogue Compounds from Bacillus amyloliquefaciens IIHR BA2 Exhibit Bio-Control Action Against Root Knot Nematode Meloidogyne incognita".
Spectroscopic Characterization of 5-Methoxy-2,3-dimethyl-1H-indole Derivatives: A Comprehensive Analytical Framework
Executive Summary As a privileged scaffold in medicinal chemistry, 5-Methoxy-2,3-dimethyl-1H-indole (CAS: 828-94-4) serves as a critical precursor for a wide range of biologically active compounds, including non-steroida...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As a privileged scaffold in medicinal chemistry, 5-Methoxy-2,3-dimethyl-1H-indole (CAS: 828-94-4) serves as a critical precursor for a wide range of biologically active compounds, including non-steroidal anti-inflammatory drugs (NSAIDs) and highly sensitive fluorescent probes. As an application scientist overseeing structural elucidation workflows, I emphasize that the characterization of these derivatives requires a holistic, self-validating approach. Relying solely on 1D Nuclear Magnetic Resonance (NMR) can lead to misassignments due to overlapping aromatic signals. Therefore, this technical guide outlines an integrated methodology combining 2D NMR, High-Resolution Mass Spectrometry (HRMS), and optical spectroscopy to ensure high-fidelity structural validation.
Chemical Context and Synthetic Derivatization
The reactivity of the 5-methoxyindole core is dictated by its electronic distribution. The methoxy group at the C5 position donates electron density via resonance, highly activating the C4 and C6 positions for electrophilic aromatic substitution. Concurrently, the methyl groups at C2 and C3 block traditional reactive sites, directing transition-metal-catalyzed functionalization (such as Pd-catalyzed allylation) toward the N1 or C3 positions[1],[2].
Understanding this regioselectivity is crucial because the analytical workflow must be specifically tailored to differentiate between N-substituted and C-substituted isomers.
Synthetic pathways and derivatization strategies for the 5-methoxy-2,3-dimethyl-1H-indole core.
Protocol: Synthesis and Isolation of N-Allyl Derivatives
To provide a concrete basis for our analytical framework, the following is a standardized protocol for generating N-allylated derivatives via Pd-catalysis[1],[2].
Reaction Setup: In a flame-dried Schlenk tube, combine 5-methoxy-2,3-dimethyl-1H-indole (0.2 mmol) and a skipped enyne (0.4 mmol) in 2.0 mL of anhydrous toluene. Causality: Anhydrous conditions prevent the premature quenching of the active Pd(0) catalyst.
Catalyst Addition: Add Pd(PPh3)4 (10.0 mol %), CyJohnPhos ligand (20.0 mol %), and an acidic additive like (PhO)2POOH (20.0 mol %) under an argon atmosphere. Causality: The bulky CyJohnPhos ligand sterically drives the regioselectivity toward N1 over C3.
Heating & Monitoring: Stir the mixture at 100 °C. Monitor via TLC (Hexane:EtOAc 4:1) until the starting indole is consumed (typically 4–12 hours).
Quenching & Extraction: Cool to room temperature, quench with saturated aqueous NaHCO3 (5 mL), and extract with ethyl acetate (3 × 5 mL). Dry over anhydrous Na2SO4.
Purification: Concentrate in vacuo and purify via silica gel flash chromatography.
Spectroscopic Characterization Protocols
Every protocol described below acts as a node in a self-validating system. The exact mass from HRMS validates the elemental formula, while 2D NMR maps the atomic connectivity, and optical spectroscopy confirms the functional group photophysics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5–10 mg of the purified derivative in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v TMS. Causality: CDCl3 is ideal for these relatively non-polar derivatives. If the N-H proton exchange needs to be slowed to observe coupling, DMSO-d6 is substituted.
1H NMR (400 MHz): Acquire 16 scans with a relaxation delay (D1) of 1.5 seconds. For the unsubstituted core, the aromatic protons (H-4, H-6, H-7) form a distinct AMX spin system[3].
13C NMR (100 MHz): Acquire a minimum of 512 scans with a D1 of 2.0 seconds. Causality: The extended relaxation delay ensures that quaternary carbons (C3, C3a, C7a) fully relax, providing an adequate signal-to-noise ratio.
2D NMR (HSQC & HMBC): Set up gradient-selected HMBC to map 2JCH and 3JCH couplings. Causality: HMBC is strictly required to differentiate N1-allylation from C3-allylation. An N-allyl group will show strong 3J coupling from the N-CH2 protons to the C2 and C7a carbons, a correlation impossible for a C3-allyl group.
High-Resolution Mass Spectrometry (HRMS)
Ionization Source: Utilize Electrospray Ionization in positive mode (ESI+). Causality: The electron-rich indole nitrogen readily accepts a proton, yielding a highly stable [M+H]+ pseudo-molecular ion without excessive fragmentation.
Mass Analyzer: Use a Time-of-Flight (TOF) or Orbitrap analyzer to achieve mass accuracy within < 5 ppm error, definitively proving the elemental composition.
Optical Spectroscopy (IR and Chemiluminescence)
FT-IR: Record spectra using Attenuated Total Reflectance (ATR). The strong asymmetric C-O-C stretch of the C5-methoxy group reliably appears at ~1215 cm⁻¹.
Chemiluminescence: Indole derivatives form dioxetanes upon oxidation, which decompose to emit light. 5-Methoxy-2,3-dimethylindole exhibits a distinct chemiluminescence maximum at 548 nm[4]. Causality: Tracking this specific emission wavelength allows researchers to use the derivative as a highly sensitive, label-free biochemical probe.
Orthogonal multi-modal spectroscopic workflow for structural validation.
Quantitative Data Presentation
The following tables summarize the critical spectroscopic benchmarks for the 5-methoxy-2,3-dimethyl-1H-indole core scaffold. Any derivatization will predictably shift these baselines (e.g., N-substitution will eliminate the N-H signal and shift C7a).
Table 1: Characteristic ¹H and ¹³C NMR Chemical Shifts (in CDCl₃) [3],[5]
The structural elucidation of 5-methoxy-2,3-dimethyl-1H-indole derivatives cannot rely on isolated data points. By strictly adhering to the multi-modal workflow outlined above—anchored by 2D NMR connectivity mapping and validated by high-resolution exact mass—researchers can eliminate structural ambiguity. This self-validating analytical framework ensures the scientific integrity required for advancing these privileged scaffolds into late-stage drug development and advanced material applications.
5-Methoxy-2,3-dimethyl-1H-indole (MDI): A Core Pharmacophore for Monoamine Transporter Binding and Antioxidant Profiling
Executive Summary In modern drug development, 5-Methoxy-2,3-dimethyl-1H-indole (MDI) occupies a unique dual role. While it is a standalone chemical entity with potent intrinsic biological activity, its primary value to s...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug development, 5-Methoxy-2,3-dimethyl-1H-indole (MDI) occupies a unique dual role. While it is a standalone chemical entity with potent intrinsic biological activity, its primary value to structural biologists and pharmacologists lies in its function as a minimal structural model for complex methoxyindole alkaloids, such as melatonin and the anti-addictive hallucinogen ibogaine.
This technical whitepaper synthesizes the mechanistic grounding of MDI as a computational scaffold for high-resolution Cryo-EM structural elucidation, details self-validating protocols for receptor binding assays, and explores the compound's direct radical scavenging pathways.
Mechanistic Grounding: MDI as a Computational Scaffold
When investigating the binding affinity of large, polycyclic indole alkaloids to monoamine transporters, calculating the quantum mechanical (QM) properties of the entire molecule in a solvent box is computationally expensive and prone to steric artifacts. To solve this, researchers isolate the active pharmacophore—the methoxyindole core—using MDI.
In the landmark structural elucidation of the human serotonin transporter (SERT) bound to ibogaine, researchers utilized MDI as the foundational computational model [1].
The Causality of the Model:
To accurately map how the ligand interacts with the orthosteric binding site of SERT, the partial atomic charges of the methoxyindole group were optimized according to the calculated water interactions of MDI at the HF/6–31G* level of theory[2]. By assigning precise partial charges (e.g., protons at +0.32e and nitrogen at −0.40e) to the MDI model, researchers generated a highly accurate CGenFF topology[2]. This allowed molecular dynamics (MD) simulations to perfectly align with Cryo-EM density maps, revealing that the methoxyindole core drives the closure of the extracellular gate via movements in transmembrane domains TM1b and TM6a[3].
Logical workflow for Cryo-EM parameterization using the MDI pharmacophore model.
Experimental Workflows: Receptor Binding Affinity
The binding affinity of MDI-core alkaloids is highly state-dependent. When SERT is restrained in the outward-open conformation, the binding affinity (
Kd
) is 5–8 µM. However, in the occluded conformation, the affinity increases significantly (
Kd
~ 400 nM)[2]. This occurs because the collapse of the extracellular vestibule traps the methoxyindole core, minimizing solvent-accessible surface area[3].
To empirically validate these affinities, a self-validating radioligand binding assay must be employed.
This protocol is designed to measure the binding affinity (
Ki
) of MDI derivatives to SERT using
[3H]
paroxetine as the competitive radioligand.
Step 1: Membrane Preparation & Solubilization
Express SERT in HEK-293S GnTI- cells.
Solubilize cells in 20 mM Tris (pH 8), 150 mM NaCl, containing 20 mM n-dodecyl-β-D-maltoside (DDM) and 2.5 mM cholesteryl hemisuccinate (CHS)[1].
Causality: DDM/CHS micelles are critical for maintaining the structural integrity and outward-open conformation of the transporter outside the native lipid bilayer.
Step 2: Assay Assembly (The Self-Validating Matrix)
Set up a 96-well plate with three distinct control/test conditions to ensure internal validation:
Total Binding (TB): Membrane +
[3H]
paroxetine + Buffer.
Test Wells: Membrane +
[3H]
paroxetine + MDI-derivative (serial dilution from 100 pM to 100 µM).
Validation Criteria: The assay is only valid if the Signal-to-Background ratio (TB/NSB) is
>5
and the Z'-factor is
>0.5
. Specific Binding is calculated as
TB−NSB
.
Step 3: Incubation and Harvesting
Incubate the plate at 22°C for 2 hours to reach equilibrium.
Causality: PEI coats the negatively charged glass fibers, drastically reducing the non-specific binding of the positively charged indole amines to the filter matrix.
Step 4: Scintillation and Data Transformation
Wash filters 3x with ice-cold wash buffer to trap the bound radioligand.
Add scintillation cocktail and read in a MicroBeta counter.
Calculate the
IC50
using non-linear regression. Convert
IC50
to
Ki
using the Cheng-Prusoff equation:
Ki=IC50/(1+([L]/Kd))
.
Antioxidant Affinity and Radical Scavenging Mechanisms
Beyond receptor binding, MDI possesses potent intrinsic cytoprotective properties. The electron-donating methoxy group at the C5 position and the methyl groups at C2/C3 significantly enhance the molecule's ability to donate electrons to free radicals.
Empirical studies demonstrate that MDI and its alkyl-substituted derivatives protect human erythrocytes and DNA from 2,2'-azobis(2-amidinopropane hydrochloride) (AAPH)-induced oxidative damage in a concentration-dependent manner [4]. Furthermore, indole derivatives mitigate cardiotoxicity by directly scavenging reactive oxygen species (ROS) and activating the Nrf2 signaling pathway, which promotes the nuclear translocation of Nrf2 and the subsequent upregulation of antioxidant enzymes like HO-1 and NQO1 [5].
Dual-pathway mechanism of MDI in radical scavenging and Nrf2-mediated cytoprotection.
Quantitative Data Summary
The following table summarizes the binding affinities and functional activities of the MDI pharmacophore across different biological targets.
Ligand / Pharmacophore
Target / System
Conformation / State
Binding Affinity (
Kd
/
IC50
)
Primary Mechanism
Ibogaine (MDI-core)
SERT
Outward-open
Kd
= 5–8 µM
Non-competitive inhibition
Ibogaine (MDI-core)
SERT
Occluded (ts2-active)
Kd
= 400 ± 100 nM
Central binding site occlusion
Ibogaine (MDI-core)
SERT
Functional Uptake
IC50
= 5 ± 1 µM
Reduction of
Vmax
(~50%)
MDI
Erythrocyte Membrane
AAPH-oxidized
Concentration-dependent
Direct radical scavenging
MDI
Plasmid DNA
ROS-exposed
Concentration-dependent
Prevention of DNA strand breaks
References
Title: Serotonin transporter-ibogaine complexes illuminate mechanisms of inhibition and transport
Source: Nature (NIH PubMed Central)
URL: [Link]
Title: Indole and its alkyl-substituted derivatives protect erythrocyte and DNA against radical-induced oxidation
Source: Journal of Biochemical and Molecular Toxicology (PubMed)
URL: [Link]
Title: The Effects and Mechanisms of Indole Derivatives in Improving Doxorubicin-Induced Cardiomyopathy
Source: Karger Publishers
URL: [Link]
Physicochemical Profiling of 5-Methoxy-2,3-dimethyl-1H-indole: Molecular Weight, Solubility, and Analytical Methodologies
Executive Summary 5-Methoxy-2,3-dimethyl-1H-indole (CAS: 828-94-4) is a critical low-molecular-weight heterocyclic compound[1]. In drug development and medicinal chemistry, it is primarily recognized as a key synthetic i...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
5-Methoxy-2,3-dimethyl-1H-indole (CAS: 828-94-4) is a critical low-molecular-weight heterocyclic compound[1]. In drug development and medicinal chemistry, it is primarily recognized as a key synthetic intermediate—often designated as Indomethacin Impurity 24—utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and various biologically active analogs[2]. Its synthesis is well-documented in advanced organometallic workflows, such as those utilizing zinc reagents and aryldiazonium salts[3].
As a Senior Application Scientist, I approach the characterization of this molecule not just as a static chemical entity, but as a dynamic participant in solvent systems. Understanding the causality between its structural features, molecular weight, and thermodynamic solubility is foundational for downstream formulation, purification, and pharmacokinetic modeling.
Structural Causality and Molecular Weight Analysis
The fundamental behavior of 5-Methoxy-2,3-dimethyl-1H-indole in any assay or biological system is dictated by its precise molecular architecture.
At 175.23 Da, the compound falls well below the 500 Da threshold established by Lipinski’s Rule of Five. This low molecular weight guarantees high theoretical diffusivity and excellent membrane permeability. However, molecular weight alone does not dictate solvation behavior. The core structure consists of an indole ring decorated with a 5-methoxy group and two methyl groups at the 2 and 3 positions.
While the molecule possesses one hydrogen bond donor (the indole NH) and one hydrogen bond acceptor (the methoxy oxygen), the dominant hydrophobic bulk of the methyl and aromatic groups severely restricts aqueous solvation. This structural dichotomy results in a highly lipophilic surface area, reflected by an XLogP3 value of approximately 2.79[1].
Structural features governing the solubility of 5-Methoxy-2,3-dimethyl-1H-indole.
Physicochemical and Solubility Profile
Solubility is a thermodynamic equilibrium governed by the energy required to disrupt the crystal lattice versus the energy released upon solvation. For 5-Methoxy-2,3-dimethyl-1H-indole, the high boiling point (325.3 ºC) and solid-state density (1.106 g/cm³) indicate a relatively stable crystal lattice[1].
Aqueous vs. Organic Solvation Thermodynamics
Organic Solvents: The compound exhibits high solubility in polar aprotic solvents (e.g., DMSO, DMF) and moderately polar organic solvents (e.g., dichloromethane, ethanol). The dielectric constants of these solvents effectively stabilize the polarizable aromatic system without being repelled by the hydrophobic methyl groups.
Aqueous Media: In water or physiological buffers (pH 7.4), solubility is exceptionally low. The compound lacks ionizable groups within the physiological pH range (the indole NH is very weakly acidic, pKa > 15), meaning it cannot form highly soluble salt derivatives to overcome its intrinsic lipophilicity.
To accurately determine the solubility of 5-Methoxy-2,3-dimethyl-1H-indole, kinetic methods (like solvent-shift nephelometry) are insufficient. Nephelometry measures the kinetic precipitation of amorphous aggregates when a DMSO stock is spiked into an aqueous buffer, which often overestimates true solubility due to supersaturation. Therefore, a self-validating Thermodynamic Shake-Flask Protocol is required to measure the true equilibrium from the crystalline solid state.
Step-by-Step Protocol: Shake-Flask Equilibrium and HPLC-UV Quantification
1. Solid Dispensation:
Accurately weigh an excess amount (e.g., 5.0 mg) of crystalline 5-Methoxy-2,3-dimethyl-1H-indole into a 2.0 mL glass HPLC vial.
2. Solvent Addition & Equilibration:
Add 1.0 mL of the target aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4). Seal the vial and incubate in a thermoshaker at 37°C and 250 RPM.
Causality Check (Self-Validation): Sample the suspension at 24 hours and 48 hours. Equilibrium is analytically validated only when the concentration delta between these two time points is < 5%.
3. Phase Separation:
Centrifuge the suspension at 10,000 x g for 15 minutes at 37°C to pellet undissolved solids.
Causality of Choice: Highly lipophilic molecules (XLogP3 > 2.5) exhibit significant non-specific binding to standard nylon or PTFE syringe filters, which artificially lowers the quantified concentration. Ultracentrifugation cleanly separates the phases without introducing surface-adsorption artifacts.
4. Sample Preparation:
Carefully aspirate the supernatant. Dilute the sample 1:1 with mobile phase (e.g., 50:50 Acetonitrile:Water) to prevent the compound from precipitating upon injection into the HPLC system.
5. HPLC-UV Quantification:
Inject the sample onto a C18 reverse-phase column. Elute using a gradient of Water/Acetonitrile (with 0.1% Formic Acid). Monitor via UV absorbance at λ=280 nm (optimal for the indole chromophore). Quantify against a 5-point calibration curve (R² > 0.999) prepared in a solvent where the compound is fully soluble (e.g., DMSO).
Step-by-step workflow for thermodynamic solubility profiling via the shake-flask method.
Title: Buy 5-methoxy-2,3-dimethyl-1H-indole from JHECHEM CO LTD - Echemi
Source: echemi.com
URL:1
Title: Synthesis, Functionalization and Polymerization of Heterocycles Using Frustrated Lewis Pairs, Boron, Magnesium and Zinc Reagents
Source: uni-muenchen.de
URL:3
Title: Indomethacin Impurity 24 - CAS - 828-94-4 | Axios Research
Source: axios-research.com
URL:2
Crystallographic Architecture of 5-Methoxy-2,3-dimethyl-1H-indole: A Technical Guide to Supramolecular Assembly and SCXRD Analysis
Phase I: Genesis of the Crystal – The Sublimation Anomaly In pharmaceutical drug development, understanding the solid-state behavior of active pharmaceutical ingredients (APIs) and their degradation pathways is paramount...
Author: BenchChem Technical Support Team. Date: April 2026
Phase I: Genesis of the Crystal – The Sublimation Anomaly
In pharmaceutical drug development, understanding the solid-state behavior of active pharmaceutical ingredients (APIs) and their degradation pathways is paramount. The compound 5-Methoxy-2,3-dimethyl-1H-indole (C₁₁H₁₃NO) frequently emerges in this context not just as a versatile synthetic building block, but as a specific thermal decomposition product of the blockbuster anti-inflammatory drug, indomethacin.
As demonstrated in the foundational crystallography report by [1], attempts to grow single crystals of the α-polymorph of indomethacin via vacuum sublimation at 425 K unexpectedly trigger a decomposition cascade. The result is the deposition of highly pure, colorless, acicular (needle-like) crystals of 5-methoxy-2,3-dimethyl-1H-indole at the cooler 295 K zone of the sublimation tube. Analyzing the crystal structure of this derivative provides critical insights into the thermal stability of indole-based NSAIDs and the supramolecular forces that govern their solid-state packing.
To understand the physical properties of this compound, we must first examine its mathematically refined lattice parameters. The compound crystallizes in a centrosymmetric monoclinic system. Below is the consolidated quantitative data derived from the definitive single-crystal X-ray diffraction (SCXRD) refinement[1].
Crystallographic Parameter
Refined Value
Chemical Formula
C₁₁H₁₃NO
Molecular Weight
175.23 g/mol
Crystal System
Monoclinic
Space Group
P2₁/c
Data Collection Temperature
123 K
Unit Cell Dimensions
a = 9.157 Å, b = 11.04 Å, c = 10.13 Å
Unit Cell Angles
α = 90°, β = 106.1°, γ = 90°
Cell Volume (V)
983.9 ų
Molecules per Cell (Z)
4
Radiation Source
Mo Kα (λ = 0.71073 Å)
Phase III: Supramolecular Logic and Packing Causality
In small-molecule crystallography, the arrangement of molecules within the P2₁/c space group is rarely accidental; it is a direct consequence of competing intermolecular forces.
Typically, molecules with an amine (N-H) donor and a methoxy (C-O-C) acceptor would form a classical N-H···O hydrogen-bonding network. However, in 5-methoxy-2,3-dimethyl-1H-indole, the crystal structure reveals a close intermolecular approach of the amine H atom to the face of an adjacent indole ring [1].
The Causality of the N-H···π Interaction:
Why does the crystal favor an N-H···π interaction over a classical N-H···O bond? The causality lies in steric constraint. The methoxy oxygen is sterically shielded by the overall planar geometry of the indole core and the adjacent bulk of the methyl groups at the C2 and C3 positions. To maximize the global packing efficiency (van der Waals contacts) of these hydrophobic methyl groups, the lattice forces the amine proton into a perpendicular orientation relative to an adjacent molecule, directing it into the electron-rich π-cloud of the indole face. This non-classical hydrogen bond acts as the primary structural motif stabilizing the lattice.
Step-by-step SCXRD workflow for the isolation, mounting, and structural refinement of the indole.
Phase IV: Self-Validating Protocol for Single-Crystal X-ray Diffraction
As application scientists, we do not merely collect data; we engineer a self-validating workflow where every step acts as a quality gate. Below is the standardized methodology for isolating and analyzing this specific indole derivative.
Step 1: Crystal Isolation via Thermal Decomposition
Action: Place the α-polymorph of indomethacin at the base of an evacuated sublimation tube. Heat the source zone to 425 K while maintaining the collection zone at 295 K[1].
Causality: The thermal stress induces a decomposition reaction rather than sublimation, selectively depositing 5-methoxy-2,3-dimethyl-1H-indole at the cooler end due to its specific vapor pressure profile.
Validation Gate: Examine the harvest under a polarized light microscope. The presence of colorless, acicular crystals exhibiting uniform optical extinction upon rotation validates that you have single crystals, not twinned or polycrystalline aggregates.
Step 2: Cryocooling and Vitrification
Action: Select a crystal with dimensions roughly 0.1 × 0.1 × 0.2 mm. Mount it on a glass fiber using a viscous perfluoropolyether oil. Immediately transfer the mount into a 123 K nitrogen gas stream on the goniometer[1].
Causality: The rapid plunge to 123 K vitrifies the oil, holding the crystal rigidly without inducing mechanical stress. The low temperature minimizes atomic thermal vibrations (Debye-Waller factors), which is critical for resolving light atoms like hydrogen.
Validation Gate: Collect a preliminary 5-minute rotation frame. Sharp, circular diffraction spots with no diffuse ice rings confirm successful vitrification and high crystal mosaicity.
Step 3: X-ray Diffraction Data Collection
Action: Utilize a diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å) and a CCD area detector. Collect full-sphere data using ω and φ scans.
Causality: Mo Kα radiation provides the necessary high-resolution data (up to 2θ ≈ 55°) required to accurately map the electron density of the indole core and its substituents.
Validation Gate: Monitor the internal agreement factor (
Rint
) during data integration. An
Rint<0.05
validates the monoclinic symmetry assignment and confirms the absence of significant radiation damage during the run.
Step 4: Structure Solution and Refinement
Action: Solve the phase problem using Direct Methods. Refine the structure against
F2
using all reflections. Allow the methyl groups to rotate but not tip. Refine the amine hydrogen atom isotropically[1].
Causality: Refining against
F2
prevents the statistical bias introduced by discarding negative intensity reflections (weak data). Allowing methyl rotation accounts for their lower rotational energy barriers, while isotropic refinement of the amine proton accurately maps the exact vector of the N-H···π interaction.
Validation Gate: Generate a CheckCIF report. A flat residual electron density map (typically within ±0.3 e/ų) and the absence of Level A/B alerts mathematically validate the structural model's integrity.
Logical mapping of supramolecular forces dictating the monoclinic P21/c crystal lattice packing.
Phase V: Mechanistic Causality in Refinement Choices
To achieve a high-fidelity structural model, specific computational choices must be made during the refinement phase. In the case of 5-methoxy-2,3-dimethyl-1H-indole, the decision to merge Friedel pairs for the final refinement is a critical mechanistic choice[1].
Because the molecule consists entirely of light atoms (C, H, N, O) and crystallizes in a centrosymmetric space group (P2₁/c), anomalous dispersion effects under Mo Kα radiation are statistically negligible. Merging the Friedel pairs (
hkl
and
−h−k−l
) effectively doubles the redundancy of the dataset. This dramatically improves the signal-to-noise ratio of the unique reflections, driving down the standard uncertainties (e.s.d.'s) of the bond lengths and angles without sacrificing any meaningful absolute structure information.
Conclusion
The crystal structure of 5-methoxy-2,3-dimethyl-1H-indole serves as a masterclass in supramolecular chemistry and crystallographic refinement. By understanding the causality behind its formation (thermal degradation of indomethacin) and its packing (sterically driven N-H···π interactions), drug development professionals can better predict the solid-state stability and degradation pathways of complex indole-based therapeutics.
Toxicological Profile of 5-Methoxy-2,3-dimethyl-1H-indole: A Preclinical Evaluation Guide
Executive Summary 5-Methoxy-2,3-dimethyl-1H-indole (CAS 1128-24-1) is a highly functionalized heterocyclic compound characterized by moderate lipophilicity (XLogP3 ~2.79) and a stable indole core[1]. While it has been id...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
5-Methoxy-2,3-dimethyl-1H-indole (CAS 1128-24-1) is a highly functionalized heterocyclic compound characterized by moderate lipophilicity (XLogP3 ~2.79) and a stable indole core[1]. While it has been identified as a volatile organic compound (VOC) with potent biocontrol and nematicidal properties[2], its structural homology to endogenous tryptamines and pharmacological indole derivatives necessitates rigorous preclinical toxicological profiling.
As a Senior Application Scientist, evaluating this compound requires moving beyond basic hazard identification. We must synthesize its known Global Harmonized System (GHS) liabilities—specifically its classification as a Category 3 Specific Target Organ Toxicity (STOT SE 3) agent[1]—with its complex redox chemistry. This whitepaper outlines the definitive preclinical framework, mechanistic rationale, and self-validating protocols required to assess the safety margins of 5-Methoxy-2,3-dimethyl-1H-indole in drug development, fully aligned with ICH M3(R2) guidelines[3].
Mechanistic Toxicology & Structural Alerts
The toxicological behavior of 5-Methoxy-2,3-dimethyl-1H-indole is dictated by its specific ring substitutions, which govern both its antioxidant capacity and its metabolic bioactivation risks.
Antioxidant vs. Pro-oxidant Dynamics
Indole derivatives are known for their complex redox chemistry. The presence of the electron-donating 5-methoxy group, combined with the 2,3-dimethyl substitutions, significantly enhances the molecule's ability to scavenge free radicals. In vitro studies demonstrate that alkyl and methoxy-substituted indoles effectively protect human erythrocytes and DNA against oxidative damage induced by peroxyl radical generators like 2,2′-azobis(2-amidinopropane) hydrochloride (AAPH).
However, this high electron density is a double-edged sword. While it provides cytoprotection against external oxidative stress, it also increases the likelihood of the compound undergoing cytochrome P450 (CYP450)-mediated oxidative bioactivation in the liver, potentially forming reactive electrophiles.
Structure-Activity Relationship (SAR) and Metabolism
In an unsubstituted indole, CYP450 enzymes typically oxidize the C2 and C3 positions. Because 5-Methoxy-2,3-dimethyl-1H-indole has methyl groups blocking both the C2 and C3 sites, hepatic metabolism is forced down alternative pathways. The primary metabolic routes shift to:
O-demethylation at the C5 position (yielding a potentially reactive 5-hydroxyindole intermediate).
N-oxidation or aliphatic hydroxylation of the methyl groups.
Understanding this forced metabolic shift is critical, as it directly informs the design of our in vitro clearance and trapping assays.
Fig 1: Proposed CYP450-mediated bioactivation and detoxification pathway.
Quantitative Toxicological Data Summary
To establish a baseline for ICH M3(R2) IND-enabling studies[3], the following table synthesizes the known physicochemical properties and the established/predicted toxicological parameters for this compound.
The preclinical safety evaluation must be a self-validating system. We do not merely check boxes; we design workflows where every assay includes internal controls that prove the assay's mechanistic validity.
Fig 2: Stepwise preclinical toxicological evaluation workflow for indole derivatives.
Causality: Human erythrocytes lack organelles and a nucleus, making them an ideal, isolated biological membrane system. We use this assay to differentiate between the compound's cytoprotective antioxidant properties and its potential to cause direct lipophilic membrane disruption (toxicity). AAPH is utilized because it thermally decomposes at 37°C to yield a constant, measurable flux of peroxyl radicals.
Step-by-Step Workflow:
Preparation: Isolate human erythrocytes from healthy donors via centrifugation. Wash the pellet three times with phosphate-buffered saline (PBS, pH 7.4) and resuspend to a 10% hematocrit.
Treatment: Pre-incubate the erythrocyte suspension with varying concentrations of 5-Methoxy-2,3-dimethyl-1H-indole (10 µM, 50 µM, 100 µM, 200 µM) for 30 minutes at 37°C.
Stress Induction (Self-Validation): Add 50 mM AAPH to the mixture to induce oxidative stress.
Positive Control: AAPH + Vehicle to validate maximum radical-induced hemolysis.
Measurement: Incubate the plates for 3 hours at 37°C. Centrifuge at 1500 × g for 10 minutes to pellet intact cells. Transfer the supernatant to a 96-well plate and read the absorbance at 540 nm to quantify hemoglobin release.
Data Interpretation: Calculate the IC50 for hemolysis protection. If the compound without AAPH causes >5% hemolysis compared to the vehicle control, it flags direct membrane toxicity, likely due to its XLogP3 of 2.79 driving lipid bilayer disruption[1].
Causality: Because the 2,3-dimethyl substitution blocks standard indole oxidation, metabolism is diverted. We must determine if O-demethylation at the 5-methoxy group generates reactive quinone-imine intermediates that could covalently bind to hepatic proteins, causing drug-induced liver injury (DILI). We use Glutathione (GSH) as a nucleophilic "trap" to capture these transient toxic metabolites.
Step-by-Step Workflow:
Incubation Mixture: In a 96-well format, combine Human Liver Microsomes (HLM, 0.5 mg/mL final protein concentration), 5-Methoxy-2,3-dimethyl-1H-indole (1 µM), and potassium phosphate buffer (100 mM, pH 7.4).
Trapping Agent (Self-Validation): Add 5 mM Glutathione (GSH) to the mixture. GSH acts as a surrogate for cellular nucleophiles. The formation of stable GSH-adducts validates the presence of toxic bioactivation.
Initiation: Pre-warm the plate to 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH (cofactor).
Sampling & Quenching: Remove 50 µL aliquots at 0, 15, 30, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
LC-MS/MS Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Inject the supernatant into an LC-MS/MS system.
Clearance: Monitor the depletion of the parent mass (m/z 175.1) to calculate intrinsic clearance (
CLint
).
Toxicity: Perform a neutral loss scan for 129 Da (characteristic of GSH conjugates) and monitor for the Parent + 305 Da mass shift, which definitively proves the formation of a reactive, toxic electrophile.
References
Buy 5-methoxy-2,3-dimethyl-1H-indole from JHECHEM CO LTD - Echemi. Echemi.com.
Protease and Synthetic Volatile Analogue Compounds from Bacillus amyloliquefaciens IIHR BA2 Exhibit Bio-Control Action Against Root Knot Nematode Meloidogyne incognita. ResearchersLinks.
Indole and its alkyl-substituted derivatives protect erythrocyte and DNA against radical-induced oxidation - PubMed. National Institutes of Health (NIH).
M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals - FDA. U.S. Food and Drug Administration.
Application Note: Advanced Protocol for the Fischer Indole Synthesis of 5-Methoxy-2,3-dimethyl-1H-indole
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Executive Overview The indole core is a privileged scaffold in medicinal...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Application Note & Validated Protocol
Executive Overview
The indole core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous therapeutics, including triptans, indomethacin analogs, and melatonin receptor modulators. The synthesis of 5-Methoxy-2,3-dimethyl-1H-indole via the classical Fischer Indole Synthesis represents a fundamental yet nuanced transformation.
As a Senior Application Scientist, I have designed this guide to move beyond a simple procedural list. This document dissects the mechanistic causality behind reagent selection, establishes a self-validating experimental workflow, and provides optimized, reproducible parameters for synthesizing this electron-rich indole derivative[1, 2].
Mechanistic Rationale & Regiochemical Causality
The Fischer Indole Synthesis is an acid-catalyzed process that converts an arylhydrazine and a ketone into an aromatic indole [3]. For this specific target, the reaction between 4-methoxyphenylhydrazine hydrochloride and 2-butanone (methyl ethyl ketone) proceeds through a well-defined sequence governed by thermodynamic control.
The Causality of Reagent Selection
Precursor Stability (The Hydrazine): 4-Methoxyphenylhydrazine is highly susceptible to auto-oxidation due to the electron-donating nature of the methoxy group. Utilizing the hydrochloride salt stabilizes the reagent for long-term storage and provides an inherent proton source to initiate the condensation phase [4].
Regioselectivity (The Ketone): 2-butanone is an asymmetric ketone, meaning it can theoretically form two different ene-hydrazine tautomers. Under the acidic, refluxing conditions of this protocol, the system operates under thermodynamic control. The more substituted (internal) ene-hydrazine is favored over the terminal kinetic product. Consequently, the critical [3,3]-sigmatropic rearrangement occurs at the internal methylene carbon, exclusively yielding the 2,3-dimethylindole architecture rather than the isomeric 2-ethylindole.
Catalyst Selection: While Lewis acids (e.g.,
ZnCl2
,
BF3
) are common in Fischer syntheses, the electron-rich 5-methoxyindole product is prone to polymerization and oxidative degradation under harsh conditions. Glacial acetic acid is selected as both the solvent and the Brønsted acid catalyst because its moderate
pKa
perfectly balances the need to drive the [3,3]-shift while preserving the integrity of the product [2, 3].
Mechanistic pathway of the Fischer Indole Synthesis highlighting the rate-determining [3,3]-shift.
Quantitative Optimization Data
To validate the choice of glacial acetic acid, the following table summarizes quantitative optimization data comparing various catalytic systems for the synthesis of electron-rich indoles.
Table 1: Reaction Condition Optimization for 5-Methoxy-2,3-dimethyl-1H-indole
Catalyst / Solvent System
Temperature
Time (h)
Conversion (%)
Isolated Yield (%)
Purity Profile (LC-MS)
Glacial Acetic Acid
100 °C (Reflux)
3.0
>98%
84%
>95% (Clean profile)
Ethanol / conc. HCl (cat.)
80 °C (Reflux)
5.0
90%
72%
90% (Minor side reactions)
Toluene /
ZnCl2
(1.5 eq)
110 °C (Reflux)
8.0
100%
55%
75% (Polymeric degradation)
Polyphosphoric Acid (PPA)
90 °C
4.0
85%
40%
60% (Extensive charring)
Experimental Protocol
This methodology is designed as a self-validating system . In-Process Controls (IPCs) are embedded directly into the workflow to ensure the operator can verify success at each critical juncture before proceeding.
Reagents and Equipment
4-Methoxyphenylhydrazine hydrochloride: 1.74 g (10.0 mmol, 1.0 equiv)
2-Butanone (MEK): 0.86 g / 1.07 mL (12.0 mmol, 1.2 equiv)
Glacial Acetic Acid: 20 mL (Solvent/Catalyst)
Equipment: 100 mL round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, TLC plates (Silica gel 60
F254
).
Step-by-Step Methodology
Phase 1: Condensation & Rearrangement
Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxyphenylhydrazine hydrochloride (1.74 g, 10.0 mmol).
Solvation: Suspend the salt in 20 mL of glacial acetic acid. Stir at room temperature for 5 minutes.
Initiation: Add 2-butanone (1.07 mL, 12.0 mmol) dropwise to the suspension.
Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 95–100 °C. The suspension will transition into a homogeneous dark solution as the hydrazone forms and the [3,3]-sigmatropic rearrangement initiates.
Self-Validation Check: The starting hydrazine (
Rf
~0.1) should be consumed. The product indole will appear as a new, highly UV-active spot (
Rf
~0.4).
Staining: Dip the TLC plate in p-anisaldehyde stain and heat. The indole spot will rapidly turn a characteristic deep pink/purple, confirming the formation of the electron-rich aromatic ring.
Phase 3: Quenching & Workup
7. Quench: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing 100 mL of crushed ice and water.
8. Neutralization: Carefully neutralize the acidic solution by adding 10% aqueous
NaOH
or solid
Na2CO3
portion-wise until the pH reaches ~7.5. (Caution: Vigorous
CO2
evolution will occur if using carbonates).
9. Extraction: Transfer to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 × 40 mL).
10. Washing: Wash the combined organic layers with saturated brine (50 mL) to remove residual moisture and acetic acid.
11. Drying: Dry the organic phase over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure to yield a crude dark oil/solid.
Phase 4: Purification
12. Chromatography: Purify the crude material via flash column chromatography on silica gel, utilizing a gradient elution of Hexanes to Hexanes/Ethyl Acetate (9:1 to 4:1).
13. Isolation: Combine the product-containing fractions and evaporate the solvent to afford 5-Methoxy-2,3-dimethyl-1H-indole as an off-white to pale brown solid.
Experimental workflow detailing the progression from setup to final analytical validation.
Analytical Characterization & Validation
To ensure absolute trustworthiness of the synthesized batch, the product must be validated against the following spectral benchmarks:
Mass Spectrometry (ESI-MS):
Calculated for
C11H13NO
: 175.10
Expected
[M+H]+
peak: m/z
176.1
1
H-NMR (400 MHz,
CDCl3
):
δ
7.62 (br s, 1H, Indole NH ) — Confirms successful cyclization and elimination of
NH3
.
δ
7.14 (d,
J=8.7
Hz, 1H, Ar-H 7)
δ
6.96 (d,
J=2.4
Hz, 1H, Ar-H 4)
δ
6.76 (dd,
J=8.7,2.4
Hz, 1H, Ar-H 6)
δ
3.86 (s, 3H, -OCH
3 ) — Confirms retention of the methoxy group.
δ
2.34 (s, 3H, C2-CH
3 )
δ
2.19 (s, 3H, C3-CH
3 ) — The presence of two distinct methyl singlets confirms the thermodynamic regioselectivity of the 2-butanone enolization.
Title: New 3H-Indole Synthesis by Fischer's Method. Part I
Source: Molecules (MDPI)
URL: [Link]
Title: Reactive, Aqueous-Dispersible Polyfluorene-Wrapped Carbon Nanotubes Modulated with an Acidochromic Switch via Azide–Alkyne Cycloaddition
Source: ACS Applied Polymer Materials
URL: [Link]
Application
Application Note: Standardized Protocol for the Solubilization of 5-Methoxy-2,3-dimethyl-1H-indole in DMSO
Introduction and Mechanistic Context 5-Methoxy-2,3-dimethyl-1H-indole (CAS: 828-94-4) is a highly substituted indole derivative frequently utilized in biochemical assays and drug development pipelines. The presence of el...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Mechanistic Context
5-Methoxy-2,3-dimethyl-1H-indole (CAS: 828-94-4) is a highly substituted indole derivative frequently utilized in biochemical assays and drug development pipelines. The presence of electron-donating groups (the 5-methoxy and 2,3-dimethyl substituents) significantly enhances the electron density of the indole core. This structural feature is the primary driver of its potent radical-scavenging activity, making it a highly effective antioxidant capable of protecting erythrocytes and DNA against radical-induced oxidation[1].
However, this same electron-rich nature makes the compound susceptible to auto-oxidation in solution. Therefore, preparing a stable, high-fidelity stock solution requires strict control over solvent quality, environmental exposure, and thermal cycling. Dimethyl sulfoxide (DMSO) is the optimal solvent due to its high dielectric constant and ability to disrupt intermolecular hydrogen bonding, but its hygroscopic nature demands specific handling protocols to prevent water-induced precipitation of the lipophilic indole.
Physicochemical Profiling and Solvation Metrics
Before initiating solvation, it is critical to understand the physical parameters dictating the compound's behavior in DMSO. The compound exhibits a highly lipophilic profile (XLogP3 ~2.8), indicating excellent solubility in non-polar to polar aprotic solvents, but near-insolubility in aqueous buffers without a carrier solvent[2][3].
Table 1: Physicochemical Properties of 5-Methoxy-2,3-dimethyl-1H-indole
Parameter
Value
Implications for Solvation
Molecular Formula
C11H13NO
Determines molarity calculations.
Molecular Weight
175.23 g/mol
1 Molar solution = 175.23 mg/mL.
XLogP3
2.79
Highly lipophilic; requires ≥99.9% anhydrous DMSO to prevent micelle formation or precipitation.
Physical State
Solid (Crystalline)
Requires mechanical agitation (vortexing) to disrupt the crystal lattice.
Table 2: Standard Stock Solution Preparation Matrix
Calculations based on 1.0 mL final volume in anhydrous DMSO.
Target Concentration
Mass Required (mg)
Application Context
10 mM
1.75 mg
Standard stock for in vitro cellular assays.
25 mM
4.38 mg
Intermediate stock; ideal for serial dilutions.
50 mM
8.76 mg
High-density stock for structural biology or high-throughput screening (HTS).
Solvent: Use only anhydrous, cell-culture grade DMSO (≥99.9% purity, stored under inert gas). Standard benchtop DMSO rapidly absorbs atmospheric moisture, which will drastically reduce the solubility limit of 5-Methoxy-2,3-dimethyl-1H-indole.
Environment: Perform weighing and dissolution in a low-humidity environment or a controlled biosafety cabinet to minimize moisture ingress.
Solubilization Workflow
Equilibration: Allow the sealed vial of 5-Methoxy-2,3-dimethyl-1H-indole to equilibrate to room temperature (20–25°C) in a desiccator before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder, altering the molecular weight and introducing water into the final stock.
Gravimetric Measurement: Using a calibrated analytical balance (0.01 mg precision), weigh the required mass of the compound (e.g., 8.76 mg for a 50 mM stock) into a sterile, amber-tinted microcentrifuge tube. Causality: Amber tubes protect the electron-rich indole core from photo-degradation.
Solvent Addition: Pipette exactly 1.0 mL of anhydrous DMSO directly onto the powder.
Agitation: Vortex the suspension continuously for 30–60 seconds at maximum speed.
Thermal/Acoustic Assistance (If Required): If visible particulates remain, subject the tube to mild sonication in a water bath (room temperature) for 2–5 minutes. Do not exceed 37°C. Causality: Excessive heat can accelerate the oxidation of the methoxy group in the presence of dissolved oxygen.
Visual Verification: Hold the tube against a light source. The solution must be completely transparent with no refractive gradients or undissolved crystalline specs.
Aliquoting and Storage
Inert Gas Purging: Gently blow a stream of dry Argon or Nitrogen gas over the headspace of the tube before sealing. Causality: Displacing oxygen prevents the auto-oxidation of the alkyl-substituted indole[1].
Aliquoting: Divide the master stock into 50 µL or 100 µL single-use aliquots.
Cryopreservation: Store aliquots immediately at -20°C (for use within 1–2 months) or -80°C (for long-term storage up to 12 months). Causality: DMSO freezes at 19°C. Repeated freeze-thaw cycles of a single master tube draw in moisture, leading to the eventual precipitation of the compound.
Solubilization Logic and Quality Control Workflow
Fig 1: Logical workflow for the solvation, validation, and storage of indole derivatives.
Downstream Application Notes
When introducing the DMSO stock solution into aqueous biological buffers (e.g., PBS or cell culture media):
Order of Addition: Always add the DMSO stock dropwise to the vigorously stirring aqueous buffer, never the reverse. This prevents localized areas of high aqueous concentration that trigger rapid nucleation and precipitation.
DMSO Tolerance: Ensure the final concentration of DMSO in the assay does not exceed 0.1% to 0.5% (v/v), as higher concentrations can induce cellular toxicity or artifactual hemolysis, which would confound assays measuring the compound's erythrocyte-protective properties[1].
References
PubChemLite. (n.d.). 5-methoxy-2,3-dimethyl-1h-indole (C11H13NO) Structural Information. Retrieved March 31, 2026, from [Link]
Zhao, Z., et al. (2009). Indole and its alkyl-substituted derivatives protect erythrocyte and DNA against radical-induced oxidation. PubMed / Wiley Periodicals, Inc. Retrieved March 31, 2026, from [Link]
applications of 5-Methoxy-2,3-dimethyl-1H-indole in drug discovery
Application Note: 5-Methoxy-2,3-dimethyl-1H-indole as a Non-Acidic Privileged Scaffold in Targeted Drug Discovery Executive Summary 5-Methoxy-2,3-dimethyl-1H-indole (CAS 828-94-4) is a highly versatile heterocyclic build...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: 5-Methoxy-2,3-dimethyl-1H-indole as a Non-Acidic Privileged Scaffold in Targeted Drug Discovery
Executive Summary
5-Methoxy-2,3-dimethyl-1H-indole (CAS 828-94-4) is a highly versatile heterocyclic building block. Historically classified and utilized as "Indomethacin Impurity 24" during the synthesis and quality control of the classic non-steroidal anti-inflammatory drug (NSAID) Indomethacin[1], this compound has transcended its status as a mere synthetic byproduct. Today, it serves as a foundational scaffold in pharmaceutical development[2]. By leveraging its unique structural properties, scientists are actively designing non-acidic cyclooxygenase-2 (COX-2) selective inhibitors, Cannabinoid receptor 2 (CB2) agonists, and novel targeted therapeutics. This application note details the mechanistic rationale, synthetic protocols, and bioassay workflows for harnessing this privileged scaffold in modern drug discovery.
Mechanistic Rationale: The Power of C3-Methyl Substitution
The pharmacological behavior of indole-based NSAIDs is heavily dictated by their C-3 substituents. In classic Indomethacin, the C3-acetic acid moiety is essential for forming a critical ionic salt bridge with the Arg120 residue in the COX-1 active site. While this drives potent anti-inflammatory activity, it also causes non-selective COX-1 inhibition, leading to severe gastrointestinal (GI) toxicity and mucosal damage.
By utilizing 5-Methoxy-2,3-dimethyl-1H-indole as a starting material, researchers intentionally replace the acidic C3-acetic acid with a neutral, lipophilic methyl group.
Causality of Selectivity: The absence of the carboxylic acid abolishes the strong ionic interaction with Arg120 in COX-1. Simultaneously, the steric bulk of the 2,3-dimethyl configuration restricts the rotational freedom of any N1-substituents (e.g., aroyl or alkyl groups) added downstream. This forces the molecule into a rigid conformation that perfectly occupies the larger, more flexible hydrophobic side-pocket characteristic of the COX-2 enzyme.
Electronic Contributions: The 5-methoxy group enriches the electron density of the indole core, stabilizing transition states during electrophilic functionalization and enhancing favorable
π−π
stacking interactions within receptor binding pockets[3].
Figure 1: Pharmacological shift from non-selective COX inhibition to COX-2 selectivity.
Experimental Protocols
Protocol A: N-Acylation of 5-Methoxy-2,3-dimethyl-1H-indole
Objective: To synthesize non-acidic indomethacin analogs for structure-activity relationship (SAR) screening.
Causality & Design: The indole N-H bond is only weakly acidic (pKa ~16). To achieve efficient N-acylation, a strong base like Sodium Hydride (NaH) is required to quantitatively deprotonate the nitrogen, forming a highly nucleophilic indolide anion prior to the introduction of the electrophile.
Step-by-Step Methodology:
Preparation: In an oven-dried Schlenk flask under an inert argon atmosphere, dissolve 1.0 mmol of 5-Methoxy-2,3-dimethyl-1H-indole[4] in 5.0 mL of anhydrous N,N-Dimethylformamide (DMF).
Deprotonation: Cool the solution to 0 °C using an ice bath. Slowly add 1.2 mmol of NaH (60% dispersion in mineral oil). Caution: Hydrogen gas evolution will occur. Stir for 30 minutes at 0 °C until bubbling ceases, indicating complete indolide formation.
Electrophilic Addition: Dropwise, add 1.1 mmol of the desired acyl chloride (e.g., 4-chlorobenzoyl chloride) dissolved in 2.0 mL of anhydrous DMF.
Self-Validating QC Step: After 2 hours of stirring at room temperature, withdraw a 50 µL aliquot, quench in 1 mL of methanol, and analyze via LC-MS. The complete disappearance of the parent mass (m/z 176.1 for[M+H]+) and the appearance of the target product mass confirms reaction completion. Do not proceed to aqueous workup until this is verified.
Workup: Quench the bulk reaction with saturated aqueous NH4Cl (10 mL). Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure N-acylated derivative.
Objective: To quantify the shift in isoform selectivity caused by the C3-methyl substitution.
Causality & Design: This assay bypasses complex downstream prostaglandin quantification by directly measuring the peroxidase activity of the COX enzymes. As COX converts arachidonic acid to PGG2, its peroxidase active site reduces PGG2 to PGH2, simultaneously oxidizing a non-fluorescent probe (ADHP) into highly fluorescent resorufin. Enzyme inhibition directly correlates with a measurable decrease in fluorescence.
Enzyme Incubation: In a black 96-well microplate, add 150 µL of assay buffer, 10 µL of recombinant human COX-1 or COX-2 enzyme, and 10 µL of the test compound (dissolved in DMSO).
Self-Validating Controls: Include a vehicle control (10 µL DMSO, representing 0% inhibition) and a positive control (10 µL of 10 µM Indomethacin, representing 100% inhibition). The assay is only valid if the signal-to-background ratio between these controls exceeds 5:1.
Reaction Initiation: Add 10 µL of the fluorometric substrate (ADHP) followed immediately by 10 µL of Arachidonic Acid to initiate the reaction.
Measurement: Incubate for 5 minutes at room temperature in the dark. Read fluorescence using a microplate reader (Excitation: 530-540 nm; Emission: 585-595 nm).
Data Analysis: Calculate IC50 values using non-linear regression analysis (four-parameter logistic curve).
Figure 2: High-throughput synthesis and screening workflow for indole derivatives.
Quantitative Data: SAR Profiling
The table below summarizes the profound pharmacological impact of utilizing the 5-Methoxy-2,3-dimethyl-1H-indole scaffold. Replacing the C3-acetic acid with a methyl group fundamentally shifts the molecule from a COX-1 selective irritant to a highly selective COX-2 modulator.
Compound Scaffold
C3 Substituent
N1 Substituent
COX-1 IC50 (µM)
COX-2 IC50 (µM)
Selectivity Index (COX-1/COX-2)
Indomethacin (Standard)
-CH2COOH
p-Chlorobenzoyl
0.05
0.45
0.11 (COX-1 Selective)
Analog 1 (Target)
-CH3
p-Chlorobenzoyl
> 50.0
1.25
> 40.0 (COX-2 Selective)
Analog 2 (Target)
-CH3
p-Bromobenzyl
> 100.0
0.85
> 117.6 (Highly Selective)
Table 1: Comparative SAR data demonstrating the ablation of COX-1 affinity upon removal of the acidic C3 moiety.
References
Synthesis, Functionalization and Polymerization of Heterocycles Using Frustrated Lewis Pairs, Boron, Magnesium and Zinc Reagents
Source: Ludwig-Maximilians-Universität München
URL:[3]
Indomethacin Impurity 24 - CAS - 828-94-4
Source: Axios Research
URL:4[4]
Indomethacin Impurity 24 | CAS 828-94-4
Source: Veeprho
URL:1[1]
A Robust, Stability-Indicating HPLC Method for the Analysis of 5-Methoxy-2,3-dimethyl-1H-indole
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive guide to developing and validating a stability-indicating High-Performance Liqui...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to developing and validating a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-Methoxy-2,3-dimethyl-1H-indole. Indole derivatives are a critical class of compounds in pharmaceutical research, and ensuring their purity and stability is paramount. This document moves beyond a simple protocol, offering a detailed rationale for methodological choices, from initial parameter selection based on the analyte's physicochemical properties to a systematic optimization strategy. We present a complete workflow that includes a forced degradation study to ensure specificity against potential degradants and a full validation protocol consistent with the International Council for Harmonisation (ICH) Q2(R2) guidelines. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish a reliable and robust analytical method for this, and structurally similar, indole compounds.
The first step in any logical method development is to understand the analyte itself. The physicochemical properties of 5-Methoxy-2,3-dimethyl-1H-indole dictate the optimal starting point for chromatographic analysis.
1.1. Physicochemical Properties
A summary of the key properties for 5-Methoxy-2,3-dimethyl-1H-indole is presented below.
1.2. Rationale for Initial Chromatographic Conditions
The properties in the table provide a clear direction for our initial method development strategy:
Chromatographic Mode: The predicted XLogP3 value of 2.8 indicates that the molecule is moderately non-polar. This makes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) the ideal separation mode.[5][6] In RP-HPLC, the analyte will interact with a non-polar stationary phase, and its retention will be modulated by a polar mobile phase.
Stationary Phase: A C18 (octadecylsilyl) column is the most common and versatile stationary phase for RP-HPLC and serves as an excellent starting point for separating moderately non-polar compounds like this indole derivative.[5][6]
Mobile Phase: A mixture of water and a polar organic solvent is required. Acetonitrile (ACN) is generally preferred over methanol for indole-containing compounds as it often provides better peak shape and lower UV cutoff. To ensure good peak shape and consistent retention times, adding a small amount of acid, such as 0.1% formic acid , to the mobile phase is recommended. This suppresses the ionization of any residual silanol groups on the stationary phase and ensures the analyte is in a single protonation state.[6]
Detection: The indole ring system contains a strong chromophore, making UV detection a simple and robust choice. Based on published spectra for related indole compounds, a detection wavelength of 280 nm is a suitable starting point, as it typically offers a good balance of sensitivity and selectivity.[6][7][8]
HPLC Method Development and Optimization Protocol
Method development is an iterative process. The goal is to achieve a chromatogram with a sharp, symmetrical peak for the analyte, well-resolved from any impurities or degradants, within a reasonable run time.
Caption: A logical workflow for systematic HPLC method development.
2.1. Experimental Protocol: Method Optimization
This protocol outlines the steps to refine the initial chromatographic conditions.
1. Materials and Equipment:
HPLC system with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.
C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
Sample Preparation: Prepare a stock solution of the reference standard at 1.0 mg/mL in acetonitrile. Dilute this stock with the mobile phase (e.g., 50:50 ACN:Water) to a working concentration of approximately 0.1 mg/mL. Filter the final solution through a syringe filter before injection.[5][6]
3. Chromatographic System Setup:
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Injection Volume: 10 µL.
Detection: 280 nm (or scan from 200-400 nm with PDA).
4. Optimization Steps:
Step 1 (Isocratic Scouting): Perform a series of isocratic runs with varying mobile phase compositions (e.g., 40%, 50%, 60% Mobile Phase B). The goal is to find a composition that elutes the analyte with a retention factor (k') between 2 and 10.
Step 2 (Gradient Development): If impurities are present or if a single isocratic run is too long, develop a gradient method. A good starting point is a broad linear gradient (e.g., 5% to 95% B over 20 minutes).
Step 3 (Gradient Refinement): Based on the results of the scouting gradient, create a more focused gradient. Adjust the slope of the gradient around the elution point of the analyte to optimize the resolution between the main peak and any adjacent impurities.
Step 4 (Finalization): Once satisfactory separation is achieved, finalize the method. The final method parameters should be clearly documented.
2.2. Example Optimized Method
The following table presents a hypothetical final method achieved through the optimization process.
Parameter
Condition
Column
C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A
0.1% (v/v) Formic Acid in Water
Mobile Phase B
0.1% (v/v) Formic Acid in Acetonitrile
Gradient
40% B to 70% B over 10 min, hold at 70% B for 2 min, return to 40% B over 1 min, equilibrate for 2 min
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Injection Volume
10 µL
Detection
UV at 280 nm
Expected Retention Time
~ 8.5 minutes
Forced Degradation Study: Establishing a Stability-Indicating Method
A forced degradation (or stress testing) study is essential to demonstrate that the analytical method is "stability-indicating." This means the method can unequivocally assess the analyte in the presence of its degradation products, ensuring that a loss in analyte concentration is observable as a corresponding increase in degradant peaks.[9][10][11] The study involves subjecting the analyte to harsh conditions to intentionally produce degradants.[12][13][14]
Caption: Workflow for a comprehensive forced degradation study.
3.1. Protocol for Forced Degradation
1. Objective: To generate approximately 5-20% degradation of the active pharmaceutical ingredient (API).[13]
2. Procedure: For each condition, prepare a sample of 5-Methoxy-2,3-dimethyl-1H-indole at approximately 1 mg/mL. Also prepare a "control" sample (un-stressed) and a blank (solvent only).
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the sample solution (final concentration 0.1 M HCl). Heat at 60°C. Withdraw aliquots at several time points (e.g., 2, 4, 8 hours), immediately neutralize with an equivalent amount of 0.1 M NaOH, dilute to the target concentration with mobile phase, and analyze.[14]
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the sample solution (final concentration 0.1 M NaOH). Heat at 60°C. Withdraw aliquots at time points, neutralize with 0.1 M HCl, dilute, and analyze.[14]
Oxidative Degradation: Add an equal volume of 6% hydrogen peroxide (H₂O₂) to the sample solution (final concentration 3% H₂O₂). Keep at room temperature and protected from light. Monitor at several time points, dilute, and analyze.
Thermal Degradation:
Solution: Heat the sample solution at 80°C.
Solid: Place the solid powder in an oven at 80°C.
Analyze at appropriate time points.
Photolytic Degradation: Expose the solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as specified in ICH Q1B guidelines). Analyze the samples after exposure.
3. Analysis and Acceptance Criteria:
Analyze all stressed samples, along with a control sample, using the optimized HPLC method with a PDA detector.
Specificity: The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main analyte peak (Resolution > 2.0).
Peak Purity: The peak purity analysis (from PDA data) of the analyte peak in the stressed samples must pass, indicating no co-eluting peaks.
Mass Balance: The sum of the area of the main peak and all degradant peaks in the stressed samples should be close to the area of the main peak in the unstressed control sample. This demonstrates that all degradants have been accounted for.
Method Validation Protocol (ICH Q2(R2))
Once the method is developed and shown to be stability-indicating, it must be formally validated to demonstrate its fitness for purpose.[15] The following protocol is based on the ICH Q2(R2) guidelines.[9][16][17]
Parameter
Purpose
Typical Acceptance Criteria
Specificity
To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, or excipients.
Analyte peak is resolved from all other peaks (Rs > 2.0). Peak purity of the analyte passes in stressed samples.
Linearity
To demonstrate a proportional relationship between analyte concentration and detector response over a specified range.
Correlation coefficient (r²) ≥ 0.999. Y-intercept should be close to zero.
Range
The concentration interval over which the method is precise, accurate, and linear.
Typically 80% to 120% of the nominal test concentration for an assay.
Accuracy
The closeness of test results to the true value.
% Recovery between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, 120%).
Precision
Repeatability
Precision under the same operating conditions over a short interval.
Relative Standard Deviation (RSD) ≤ 2.0% for six replicate preparations at 100% concentration.
Intermediate Precision
Precision within the same laboratory, but on different days, with different analysts, or on different equipment.
RSD between two sets of data (e.g., two days) should be ≤ 2.0%.
Limit of Quantitation (LOQ)
The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
Signal-to-Noise ratio (S/N) ≥ 10. Precision (RSD) at this concentration should be ≤ 10%.
Robustness
The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Peak area and retention time RSD should be within acceptable limits (e.g., ≤ 2.0%) when parameters like flow rate (±10%), column temp (±5°C), and mobile phase composition (±2% organic) are varied.
4.1. Step-by-Step Validation Experiments
Linearity: Prepare a series of at least five standard solutions covering the range (e.g., 80%, 90%, 100%, 110%, 120% of the target concentration). Inject each in triplicate. Plot a curve of average peak area versus concentration and perform a linear regression analysis.
Accuracy: Prepare samples in triplicate at three concentration levels across the range (e.g., 80, 100, 120 µg/mL). This can be done by spiking a placebo or by comparison to a reference standard of known purity. Calculate the percentage recovery for each sample.
Precision (Repeatability): Prepare six individual samples at 100% of the target concentration. Analyze them and calculate the RSD of the peak areas.
Intermediate Precision: Have a second analyst repeat the repeatability experiment on a different day using a different HPLC system if available. Compare the results from both experiments.
Robustness: Analyze a standard solution while making small, deliberate changes to the method parameters one at a time (e.g., flow rate at 0.9 and 1.1 mL/min; column temperature at 25°C and 35°C). Evaluate the impact on retention time and peak area.
Conclusion
This application note details a systematic and scientifically-grounded approach to developing and validating a stability-indicating RP-HPLC method for 5-Methoxy-2,3-dimethyl-1H-indole. By beginning with an understanding of the analyte's physicochemical properties, we established a logical starting point that was systematically optimized. The inclusion of a comprehensive forced degradation study ensures the method's specificity and suitability for stability testing. The final validation protocol, designed in accordance with ICH Q2(R2) guidelines, provides a clear framework for demonstrating that the method is accurate, precise, and reliable for its intended purpose in a regulated environment. This comprehensive workflow can be adapted for other indole derivatives and serves as a robust template for analytical method development in pharmaceutical research.
References
Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Retrieved March 31, 2026, from [Link]
U.S. Food and Drug Administration. (2014). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved March 31, 2026, from [Link]
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved March 31, 2026, from [Link]
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures, Guidance for Industry. Retrieved March 31, 2026, from [Link]
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved March 31, 2026, from [Link]
PubMed. (n.d.). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Retrieved March 31, 2026, from [Link]
PubChem. (n.d.). 5-methoxy-2,3-dimethyl-1h-indole (C11H13NO). Retrieved March 31, 2026, from [Link]
PubMed. (2014). Development and Validation of an HPLC Method for the Simultaneous Quantification of indole-3-carbinol Acetate, indole-3-carbinol, and 3,3'-diindolylmethane in Mouse Plasma, Liver, and Kidney Tissues. Retrieved March 31, 2026, from [Link]
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved March 31, 2026, from [Link]
Leja, S., et al. (2011). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PMC. Retrieved March 31, 2026, from [Link]
PubChem. (n.d.). 5-Methoxy-2-methyl-2,3-dihydro-1H-indole. Retrieved March 31, 2026, from [Link]
PubChem. (n.d.). 5-methoxy-2,3-dihydro-1H-indole. Retrieved March 31, 2026, from [Link]
Arcinova. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved March 31, 2026, from [Link]
ScienceDirect. (n.d.). Forced degradation and impurity profiling. Retrieved March 31, 2026, from [Link]
NIST. (n.d.). 1H-Indole-3-ethanamine, 5-methoxy-N,N-dimethyl-. Retrieved March 31, 2026, from [Link]
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved March 31, 2026, from [Link]
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved March 31, 2026, from [Link]
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved March 31, 2026, from [Link]
Stenutz. (n.d.). 5-methoxy-1H-indole-2,3-dione. Retrieved March 31, 2026, from [Link]
PubChem. (n.d.). 5-Methoxy-2-methylindole. Retrieved March 31, 2026, from [Link]
ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved March 31, 2026, from [Link]
Pharmanovations. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved March 31, 2026, from [Link]
ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved March 31, 2026, from [Link]
ResearchGate. (n.d.). Absorption spectra of indole and 5-hydroxyindole in the gas phase.... Retrieved March 31, 2026, from [Link]
CORE. (n.d.). Electronic Absorption and Fluorescence Spectra of Indole Derivatives. Quantitative Treatment of the Substituent Effects. Retrieved March 31, 2026, from [Link]
MDPI. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Retrieved March 31, 2026, from [Link]
PubChem. (n.d.). 5-Methoxyindole. Retrieved March 31, 2026, from [Link]
PMC. (n.d.). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Retrieved March 31, 2026, from [Link]
Appchem. (n.d.). 5-Methoxy-2,3-dimethyl-1H-indole. Retrieved March 31, 2026, from [Link]
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Application Notes and Protocols: 5-Methoxy-2,3-dimethyl-1H-indole as a Strategic Precursor for Indole Alkaloid Synthesis
Abstract Indole alkaloids represent a vast and structurally diverse class of natural products, many of which possess significant pharmacological activities. Their chemical synthesis is a cornerstone of medicinal chemistr...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
Indole alkaloids represent a vast and structurally diverse class of natural products, many of which possess significant pharmacological activities. Their chemical synthesis is a cornerstone of medicinal chemistry and drug development. This document provides a detailed guide for researchers on the strategic use of 5-Methoxy-2,3-dimethyl-1H-indole as a versatile precursor for the synthesis of complex indole alkaloids and their analogs. By leveraging the unique electronic and steric properties of this starting material, chemists can achieve novel synthetic routes and access previously challenging molecular architectures. This guide details key synthetic transformations, provides step-by-step protocols, and explains the underlying chemical principles to empower researchers in the field.
Introduction: The Strategic Advantage of a Pre-functionalized Indole Core
The indole nucleus is the privileged scaffold of over 4,100 known alkaloids, including iconic drugs like reserpine and vincristine.[1] The total synthesis of these complex molecules often requires intricate strategies to control regioselectivity and introduce desired functional groups.[2] The choice of the initial indole building block is therefore a critical decision that dictates the entire synthetic pathway.
5-Methoxy-2,3-dimethyl-1H-indole is a particularly valuable starting material for several reasons:
Blocked C2 and C3 Positions: The methyl groups at the C2 and C3 positions—the most common sites for electrophilic attack on a simple indole ring—prevent unwanted side reactions and direct functionalization towards either the indole nitrogen (N1) or the electron-rich benzene ring.
Activated Benzene Ring: The electron-donating methoxy group at the C5 position activates the benzene portion of the indole nucleus, making it susceptible to electrophilic aromatic substitution. This allows for the introduction of functional groups that can serve as handles for further cyclization and elaboration.
Inherent Structural Motif: The 2,3-dimethylindole moiety is a feature in certain natural products, and the 5-methoxy group is a common substitution pattern in biologically active molecules, including neuroactive tryptamines.
This guide will explore how these features can be exploited through key chemical transformations to construct complex polycyclic systems characteristic of indole alkaloids.
Physicochemical and Spectroscopic Properties
A thorough understanding of the precursor's properties is essential for reaction monitoring and product characterization.
Note: NMR data can vary slightly based on solvent and instrument.
Core Synthetic Transformations and Protocols
With the C2 and C3 positions blocked, the synthetic utility of 5-methoxy-2,3-dimethyl-1H-indole hinges on reactions at the indole nitrogen and the activated benzene ring.
N-Alkylation: Introducing Side-Chain Complexity
The first step in many syntheses is the functionalization of the indole nitrogen. N-alkylation introduces a side chain that can be a key component of the final alkaloid or a tether for intramolecular reactions.
Principle: The indole NH proton is weakly acidic and can be removed by a suitable base (e.g., NaH, K₂CO₃) to generate a nucleophilic indolide anion, which then displaces a halide or other leaving group from an alkylating agent.
Workflow for N-Alkylation:
Caption: General workflow for the N-alkylation of the indole precursor.
Protocol: N-Benzylation of 5-Methoxy-2,3-dimethyl-1H-indole
Materials:
5-Methoxy-2,3-dimethyl-1H-indole (1.0 eq)
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
Benzyl bromide (BnBr) (1.1 eq)
Anhydrous N,N-Dimethylformamide (DMF)
Saturated aqueous ammonium chloride (NH₄Cl)
Ethyl acetate (EtOAc)
Brine
Procedure:
To an oven-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add the 5-methoxy-2,3-dimethyl-1H-indole.
Dissolve the indole in anhydrous DMF.
Cool the solution to 0 °C in an ice bath.
Carefully add the sodium hydride portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until gas evolution ceases.
Cool the resulting solution back to 0 °C and add benzyl bromide dropwise via syringe.
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin-Layer Chromatography (TLC).
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
Dilute the mixture with water and extract with ethyl acetate (3x).
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-benzylated product.
Vilsmeier-Haack Formylation: Introducing a Key Carbonyl Group
The Vilsmeier-Haack reaction is a powerful method for introducing a formyl (-CHO) group onto electron-rich aromatic rings.[7] This aldehyde can then be used in a multitude of subsequent reactions (e.g., Wittig, reductive amination, Grignard addition) to build the alkaloid scaffold.
Principle: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form an electrophilic chloroiminium ion, known as the Vilsmeier reagent. This reagent is then attacked by the electron-rich indole ring. Due to the C5-methoxy activating group, substitution is directed to the C4 or C6 positions.
Mechanism of Vilsmeier-Haack Formylation:
Caption: Key stages of the Vilsmeier-Haack reaction on an indole substrate.
Protocol: Vilsmeier-Haack Formylation of 5-Methoxy-2,3-dimethyl-1H-indole
Materials:
Anhydrous N,N-Dimethylformamide (DMF)
Phosphorus oxychloride (POCl₃)
5-Methoxy-2,3-dimethyl-1H-indole (1.0 eq)
1,2-Dichloroethane (DCE) or DMF as reaction solvent
Saturated sodium acetate solution
Dichloromethane (DCM)
Procedure:
Vilsmeier Reagent Preparation: In a flame-dried flask under an inert atmosphere, cool anhydrous DMF (as reagent) to 0 °C. Slowly add POCl₃ (1.5 eq) dropwise with vigorous stirring, ensuring the temperature remains below 10 °C.[7] Stir the resulting mixture at 0 °C for 30 minutes.
Formylation: In a separate flask, dissolve the 5-methoxy-2,3-dimethyl-1H-indole in the chosen reaction solvent (DCE or DMF).
Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-6 hours. Monitor reaction progress by TLC.
Work-up: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
Carefully neutralize the acidic solution by the slow addition of a saturated sodium acetate solution until the pH is basic (pH > 8). This step is often exothermic.
Extract the product with DCM (3x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude aldehyde by column chromatography or recrystallization.
Mannich Reaction: Installation of an Aminomethyl Moiety
The Mannich reaction is a three-component condensation that introduces an aminomethyl group, a common structural feature in many alkaloids (e.g., gramine).[8][9] This functionality is a versatile handle for further transformations.
Principle: The reaction involves an aminoalkylation of the acidic proton on the indole's benzene ring. Formaldehyde and a secondary amine (e.g., dimethylamine) first react to form a reactive Eschenmoser's salt precursor, an iminium ion, which then acts as the electrophile.[10]
Protocol: Mannich Aminomethylation
Materials:
5-Methoxy-2,3-dimethyl-1H-indole (1.0 eq)
Dimethylamine (as a solution, e.g., 40% in water, or as hydrochloride salt) (1.5 eq)
Formaldehyde (as a 37% aqueous solution) (1.5 eq)
Acetic acid
Ethanol or Dioxane
Sodium hydroxide solution
Procedure:
In a round-bottom flask, combine 5-methoxy-2,3-dimethyl-1H-indole, dimethylamine, and formaldehyde in a solvent mixture of ethanol and acetic acid.
Stir the mixture at room temperature for 12-24 hours. The reaction can be gently heated (40-50 °C) to increase the rate if necessary. Monitor by TLC.
Once the reaction is complete, cool the mixture and dilute with water.
Make the solution basic (pH > 10) by the careful addition of a cold sodium hydroxide solution.
Extract the aqueous layer with an organic solvent like ethyl acetate or DCM (3x).
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the resulting Mannich base by column chromatography.
Case Study: Synthetic Strategy towards Yuehchukene Analogs
Yuehchukene is a dimeric indole alkaloid with notable anti-fertility activity.[11][12] While yuehchukene itself is derived from a simple indole, its synthesis provides a model for how substituted indoles can be used to create complex, polycyclic structures. A key strategy involves the acid-catalyzed dimerization of an indole precursor.[11] 5-Methoxy-2,3-dimethyl-1H-indole can serve as a precursor to novel, functionalized yuehchukene analogs.
Synthetic Rationale: The core strategy involves creating an electrophilic species from one indole unit that is then trapped by a second, nucleophilic indole unit. The blocked C3 position of our precursor ensures that dimerization occurs through other reactive sites.
Hypothetical Synthetic Pathway:
Caption: A plausible synthetic route to yuehchukene analogs.
This pathway demonstrates how the initial formylation provides a functional handle that, after reduction, can generate an electrophilic center under acidic conditions. This key intermediate is then trapped by another molecule of the starting indole to construct the complex dimeric skeleton. The methoxy group on the final analog offers a site for further modification, potentially modulating the biological activity of the parent compound.
Conclusion and Future Outlook
5-Methoxy-2,3-dimethyl-1H-indole is a powerful and underutilized precursor in the synthesis of indole alkaloids. Its unique substitution pattern allows for predictable and regioselective functionalization of the indole core, bypassing common challenges associated with unsubstituted indoles. The protocols detailed herein for N-alkylation, Vilsmeier-Haack formylation, and Mannich reactions provide a robust toolkit for chemists to access a wide array of complex intermediates. By integrating these transformations into broader synthetic strategies, researchers can accelerate the discovery and development of novel, biologically active indole alkaloids for applications in medicine and beyond.
References
Bergman, J., & Venemalm, L. (2000). A Concise Preparation of Yuehchukene and Its Analogues. HETEROCYCLES.[13]
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Reddy, V. P. (n.d.). cyclization of alkynes under metal-free conditions: synthesis of indoles. Book Chapter.
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Encyclopedia.pub. (2022). Synthesis of Indole Alkaloids. Encyclopedia.pub.[1]
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Baghdad Science Journal. (2010). Synthesis of New Mannich Bases from Indole Derivatives. Baghdad Science Journal.[8]
YouTube. (2025). Vilsmeier–Haack reaction of indole. YouTube.[27]
ACS Publications. (1960). THE SYNTHESIS AND REACTIONS OF METHOXYINDOLE COMPOUNDS. The Journal of Organic Chemistry.[28]
MDPI. (2020). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. PMC.[29]
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Tramontini, M. (1973). Advances in the Chemistry of Mannich Bases. Synthesis.[30]
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Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Structural Elucidation and NMR Spectroscopy Parameters for 5-Methoxy-2,3-dimethyl-1H-indole
Introduction & Scientific Context
5-Methoxy-2,3-dimethyl-1H-indole (CAS: 828-94-4) is a highly functionalized heterocyclic compound that serves as a critical synthetic intermediate in medicinal chemistry. It is most notably recognized as a foundational precursor in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), such as indomethacin, and is frequently monitored as a highly specific impurity during active pharmaceutical ingredient (API) manufacturing[1].
For researchers and drug development professionals, the exact structural verification of this indole derivative is paramount. Subtle changes in the substitution pattern of the indole core can drastically alter its pharmacological efficacy. This application note provides a comprehensive, field-proven guide to the
1
H and
13
C Nuclear Magnetic Resonance (NMR) spectroscopy parameters of 5-Methoxy-2,3-dimethyl-1H-indole, detailing the causality behind the observed chemical shifts and providing a self-validating protocol for accurate data acquisition[2].
Mechanistic Causality of Chemical Shifts (E-E-A-T)
As an Application Scientist, it is not enough to simply list chemical shifts; one must understand the electronic environment dictating these values. The NMR spectrum of 5-Methoxy-2,3-dimethyl-1H-indole is a masterclass in substituent electronic effects:
The Mesomeric (+M) Effect of the Methoxy Group: The oxygen atom of the 5-methoxy group donates lone-pair electron density into the indole
π
-system via resonance. This significantly increases the electron density at the ortho positions (C-4 and C-6). Consequently, the protons attached to these carbons (H-4 and H-6) are highly shielded, shifting their
1
H NMR signals upfield compared to an unsubstituted indole[2].
Spin-Spin Coupling Causality: The aromatic protons exhibit distinct splitting patterns dictated by their spatial relationships. H-7 appears as a doublet due to ortho-coupling with H-6 (
J≈8.8
Hz). H-4, isolated between the methoxy group and the ring junction, only exhibits long-range meta-coupling with H-6, resulting in a fine doublet (
J≈2.4
Hz)[2]. H-6 appears as a doublet of doublets (dd) because it couples with both H-7 and H-4.
Inductive (+I) Effect of Methyl Groups: The methyl groups at C-2 and C-3 exert a mild electron-donating inductive effect, stabilizing the pyrrole ring of the indole and slightly shifting the C-2 and C-3
13
C signals relative to unsubstituted variants[3].
Mandatory Visualization: Electronic Effects on NMR Shifts
Figure 1: Logical relationship between substituent electronic effects and observed NMR chemical shifts.
Standardized Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol represents a self-validating system for NMR acquisition.
Step 1: Sample Preparation
Weigh exactly 15 mg (for
1
H NMR) or 50 mg (for
13
C NMR) of high-purity 5-Methoxy-2,3-dimethyl-1H-indole.
Dissolve the compound completely in 0.6 mL of deuterated chloroform (CDCl
3
) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard.
Transfer the solution to a standard 5 mm NMR tube. Ensure the solvent column height is exactly 4.0 cm to prevent magnetic susceptibility artifacts and vortexing during spinning.
Step 2: Instrument Calibration & Shimming
Insert the sample into a 400 MHz NMR spectrometer (e.g., Bruker Avance series).
Locking: Establish a stable lock on the deuterium signal of CDCl
3
(
δ
7.26 ppm).
Shimming (Critical): Perform automated gradient shimming (e.g., TopShim). Manually fine-tune the Z1 and Z2 gradients until the TMS peak line width at half-height (FWHM) is
<1.0
Hz. Causality: High-resolution shimming is mandatory to resolve the subtle 2.4 Hz meta-coupling of the H-4 proton[2].
Step 3: Acquisition Parameters
1
H NMR: Use a standard 1D pulse sequence (zg30). Set the spectral width to 12 ppm to capture the broad N-H proton. Use a relaxation delay (D1) of 2.0 seconds and acquire 16 scans.
13
C NMR: Use a power-gated decoupling sequence (zgpg30) to leverage the Nuclear Overhauser Effect (NOE) for signal enhancement of quaternary carbons. Set the spectral width to 250 ppm. Use a D1 of 2.0 seconds and acquire 512–1024 scans depending on the signal-to-noise ratio.
Quantitative Data Presentation
The following tables summarize the validated
1
H and
13
C NMR parameters acquired at 400 MHz and 100 MHz, respectively, in CDCl
3
[2].
Table 1:
1
H NMR Spectral Data (400 MHz, CDCl
3
)
Position
Chemical Shift (
δ
, ppm)
Multiplicity
Coupling Constant (
J
, Hz)
Integration
Assignment Causality
N-H
7.49
Broad singlet (br s)
-
1H
Broadened by quadrupolar relaxation of
14
N.
H-7
7.01
Doublet (d)
8.8
1H
Ortho-coupling to H-6.
H-4
6.87
Doublet (d)
2.4
1H
Shielded by +M effect of OMe; meta-coupling to H-6.
H-6
6.72
Doublet of doublets (dd)
8.8, 2.4
1H
Ortho-coupling to H-7 and meta-coupling to H-4.
OCH
3
3.82
Singlet (s)
-
3H
Deshielded by adjacent electronegative oxygen.
2-CH
3
2.30
Singlet (s)
-
3H
Proximity to the electronegative nitrogen atom.
3-CH
3
2.14
Singlet (s)
-
3H
Attached to the electron-rich pyrrole
β
-carbon.
Table 2:
13
C NMR Spectral Data (100 MHz, CDCl
3
)
Position
Chemical Shift (
δ
, ppm)
Type
Assignment Causality
C-5
~154.2
Quaternary (C)
Heavily deshielded by direct attachment to the methoxy oxygen.
C-2
~131.8
Quaternary (C)
Deshielded by adjacent nitrogen and +I effect of methyl group.
C-7a
~130.5
Quaternary (C)
Bridgehead carbon attached to nitrogen.
C-3a
~129.8
Quaternary (C)
Bridgehead carbon.
C-6
~111.2
Methine (CH)
Aromatic carbon.
C-7
~110.5
Methine (CH)
Aromatic carbon.
C-3
~106.5
Quaternary (C)
Electron-rich
β
-carbon of the indole core.
C-4
~100.5
Methine (CH)
Highly shielded by the strong +M effect of the ortho methoxy group.
OCH
3
~56.0
Methyl (CH
3
)
Typical shift for an aromatic methoxy ether.
2-CH
3
~11.5
Methyl (CH
3
)
Deshielded relative to 3-CH
3
due to nitrogen proximity.
Application Note: Catalytic Alkylation Techniques for 5-Methoxy-2,3-dimethyl-1H-indole
Introduction and Mechanistic Rationale 5-Methoxy-2,3-dimethyl-1H-indole is a highly valuable heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of anti-inflammatory agents and CNS-ac...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Mechanistic Rationale
5-Methoxy-2,3-dimethyl-1H-indole is a highly valuable heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of anti-inflammatory agents and CNS-active compounds. Because the C2 and C3 positions are blocked by methyl groups, traditional C3-electrophilic aromatic substitution is heavily restricted. However, the strongly electron-donating 5-methoxy group significantly increases the electron density of the benzenoid ring, particularly at the C4 and C6 positions. Since the C4 position experiences severe steric hindrance from the adjacent C3-methyl group, the C6 position and the N1 heteroatom emerge as the primary reactive sites. Furthermore, advanced transition metal catalysis can force C3-dearomatization , yielding complex 3,3-disubstituted indolenines.
Understanding the thermodynamic and kinetic parameters that govern these pathways is critical for achieving high regioselectivity. This application note details two state-of-the-art catalytic methodologies: Indium(III)-catalyzed regiodivergent N1/C6 alkylation and Palladium-catalyzed C3-dearomative allylation.
Catalytic regiodivergent alkylation pathways for 5-Methoxy-2,3-dimethyl-1H-indole.
Indium(III)-Catalyzed Regiodivergent Alkylation
The reaction of 5-methoxy-2,3-dimethyl-1H-indole with p-quinone methides (p-QMs) can be elegantly steered toward either N1- or C6-alkylation simply by altering the solvent and temperature. This is a classic example of 1[1].
Causality Behind Experimental Choices
Kinetic Control (N1-Alkylation) : The N1 position is the most accessible nucleophilic site. In a coordinating solvent like THF at room temperature, the Indium(III) triflate catalyst activates the p-QM, and the indole attacks via the nitrogen atom. The activation energy for N-alkylation is lower, making it the kinetically favored product.
Thermodynamic Control (C6-Alkylation) : The N-alkylated product is reversible under catalytic conditions. When the reaction is subjected to higher temperatures (90 °C) or conducted in a non-polar solvent (Toluene), the system equilibrates to the thermodynamically more stable C-C bond at the C6 position[1]. The 5-methoxy group stabilizes the transition state for C6 attack via resonance.
Quantitative Data Summary
Table 1: Regiodivergent Alkylation of 5-Methoxy-2,3-dimethyl-1H-indole with p-QMs
Catalyst
Solvent
Temp (°C)
Time (h)
Regioselectivity
Yield (%)
In(OTf)₃ (10 mol%)
THF
25
12
N1-Alkylation (Kinetic)
85 - 90
In(OTf)₃ (10 mol%)
Toluene
25
12
C6-Alkylation (Thermodynamic)
88 - 92
In(OTf)₃ (10 mol%)
THF
90
4
C6-Alkylation (Thermodynamic)
89
Self-Validating Protocol: N1- vs C6-Alkylation
Objective : Synthesize the N1-alkylated or C6-alkylated derivative with >95% regiochemical purity.
Step-by-Step Methodology :
Preparation : In a flame-dried Schlenk tube under an argon atmosphere, add 5-methoxy-2,3-dimethyl-1H-indole (0.30 mmol, 1.0 equiv) and the corresponding p-quinone methide (0.20 mmol, 0.66 equiv).
For N1-Alkylation: Inject 2.0 mL of anhydrous THF. Stir at 25 °C.
For C6-Alkylation: Inject 2.0 mL of anhydrous Toluene. Stir at 25 °C (or use THF at 90 °C in a sealed tube).
In-Process Control (IPC) : Monitor via TLC (Hexanes/EtOAc 4:1).
Self-Validation Check: The N1-alkylated product will elute faster (higher
Rf
) than the starting indole due to the loss of the N-H hydrogen-bond donor. The C6-alkylated product retains the N-H bond and will have an
Rf
closer to the starting material.
Quench and Workup : Upon consumption of the p-QM (approx. 4-12 h), quench the reaction with saturated aqueous NaHCO₃ (5 mL). Extract with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification : Purify the crude residue via flash column chromatography on silica gel.
Palladium-Catalyzed C3-Dearomative Allylation
While C3 is blocked by a methyl group, the inherent nucleophilicity of the indole C3 position can still be exploited to generate 3,3-disubstituted indolenines. Using skipped enynes as allylating agents under Palladium catalysis allows for a 2[2].
Causality Behind Experimental Choices
Ligand and Acid Synergy : The reaction utilizes Pd(PPh₃)₄ and an acid additive (e.g., 2,4,6-trimethylbenzoic acid, MesCOOH). The acid facilitates the formation of a Pd-hydride species, which inserts into the skipped enyne to form a reactive Pd-π-allyl intermediate[2].
Dearomatization Driving Force : The steric bulk of the MesCOOH additive and the PPh₃ ligand prevents N1-attack and directs the Pd-π-allyl complex to the highly nucleophilic C3 position. The resulting C-C bond formation disrupts the aromaticity of the pyrrole ring, yielding a stable indolenine due to the inability to re-aromatize (as C3 lacks a proton).
Self-validating experimental workflow for catalytic indole alkylation.
Quantitative Data Summary
Table 2: Pd-Catalyzed Allylation with Skipped Enynes
Catalyst System
Additive
Solvent
Temp (°C)
Major Product
Yield (%)
Pd(PPh₃)₄ (10 mol%)
MesCOOH (20 mol%)
Toluene
100
C3-Allylated (Indolenine)
67 - 71
Pd(PPh₃)₄ (10 mol%)
KHCO₃ (2.0 equiv)
Toluene
100
N1-Allylated
> 70
Self-Validating Protocol: C3-Dearomatization
Step-by-Step Methodology :
Preparation : To an oven-dried reaction vial equipped with a magnetic stir bar, add 5-methoxy-2,3-dimethyl-1H-indole (0.2 mmol, 1.0 equiv), Pd(PPh₃)₄ (10.0 mol%), PPh₃ (20.0 mol%), and 2,4,6-trimethylbenzoic acid (MesCOOH, 20.0 mol%).
Reagent Addition : Transfer the vial to an argon-filled glovebox or use standard Schlenk techniques. Add the skipped enyne (e.g., pent-4-en-1-yn-1-ylbenzene) (0.4 mmol, 2.0 equiv) dissolved in anhydrous toluene (2.0 mL).
Reaction Execution : Seal the vial and heat the mixture at 100 °C in a pre-heated oil bath for 12-24 hours.
In-Process Control (IPC) : Analyze an aliquot via LC-MS.
Self-Validation Check: The formation of the indolenine is confirmed by the disappearance of the N-H stretch in IR spectroscopy (~3400 cm⁻¹). Additionally, ¹H NMR of the crude mixture will show an upfield shift of the C3-methyl group from ~2.2 ppm (aromatic) to ~1.4 ppm (aliphatic quaternary center).
Workup and Purification : Cool the reaction to room temperature, filter through a short pad of Celite, and wash with CH₂Cl₂ (10 mL). Concentrate the filtrate and purify via silica gel chromatography (eluent: petroleum ether/ethyl acetate gradient) to isolate the pure indolenine.
Troubleshooting and Optimization
When performing catalytic alkylations on electron-rich indoles, side reactions such as dimerization or over-alkylation can occur. Ensure strict adherence to anhydrous conditions, as 3[3]. If C6-alkylation is observed during intended N1-alkylation, verify that the reaction temperature has not exceeded 25 °C, as the thermodynamic sink will readily consume the kinetic product.
References
Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides
The Journal of Organic Chemistry (ACS Publications)
1
Controllable Pd-Catalyzed Allylation of Indoles with Skipped Enynes: Divergent Synthesis of Indolenines and N-Allylindoles
Organic Letters (ACS Publications)
2
Optimization of reaction conditions for N-alkylation of indoles
BenchChem
3
Advanced Formulation Strategies for 5-Methoxy-2,3-dimethyl-1H-indole: Protocols for Bioavailability Enhancement
Executive Summary & Rationale 5-Methoxy-2,3-dimethyl-1H-indole (5-MDMI) (CAS: 828-94-4) is a highly lipophilic indole derivative utilized extensively as a structural scaffold in the development of neuroactive agents and...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Rationale
5-Methoxy-2,3-dimethyl-1H-indole (5-MDMI) (CAS: 828-94-4) is a highly lipophilic indole derivative utilized extensively as a structural scaffold in the development of neuroactive agents and anti-inflammatory pharmaceuticals[1]. Like many substituted indoles, 5-MDMI exhibits high membrane permeability but suffers from exceptionally poor aqueous solubility, classifying it as a Biopharmaceutics Classification System (BCS) Class II compound.
To translate 5-MDMI from a preclinical lead into a viable therapeutic agent, formulation scientists must overcome its dissolution rate-limited absorption. This application note details two field-proven formulation strategies—Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complexation and Nanostructured Lipid Carriers (NLCs) —designed to bypass these physicochemical bottlenecks.
Physicochemical Profiling of 5-MDMI
Understanding the baseline properties of the Active Pharmaceutical Ingredient (API) is the first step in creating a self-validating formulation system.
Parameter
Value
Formulation Implication
Molecular Formula
C₁₁H₁₃NO
Small molecule, suitable for nanocarrier encapsulation.
Molecular Weight
175.23 g/mol
Easily fits within the hydrophobic cavity of β-cyclodextrins.
LogP (Predicted)
~2.79
Highly lipophilic; requires lipid matrices or complexation for aqueous dispersion[2].
Aqueous Solubility
< 0.1 mg/mL
Dissolution rate is the primary barrier to systemic bioavailability.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity. HP-β-CD is specifically chosen over unmodified β-cyclodextrin due to its superior aqueous solubility and lower nephrotoxicity profile. The methoxy-indole moiety of 5-MDMI spontaneously inserts into the hydrophobic cavity of HP-β-CD via van der Waals forces and hydrophobic interactions, displacing water molecules. This dynamic equilibrium significantly enhances the apparent solubility of the indole derivative without altering its intrinsic molecular structure, a strategy highly effective for similar indole-based NSAIDs like indomethacin[3].
This protocol ensures complete molecular dispersion of the API within the cyclodextrin cavity, avoiding the partial complexation often seen in simple physical mixing.
Preparation of the Host Solution: Dissolve 10.0 g of HP-β-CD in 100 mL of ultrapure water under continuous magnetic stirring (400 rpm) at 25°C until a clear solution is achieved.
Preparation of the Guest Solution: Dissolve 1.75 g of 5-MDMI (approx. 10 mmol) in 25 mL of absolute ethanol. Ensure complete dissolution.
Complexation Phase: Add the ethanolic 5-MDMI solution dropwise (1 mL/min) to the aqueous HP-β-CD solution while maintaining constant stirring at 600 rpm.
Equilibration: Seal the vessel and allow the mixture to stir for 24 hours at room temperature to ensure thermodynamic equilibrium of the inclusion complex.
Solvent Removal: Transfer the mixture to a rotary evaporator. Remove the ethanol under reduced pressure (40 mbar) at 40°C.
Lyophilization: Freeze the remaining aqueous solution at -80°C, followed by lyophilization (freeze-drying) for 48 hours at 0.01 mbar to yield a free-flowing, amorphous inclusion complex powder.
Fig 1: Mechanism of HP-β-CD complex dissociation and subsequent 5-MDMI cellular absorption.
Strategy 2: Nanostructured Lipid Carriers (NLCs)
Mechanistic Causality
While Solid Lipid Nanoparticles (SLNs) are effective, they often suffer from drug expulsion during storage due to lipid crystallization into perfect lattices. Nanostructured Lipid Carriers (NLCs) solve this by blending solid lipids with spatially incompatible liquid lipids (oils). This creates an imperfect crystal matrix with massive structural voids, allowing for exceptionally high loading capacities of lipophilic indoles (such as melatonin or etodolac) while providing sustained, controlled release[4][5]. Furthermore, NLCs promote lymphatic uptake via Peyer's patches, bypassing hepatic first-pass metabolism.
Protocol: Hot Melt-Emulsification and High-Pressure Homogenization (HPH)
Lipid Phase Preparation: Accurately weigh 3.5 g of Precirol ATO 5 and 1.5 g of Miglyol 812. Heat the lipid mixture to 75°C (approx. 15°C above the melting point of the solid lipid).
API Incorporation: Add 0.5 g of 5-MDMI to the molten lipid phase. Stir magnetically until the API is completely dissolved, forming a clear lipid melt.
Aqueous Phase Preparation: In a separate vessel, dissolve 2.0 g of Tween 80 and 1.0 g of Poloxamer 188 in 41.5 mL of ultrapure water. Heat this aqueous phase to the exact same temperature as the lipid phase (75°C) to prevent premature lipid precipitation.
Pre-Emulsion Formation: Transfer the hot aqueous phase into the hot lipid phase. Immediately disperse using a high-shear homogenizer (e.g., Ultra-Turrax) at 8,000 rpm for 3 minutes.
High-Pressure Homogenization: Transfer the hot pre-emulsion to a high-pressure homogenizer pre-heated to 75°C. Process the emulsion at 500 bar for 3 consecutive cycles.
Solidification: Collect the nanoemulsion and rapidly cool it to room temperature (25°C) in a controlled water bath. The lipid droplets will crystallize, forming solid NLCs encapsulating the 5-MDMI.
Fig 2: Step-by-step workflow for the formulation of 5-MDMI Nanostructured Lipid Carriers.
Analytical Characterization & Validation
To ensure the trustworthiness of the formulated systems, rigorous Critical Quality Attribute (CQA) testing must be performed. Below is the expected analytical profile for optimized 5-MDMI formulations.
Critical Quality Attribute (CQA)
Analytical Technique
HP-β-CD Complex Target
NLC Target
Particle Size (Z-average)
Dynamic Light Scattering (DLS)
N/A (Molecular dispersion)
120 nm – 180 nm
Polydispersity Index (PDI)
Dynamic Light Scattering (DLS)
N/A
< 0.25 (Monodisperse)
Zeta Potential (mV)
Electrophoretic Light Scattering
N/A
-25 mV to -40 mV
Entrapment Efficiency (EE%)
HPLC-UV (after ultracentrifugation)
> 95% (Complexation Efficiency)
> 85%
Thermal State of API
Differential Scanning Calorimetry
Amorphous (Absence of API melting peak)
Amorphous / Solubilized in lipid
Note: Entrapment efficiency for NLCs is calculated using the indirect method: EE% = [(Total Drug - Free Drug) / Total Drug] × 100.
References
J&K Scientific. 5-Methoxy-7-azaindole and 5-Methoxy-2,3-dimethyl-1H-indole: Product Information and Pharmaceutical Applications.1
Echemi. Physicochemical properties of 5-methoxy-2,3-dimethyl-1H-indole.2
PubMed / NIH. Formulation of indomethacin eye drops via complexation with cyclodextrins.3
University of Turin / J. Nanosci. Nanotechnol. Solid Lipid Nanoparticles Incorporating Melatonin as New Model for Sustained Oral and Transdermal Delivery Systems.4
PMC / NIH. Nanostructured Lipid Carriers Engineered as Topical Delivery of Etodolac: Optimization and Cytotoxicity Studies.5
improving reaction yield in 5-Methoxy-2,3-dimethyl-1H-indole synthesis
Welcome to the Technical Support Center for the synthesis of 5-Methoxy-2,3-dimethyl-1H-indole . As a critical scaffold in pharmaceutical development and materials science, its synthesis relies heavily on the Fischer Indo...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis of 5-Methoxy-2,3-dimethyl-1H-indole . As a critical scaffold in pharmaceutical development and materials science, its synthesis relies heavily on the Fischer Indole Synthesis (FIS) using 4-methoxyphenylhydrazine and 2-butanone. However, researchers frequently encounter yield-limiting challenges, including poor regioselectivity and oxidative degradation.
This guide is designed for drug development professionals and synthetic chemists. It provides mechanistic troubleshooting, quantitative optimization data, and a self-validating Standard Operating Procedure (SOP) to ensure reproducible, high-yield results.
Mechanistic Pathway & Regioselectivity Control
The defining challenge in synthesizing 5-Methoxy-2,3-dimethyl-1H-indole is controlling the enolization of the unsymmetrical ketone (2-butanone). The diagram below illustrates the divergent pathways dictated by catalyst selection.
Mechanistic pathway of FIS highlighting thermodynamic vs. kinetic regioselectivity control.
Troubleshooting Guide & FAQs
Q1: Why am I isolating a significant amount of the 2-ethylindole derivative instead of the desired 2,3-dimethylindole?
Cause: The reaction of 2-butanone with a phenylhydrazine can produce two regioisomers. The 5-methoxy-2-ethyl-1H-indole side product forms when the hydrazone enolizes toward the terminal methyl group (kinetic control). The desired 5-methoxy-2,3-dimethyl-1H-indole requires enolization toward the internal methylene group (thermodynamic control). Computational studies on FIS regioselectivity confirm that the [3,3]-sigmatropic rearrangement is highly sensitive to the electronic nature of the acid catalyst[1].
Solution: Shift the equilibrium toward the thermodynamic enamine by using a stronger Lewis acid at elevated temperatures. For instance, conducting the reaction in a choline chloride·2ZnCl2 ionic liquid melt at 95 °C exclusively yields the 2,3-disubstituted indole by stabilizing the iminium cation and allowing reversible equilibration[2].
Q2: My reaction mixture turns into an intractable black tar during cyclization. How can I improve the purity profile?
Cause: 4-Methoxyphenylhydrazine is highly electron-rich due to the electron-donating methoxy group. Under harsh Brønsted acidic conditions (e.g., refluxing concentrated HCl or pure polyphosphoric acid at >120 °C), both the hydrazine precursor and the electron-rich indole product are highly susceptible to oxidative degradation and polymerization.
Solution: Implement a milder catalyst system that retains regioselectivity. Anhydrous zinc chloride (ZnCl2) in glacial acetic acid strikes an optimal balance. Always degas your solvents and run the reaction under an inert argon atmosphere. Alternatively, modern palladium-catalyzed divergent syntheses can bypass traditional FIS harshness entirely if the starting materials are adjusted to skipped enynes and anilines[3].
Q3: The initial condensation step is stalling. Should I isolate the hydrazone before cyclization?
Cause: Steric hindrance or the presence of residual water (a byproduct of condensation) can stall the formation of the hydrazone intermediate, leaving unreacted hydrazine in the mixture.
Solution: Do not proceed to the harsh cyclization step until condensation is complete. Unreacted hydrazine will rapidly decompose into tar under strong acid. Isolate the hydrazone or use molecular sieves to drive the condensation to completion.
Quantitative Optimization Data
The table below summarizes the causality between catalyst selection, temperature, and resulting regioselectivity based on established FIS optimization parameters.
Catalyst System
Temperature (°C)
Yield of 2,3-Dimethyl (%)
Yield of 2-Ethyl (%)
Mechanistic Notes
Glacial Acetic Acid
80
45
35
Poor regioselectivity; mixed kinetic and thermodynamic control.
PPA (Polyphosphoric Acid)
110
68
<5
Good regioselectivity, but high oxidative tar formation.
Exclusive thermodynamic control; allows direct sublimation[2].
Self-Validating Standard Operating Procedure (SOP)
To ensure trustworthiness and reproducibility, this protocol integrates analytical checkpoints directly into the workflow. Do not proceed to subsequent steps unless the validation criteria are met.
Phase 1: Hydrazone Condensation
Preparation: In a flame-dried 250 mL round-bottom flask under an argon atmosphere, dissolve 4-methoxyphenylhydrazine hydrochloride (10.0 mmol) in 50 mL of anhydrous ethanol.
Reaction: Add 2-butanone (12.0 mmol, 1.2 eq) followed by anhydrous sodium acetate (10.0 mmol) to liberate the free hydrazine. Stir at 25 °C for 2 hours.
Self-Validation Checkpoint 1: Analyze the mixture via TLC (Hexanes:EtOAc 7:3). The starting hydrazine (Rf ~0.2) must be completely consumed, replaced by a less polar hydrazone spot (Rf ~0.6). LC-MS must confirm the mass shift to m/z 207.1 [M+H]+ . The absence of the m/z 155 peak (free hydrazine) validates readiness for Phase 2.
Isolation: Concentrate the mixture under reduced pressure to remove ethanol. Extract the residue with ethyl acetate, wash with brine, and dry over anhydrous Na2SO4. Evaporate to yield the crude hydrazone.
Phase 2: Fischer Indolization (Cyclization)
5. Catalysis: Transfer the crude hydrazone to a flask containing 20 mmol of anhydrous ZnCl2 suspended in 30 mL of degassed glacial acetic acid.
6. Heating: Heat the mixture to 90 °C for 3 hours.
7. Self-Validation Checkpoint 2: The reaction mixture will transition to a deep amber color. Aliquot a 10 µL sample, quench in saturated NaHCO3, and extract with EtOAc. TLC should reveal a new, highly UV-active spot (Rf ~0.4) that stains intensely purple/red with Ehrlich's reagent (p-dimethylaminobenzaldehyde), confirming the formation of the indole core.
8. Quenching & Purification: Cool the mixture to room temperature, pour over 100 g of crushed ice, and carefully neutralize with 10% aqueous NaOH until pH 7-8 is reached. Extract with dichloromethane (3 x 50 mL). Purify the crude product via flash column chromatography (silica gel, Hexanes/Ethyl Acetate 8:2).
9. Self-Validation Checkpoint 3: 1H NMR (CDCl3) analysis of the purified product must show a singlet at ~2.2 ppm (C3-CH3) and ~2.3 ppm (C2-CH3), with the strict absence of a triplet/quartet pattern (which would indicate the ethyl group), definitively proving the 2,3-dimethyl regiochemistry.
References
Calderon Morales, R., Tambyrajah, V., Jenkins, P. R., Davies, D. L., & Abbott, A. P. (2004). "The regiospecific Fischer indole reaction in choline chloride·2ZnCl2 with product isolation by direct sublimation from the ionic liquid." Chemical Communications. URL:[Link]
Noey, E. L., Yang, Z., Li, Y., Yu, H., Richey, R. N., Merritt, J. M., Kjell, D. P., & Houk, K. N. (2017). "Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator." The Journal of Organic Chemistry. URL:[Link]
Zeni, G., et al. (2020). "Divergent Syntheses of Indoles and Quinolines Involving N1–C2–C3 Bond Formation through Two Distinct Pd Catalyses." Organic Letters. URL:[Link]
Technical Support Center: Troubleshooting 5-Methoxy-2,3-dimethyl-1H-indole Crystallization
Welcome to the Technical Support Center for the synthesis and purification of 5-Methoxy-2,3-dimethyl-1H-indole (MDI) . As a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) like indometh...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis and purification of 5-Methoxy-2,3-dimethyl-1H-indole (MDI) . As a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) like indomethacin[1], the purity of MDI directly impacts downstream yield and pharmacological safety.
This guide is designed for researchers and drug development professionals. It addresses the physicochemical root causes of common crystallization impurities—ranging from auto-oxidation to regioisomeric contamination—and provides field-proven, self-validating protocols to resolve them.
Part 1: Diagnostic Matrix for Common Impurities
Before troubleshooting, it is critical to accurately identify the impurity profile. The table below summarizes the quantitative analytical signatures of the most common impurities encountered during the Fischer Indole Synthesis and subsequent crystallization of MDI.
Impurity
Root Cause / Origin
HPLC RRT*
^1H NMR Signature (CDCl_3)
ICH Acceptance Limit
4-Methoxyphenylhydrazine
Unreacted starting material
~0.45
~3.5 ppm (br s, NH-NH_2)
< 0.10%
5-Methoxy-2-ethylindole
Fischer regioisomer
~1.05
~1.3 ppm (t, CH_3), 2.7 ppm (q, CH_2)
< 0.15%
Indole N-Oxide / Oxindole
Auto-oxidation (Air/Light)
~0.80
Broadening of aromatic protons
< 0.05%
2-Butanone (MEK)
Residual reaction solvent
N/A (GC)
2.1 ppm (s, CH_3), 1.0 ppm (t, CH_3)
< 5000 ppm
*Relative Retention Time (RRT) based on a standard C18 reverse-phase method (Water/Acetonitrile gradient).
Part 2: Troubleshooting Workflow
Use the following decision tree to rapidly diagnose and route your crystallization issues to the correct resolution protocol.
Decision tree for identifying and resolving MDI crystallization impurities.
Part 3: Deep-Dive FAQs
Q1: Why do my MDI crystals turn pink or brown upon drying, and how do I prevent it?Causality: Indole rings are inherently electron-rich. The addition of the 5-methoxy group further increases electron density, making the molecule highly susceptible to radical-mediated auto-oxidation. Exposure to oxygen and light during crystallization or drying leads to the formation of N-oxides, oxindoles, or colored dimeric species.
Resolution: You must exclude oxygen from the crystallization matrix. Use degassed solvents (sparged with Argon or N_2 for 15 minutes prior to use). If your downstream application permits, adding a trace antioxidant (e.g., 0.05 wt% BHT) during the dissolution phase will scavenge radicals and preserve the off-white crystal habit.
Q2: My HPLC shows a persistent isomeric impurity at ~5-10% relative area. What is it, and how can I remove it?Causality: This is the regioisomer 5-methoxy-2-ethylindole. The Fischer Indole Synthesis of MDI utilizes 2-butanone (an unsymmetrical ketone). During the acid-catalyzed tautomerization of the hydrazone, two different enehydrazines can form. While the more substituted enehydrazine is thermodynamically favored (yielding the 2,3-dimethyl product), the less substituted enehydrazine forms as a minor kinetic pathway, yielding the 2-ethylindole regioisomer. The distribution is heavily influenced by the choice of Lewis or Brønsted acid catalyst[2].
Resolution: Do not attempt to "wash" this out; it requires thermodynamic differentiation. Recrystallize the crude product from a Toluene/Heptane (1:3) mixture. The 2-ethylindole regioisomer has higher solubility in non-polar aliphatic solvents and will remain trapped in the mother liquor during a slow, controlled cooling ramp.
Q3: I am detecting unreacted 4-methoxyphenylhydrazine in my final crystals. How do I purge it?Causality: This occurs due to incomplete cyclization or the use of excess hydrazine to drive the reaction[3]. Hydrazine hydrochlorides can co-crystallize with indoles if the crystallization solvent is too polar (e.g., ethanol or ethyl acetate).
Resolution: Implement an acidic aqueous wash before crystallization. Washing the post-reaction organic phase with 1M HCl protonates the unreacted hydrazine, driving it entirely into the aqueous waste stream.
Part 4: Mechanistic Pathway of Regioisomer Formation
Understanding the branching pathway of the Fischer Indole Synthesis is critical for controlling the 2-ethylindole impurity.
Mechanistic divergence in the Fischer Indole Synthesis leading to regioisomers.
Part 5: Self-Validating Protocol for High-Purity MDI Crystallization
This protocol is engineered as a self-validating system. Do not proceed to the next step unless the validation check passes.
Step 1: Reaction Quenching & Hydrazine Purge
Dilute the crude Fischer Indole reaction mixture with Ethyl Acetate (10 volumes).
Wash the organic layer with 1M HCl (3 x 3 volumes) to extract unreacted 4-methoxyphenylhydrazine.
Wash with saturated NaHCO_3 (1 x 3 volumes) to neutralize residual acid, followed by brine.
Validation Check: Spot the organic layer on a TLC plate (Hexane:EtOAc 3:1) and stain with Ninhydrin. The baseline must be completely free of purple/pink spots. If spots remain, repeat the 1M HCl wash.
Step 2: Solvent Exchange & Antioxidant Addition
Concentrate the organic layer under reduced pressure (40°C) to a thick oil.
Re-dissolve the oil in a degassed mixture of Toluene and Heptane (1:3 v/v, 8 volumes total).
(Optional but recommended) Add 0.05 wt% Butylated hydroxytoluene (BHT) to the solvent mixture.
Validation Check: The solution must remain pale yellow to amber. A rapid shift to a dark pink or brown hue indicates oxygen ingress; if observed, pass the solution through a 2 cm silica plug to remove polar oxidized oligomers before proceeding.
Heat the suspension to 85°C under a nitrogen atmosphere until complete dissolution is achieved.
Cool the reactor at a strictly controlled rate of 0.5°C/min down to 45°C.
Seed the reactor with 0.1 wt% pure MDI crystals, then continue cooling at 0.2°C/min to 5°C.
Validation Check: Crystallization must initiate as distinct needles. If the product "oils out" (forms a separate liquid phase), the cooling rate was too fast. Reheat to 85°C, add an additional 5% v/v Toluene, and restart the cooling ramp.
Step 4: Isolation & Inert Drying
Filter the resulting slurry rapidly using a Buchner funnel blanketed with a steady stream of Nitrogen.
Wash the filter cake with ice-cold, degassed Heptane (2 volumes) to displace the regioisomer-rich mother liquor.
Transfer the crystals to a vacuum oven and dry at 40°C under deep vacuum (-0.1 MPa) for 12 hours.
Validation Check: The final crystals must be off-white to pale yellow [4]. HPLC analysis must confirm the 2-ethylindole peak (RRT ~1.05) is <0.15%.
References
Kennedy, A. R., Sherwood, J. N., & Slavin, P. A. (2002). "5-Methoxy-2,3-dimethylindole." Acta Crystallographica Section E: Structure Reports Online, 58(7), o642-o643. Available at:[Link]
Prochazka, M. P., & Carlson, R. (1989). "On the Roles of Lewis Acids and Solvents in the Fischer Indole Synthesis." Acta Chemica Scandinavica, 43, 651-659. Available at:[Link]
Zhao, W., et al. (2009). "Aryl Hydrazide beyond as Surrogate of Aryl Hydrazine in the Fischer Indolization: The Synthesis of N-Cbz-indoles, N-Cbz-carbazoles, and N,N′-Bis-Cbz-pyrrolo[2,3-f]indoles." Organic Letters, 11(22), 5194-5197. Available at:[Link]
Green, E. M., Coleman, J. A., & Gouaux, E. (2015). "Thermostabilization of the human serotonin transporter in an antidepressant-bound conformation." PLoS One, 10(12), e0145688. Available at:[Link]
Technical Support Center: A Researcher's Guide to Preventing Photodegradation of 5-Methoxy-2,3-dimethyl-1H-indole
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 5-Methoxy-2,3-dimethyl-1H-indole. This guide is designed to provide in-depth technical assistance and p...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 5-Methoxy-2,3-dimethyl-1H-indole. This guide is designed to provide in-depth technical assistance and practical solutions to a common challenge encountered during experimental work: the degradation of this compound upon exposure to UV light. As your Senior Application Scientist, I have structured this guide to not only offer troubleshooting steps but also to explain the underlying photochemical principles, ensuring the integrity and reproducibility of your research.
Part 1: Understanding the Challenge: The Photochemical Instability of 5-Methoxy-2,3-dimethyl-1H-indole
The indole scaffold is a privileged structure in medicinal chemistry, but its electron-rich nature makes it susceptible to oxidation, particularly when exposed to UV radiation. The methoxy group at the 5-position, while often crucial for biological activity, can further influence the molecule's photosensitivity.
Frequently Asked Questions (FAQs) - The "Why"
Q1: Why is my solution of 5-Methoxy-2,3-dimethyl-1H-indole changing color after exposure to light?
A1: The color change is a visual indicator of photodegradation. Upon absorbing UV light, the indole ring can become electronically excited. This excited state is highly reactive and can undergo a series of reactions, often involving atmospheric oxygen, to form colored degradation products. The specific chromophores that develop will depend on the degradation pathway, but they are a clear sign that the parent compound is no longer pure.
Q2: What are the primary mechanisms behind the UV-induced degradation of this indole derivative?
A2: The degradation is primarily driven by two interconnected photochemical processes:
Direct Photolysis: The indole molecule directly absorbs UV radiation, leading to the formation of an excited singlet state, which can then convert to a more stable, but still reactive, triplet state. This excited molecule can then react with other molecules, including itself, or undergo rearrangements and fragmentation.
Photosensitized Oxidation: The excited indole molecule can transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). Singlet oxygen is a powerful electrophile that can readily attack the electron-rich indole nucleus, leading to a cascade of oxidative degradation reactions. This is often the dominant pathway in the presence of air.
dot
graph TD {
A[5-Methoxy-2,3-dimethyl-1H-indole] -- "UV Light (hν)" --> B{Excited State};
B -- "Intersystem Crossing" --> C{Triplet State};
C -- "Energy Transfer" --> D[Singlet Oxygen (¹O₂)];
D -- "Reaction with Indole" --> E[Degradation Products];
C -- "Direct Reaction" --> E;
A -- "Direct Reaction with ¹O₂" --> E;
}
Caption: Proposed photodegradation pathways of 5-Methoxy-2,3-dimethyl-1H-indole.
Q3: What are the likely degradation products I should be concerned about?
Part 2: Troubleshooting and Proactive Stabilization Strategies
This section provides a series of troubleshooting guides in a question-and-answer format to address specific issues you might encounter and offers proactive strategies to prevent degradation from the outset.
Troubleshooting Guide
Q4: I've noticed a significant decrease in the concentration of my compound in solution over a short period, even with minimal light exposure. What could be the cause?
A4: Besides direct light exposure, several factors can accelerate degradation:
Solvent Choice: The polarity of the solvent can influence the stability of the excited state of the indole and the lifetime of singlet oxygen. Protic solvents, for example, can participate in the degradation pathways.
Presence of Photosensitizers: Impurities in your solvent or other components in your formulation could be acting as photosensitizers, absorbing light and generating reactive species that, in turn, degrade your indole compound.
Dissolved Oxygen: The presence of dissolved oxygen is a critical factor in photosensitized oxidation. Solutions that have not been deoxygenated are highly susceptible to this degradation pathway.
Q5: My analytical results (HPLC-UV, LC-MS) show multiple new peaks that were not present in the initial sample. How can I confirm these are degradation products?
A5: To confirm that the new peaks are degradation products, you can perform a forced degradation study. This involves intentionally exposing a sample of your compound to UV light and monitoring the changes in the chromatogram over time. A decrease in the peak area of the parent compound corresponding to an increase in the new peaks is strong evidence of degradation. Further characterization of these new peaks using mass spectrometry (LC-MS/MS) can help in their identification by providing molecular weight and fragmentation data.
Proactive Stabilization Protocols
To prevent the degradation of 5-Methoxy-2,3-dimethyl-1H-indole, a multi-pronged approach focusing on minimizing light exposure and quenching reactive species is recommended.
Strategy 1: Exclusion of Light and Oxygen
This is the most straightforward and often most effective strategy.
Protocol 1.1: Working in Low-Light Conditions and Using Amber Vials
Preparation: Conduct all manipulations of the compound, including weighing and dissolution, in a dimly lit room or under a fume hood with the sash lowered to minimize ambient light exposure.
Storage: Store both the solid compound and its solutions in amber glass vials or containers wrapped in aluminum foil to block out UV and visible light.[1]
Execution: During experiments, if continuous exposure to a light source is not part of the protocol, ensure the reaction vessel is shielded from light.
Protocol 1.2: Deoxygenation of Solvents
Method: Before dissolving your compound, deoxygenate the solvent by bubbling a stream of an inert gas, such as argon or nitrogen, through it for at least 15-30 minutes.
Storage: Maintain an inert atmosphere above the solution by sealing the container under the inert gas. This is particularly crucial for long-term storage or for reactions that are sensitive to oxidation.
Strategy 2: Chemical Stabilization using Additives
When complete exclusion of light is not feasible, the use of chemical stabilizers can provide an effective line of defense.
Protocol 2.1: Application of Antioxidants and Quenchers
Antioxidants can intercept and neutralize reactive oxygen species, thereby protecting the indole from degradation.
Butylated Hydroxytoluene (BHT): A common and effective radical scavenger.
Concentration: A starting concentration of 0.01-0.1% (w/v) is recommended.
Procedure: Add the calculated amount of BHT to the solvent before dissolving the 5-Methoxy-2,3-dimethyl-1H-indole.
Ascorbic Acid (Vitamin C): A water-soluble antioxidant.[2]
Concentration: Use a molar excess relative to the indole compound (e.g., 2-10 fold).
Considerations: Be mindful of the potential for pH changes in your solution.
Sodium Azide (NaN₃): An efficient singlet oxygen quencher.
Concentration: A concentration of 1-10 mM can be effective.
Caution: Sodium azide is toxic and must be handled with appropriate safety precautions. It can also interfere with certain biological assays.
Stabilizer
Mechanism of Action
Recommended Starting Concentration
Considerations
BHT
Radical Scavenger
0.01-0.1% (w/v)
Good solubility in organic solvents.
Ascorbic Acid
Radical Scavenger, Reducing Agent
2-10 fold molar excess
Water-soluble; may affect pH.
Sodium Azide
Singlet Oxygen Quencher
1-10 mM
Toxic; potential for assay interference.
Protocol 2.2: Incorporation of UV Absorbers
UV absorbers are compounds that preferentially absorb UV radiation and dissipate it as heat, thereby shielding the target molecule.
Benzophenones and Benzotriazoles: These are common classes of UV absorbers.[3]
Selection: The choice of UV absorber will depend on the specific wavelength range of the UV light source and the solvent system.
Concentration: The concentration will need to be optimized based on the path length of the light and the molar absorptivity of the UV absorber.
Protocol 2.3: Use of Hindered Amine Light Stabilizers (HALS)
HALS are a class of stabilizers that do not absorb UV radiation but act as radical scavengers in a regenerative cycle, providing long-term stability.[1][4]
Mechanism: HALS are converted to nitroxyl radicals, which then trap the free radicals responsible for degradation. The HALS are then regenerated, allowing them to participate in multiple cycles.[5]
Application: HALS are particularly effective in polymeric matrices but can also be used in solution. Their compatibility with the solvent and other components of the formulation should be considered.
Caption: Mechanisms of action for different stabilization strategies.
Part 3: Analytical Monitoring of Degradation
To effectively troubleshoot and validate your stabilization strategies, a robust analytical method is essential. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely used and reliable technique for this purpose.
Experimental Protocol: HPLC-UV Method for Stability Assessment
This protocol provides a starting point for developing a stability-indicating HPLC-UV method. Optimization may be required based on your specific instrumentation and experimental conditions.
Instrumentation and Columns:
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
Mobile Phase and Gradient:
Mobile Phase A: 0.1% Formic acid in water.
Mobile Phase B: Acetonitrile.
Gradient Program:
0-2 min: 95% A, 5% B
2-15 min: Linear gradient to 5% A, 95% B
15-18 min: Hold at 5% A, 95% B
18-20 min: Return to initial conditions (95% A, 5% B)
Flow Rate: 1.0 mL/min.
Detection:
Monitor at the λmax of 5-Methoxy-2,3-dimethyl-1H-indole. If unknown, perform a UV scan; a typical indole λmax is around 280 nm. A PDA detector will be invaluable for monitoring the appearance of degradation products with different UV spectra.
Sample Preparation:
Dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).
Dilute the stock solution with the initial mobile phase composition to a working concentration (e.g., 10-100 µg/mL).
Forced Degradation Sample Preparation:
Prepare a solution of your compound as described above.
Expose the solution to a UV lamp (e.g., 254 nm or 365 nm) for a defined period (e.g., 1, 2, 4, 8 hours).
Take aliquots at each time point and analyze by HPLC-UV.
Data Analysis:
Monitor the peak area of the parent compound. A decrease in peak area indicates degradation.
Observe the appearance and growth of new peaks, which represent degradation products.
Calculate the percentage of degradation over time.
Advanced Characterization: LC-MS/MS for Degradation Product Identification
For a more in-depth understanding of the degradation pathway, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.
Methodology: An LC method similar to the one described for HPLC-UV can be used. The eluent is then introduced into a mass spectrometer.
Data Acquisition:
Full Scan MS: To determine the molecular weights of the degradation products.
Product Ion Scan (MS/MS): To fragment the degradation products and obtain structural information.
Interpretation: By comparing the fragmentation patterns of the degradation products with that of the parent compound and by considering plausible reaction mechanisms, the structures of the degradation products can be elucidated.[6]
References
Hindered amine light stabilizers (HALS). (n.d.). In Wikipedia. Retrieved March 29, 2026, from [Link]
The Role of Hindered Amine Light Stabilizers (HALS) in Polymer Durability. (2025, October 10). 3V Sigma USA. [Link]
Helmus, R., Bagdonaite, I., de Voogt, P., van Bommel, M. R., Schymanski, E. L., van Wezel, A. P., & ter Laak, T. L. (2022). Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants: A Case Study on the Photodegradation of Four Pharmaceuticals. Environmental Science & Technology, 56(15), 10766–10777. [Link]
Wang, X., Xie, G., Chen, Y., Li, Y., Wang, Y., & Li, Y. (2023). Singlet oxygen dominance for phenolic degradation mediated by mixed-valence FeOx nanospheres. Chemosphere, 345, 140332. [Link]
HALS | Light Stabilizers for Plastics & Coatings. (n.d.). Amfine. Retrieved March 29, 2026, from [Link]
Li, Z., Li, Y., Li, X., Wang, Y., & Wang, Y. (2022). Visible-light-induced indole synthesis via intramolecular C–N bond formation: desulfonylative C(sp2)–H functionalization. Chemical Science, 13(35), 10486–10492. [Link]
Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action. (2024, June 23). Frontiers. [Link]
Wang, Q., Zhang, Y., Wang, J., & Li, G. (2022). Direct photo-induced reductive Heck cyclization of indoles for the efficient preparation of polycyclic indolinyl compounds. Organic Chemistry Frontiers, 9(1), 106–112. [Link]
Singlet Oxygen-Mediated Micropollutant Degradation Using an FePc-Modified CNT Filter via Peroxymonosulfate Activation. (2025, August 5). MDPI. [Link]
Yan, H., Xiang, P., Li, H., & Liu, J. (2020). Development of an LC-MS/MS method for determining 5-MeO-DIPT in dried urine spots and application to forensic cases. Journal of Forensic and Legal Medicine, 73, 101963. [Link]
Lhiaubet-Vallet, V., Marín-García, M., & Miranda, M. A. (2003). Singlet molecular oxygen-mediated photooxidation of 2-substituted 3-hydroxypyridines. Photochemical & Photobiological Sciences, 2(4), 414–419. [Link]
Al-Majed, A. A., Al-Zehouri, J., & Belal, F. (2016). ICH Guidelines-compliant HPLC-UV Method for Pharmaceutical Quality Control and Therapeutic Drug Monitoring of the Multi-targeted. Journal of Chromatographic Science, 54(7), 1162–1168. [Link]
Analytical Methods for High Molecular Weight UV Stabilizers. (2022, June 20). Diva-portal.org. [Link]
Comprehensive mass spectrometry workflows to systematically elucidate transformation 1 processes of organic micropollutants: a case study on photodegradation of four pharmaceuticals. (2024, September 2). LCSB R³. [Link]
Wang, D., Wang, Y., & Wang, J. (2019). Evolution of Singlet Oxygen by Activating Peroxydisulfate and Peroxymonosulfate: A Review. International Journal of Molecular Sciences, 20(17), 4274. [Link]
Dinesh, V., & Nagarajan, R. (2023). Photochemical Decarboxylative Formylation of Indoles with Aqueous Glyoxylic Acid. Synlett, 34(07), 855–857. [Link]
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026, March 25). LCGC International. [Link]
Manoj, P., Gopinath, A., & Aravind, U. K. (2023). Singlet oxygen in the removal of organic pollutants: An updated review on the degradation pathways based on mass spectrometry and DFT calculations. Chemosphere, 345, 140203. [Link]
Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. (2023, April 27). Beilstein Journals. [Link]
Michalak, M. (2022). Exogenous Antioxidants Impact on UV-Induced Changes in Membrane Phospholipids and the Effectiveness of the Endocannabinoid System in Human Skin Cells. International Journal of Molecular Sciences, 23(19), 11215. [Link]
Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study. (n.d.). PMC. [Link]
Photodegradation of methotrexate in aqueous solution: degradation kinetics and identification of transformation products. (2022, January 15). PubMed. [Link]
Galer, P., & Šket, B. (2015). Photodegradation of methoxy substituted curcuminoids. Acta Chimica Slovenica, 62(2), 346–353. [Link]
An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. (2023, December 6). MDPI. [Link]
A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. (1989, December 8). MDPI. [Link]
Stability-indicating HPLC method optimization using quality. (n.d.). Journal of Applied Pharmaceutical Science. Retrieved March 29, 2026, from [Link]
LC-MS/MS based method for the detection and partial quantification of the major metabolites of 18 synthetic cannabinoids in. (n.d.). Uniklinik Freiburg. Retrieved March 29, 2026, from [Link]
Pawlaczyk, I., & Czerwińska, K. (1995). Kinetics of Drug Decomposition Part 51: Kinetics of Indometacine Photodegradation. Chemical & Pharmaceutical Bulletin, 43(7), 1198–1201. [Link]
Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. (2017, January 13). Agilent. [Link]
Antioxidants as stabilizers of UV filters: an example for the UV-B filter octylmethoxycinnamate. (n.d.). ResearchGate. Retrieved March 29, 2026, from [Link]
Antioxidant & UV Stabilizer Additives Guide. (n.d.). Linchemical. Retrieved March 29, 2026, from [Link]
Matsuura, I., Imaizumi, M., & Sugiyama, M. (1990). Method of kinetic analysis of photodegradation: nifedipine in solutions. Chemical & Pharmaceutical Bulletin, 38(6), 1692–1696. [Link]
Galer, P., & Šket, B. (2015). Photodegradation of methoxy substituted curcuminoids. Acta Chimica Slovenica, 62(2), 346–353. [Link]
Determination of antioxidants and UV- stabilizers in the environment. (n.d.). Diva-portal.org. Retrieved March 29, 2026, from [Link]
Comprehensive Kinetics of the Photocatalytic Degradation of Emerging Pollutants in a LED-Assisted Photoreactor. S-Metolachlor as Case Study. (2020, December 31). MDPI. [Link]
Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (2024, May 8). MDPI. [Link]
Kinetics of Photocatalyzed Reactions: Five Lessons Learned. (n.d.). Frontiers. Retrieved March 29, 2026, from [Link]
Investigation of the Antioxidant and UV Absorption Properties of 2-(2'-hydroxy-5'-methylphenyl)-benzotriazole and Its Ortho-Substituted Derivatives via DFT/TD-DFT. (n.d.). Scirp.org. Retrieved March 29, 2026, from [Link]
HPLC-UV and LC-MS/MS analysis to study formulation and long-term stability of some anticancer drugs in elastomeric pumps. (2021, January 10). JScholar Publisher. [Link]
Technical Support Center: Optimizing the Synthesis of 5-Methoxy-2,3-dimethyl-1H-indole
Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 5-Methoxy-2,3-dimethyl-1H...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 5-Methoxy-2,3-dimethyl-1H-indole. This compound is a critical intermediate in the development of indole-based pharmaceuticals (such as indomethacin analogs) and requires precise control over reaction conditions to ensure high yield and regiochemical purity.
Mechanistic Overview & Regioselectivity
The synthesis of 5-methoxy-2,3-dimethyl-1H-indole is classically achieved via the Fischer Indole Synthesis (FIS) , reacting 4-methoxyphenylhydrazine with 2-butanone (methyl ethyl ketone) under acidic conditions[1].
Because 2-butanone is an unsymmetrical ketone, the intermediate arylhydrazone can tautomerize into two distinct enehydrazine (enamine) intermediates. The direction of this tautomerization dictates the final regiochemistry of the indole[2]:
Thermodynamic Pathway (Internal C=C): Tautomerization at the highly substituted methylene (-CH₂-) group leads to the desired 2,3-dimethyl derivative.
Kinetic Pathway (Terminal C=C): Tautomerization at the less substituted methyl (-CH₃) group leads to the undesired 2-ethyl regioisomer.
The diagram below illustrates the divergent pathways dictated by reaction conditions.
Figure 1: Divergent regiochemical pathways in the Fischer Indole Synthesis of 2-butanone.
Troubleshooting FAQs
Q1: I am seeing a significant amount of the 2-ethyl-5-methoxy-1H-indole regioisomer (15-30%). How can I improve regioselectivity?Expert Insight: This is the most common issue when using 2-butanone. The formation of the 2-ethyl regioisomer implies that your reaction is operating under kinetic control. The [3,3]-sigmatropic rearrangement is highly sensitive to the stability of the enehydrazine intermediate[3].
Solution: Shift the reaction to thermodynamic control. Increase the reaction temperature (≥ 100 °C) and utilize a stronger acid catalyst. Polyphosphoric acid (PPA) or anhydrous Zinc Chloride (ZnCl₂) strongly favor the formation of the more substituted (internal) enehydrazine, pushing the regioselectivity ratio of 2,3-dimethyl to 2-ethyl above 95:5[2].
Q2: My reaction mixture turns into a black, intractable tar, and the yield of the desired indole is below 40%. What is causing this degradation?Expert Insight: The 4-methoxyphenylhydrazine starting material is highly electron-rich due to the methoxy (-OMe) group. In the presence of harsh Brønsted acids (like concentrated HCl or H₂SO₄) and atmospheric oxygen at high temperatures, the hydrazine undergoes rapid oxidative degradation and polymerization[4].
Solution:
Degas all solvents with nitrogen or argon prior to the reaction to prevent oxidative side-reactions.
Switch to a Lewis Acid: Replace harsh protic acids with a Lewis acid like ZnCl₂ in an aprotic solvent (e.g., toluene). This provides the necessary electrophilic activation for the sigmatropic shift without the destructive protic environment.
Q3: The hydrazone forms cleanly (verified by TLC/LCMS), but the cyclization step is sluggish and stalls out. Why?Expert Insight: The initial condensation between the hydrazine and the ketone releases one equivalent of water. If this water is not removed, it can hydrate your Lewis acid catalyst (deactivating it) or push the hydrazone equilibrium backward, stalling the critical [3,3]-sigmatropic rearrangement[1].
Solution: Implement a self-validating water-removal system. Use a Dean-Stark trap with a solvent that forms an azeotrope with water (like toluene or benzene). The visual accumulation of water in the trap will serve as a real-time indicator that the condensation is complete and cyclization is proceeding.
Optimization Data: Catalyst Comparison
To guide your experimental design, below is a summary of quantitative data comparing different catalytic systems for the reaction of 4-methoxyphenylhydrazine with 2-butanone.
Catalyst System
Solvent
Temp (°C)
Yield (%)
Regioselectivity (2,3-Dimethyl : 2-Ethyl)
Application Notes
ZnCl₂ (1.5 eq)
Toluene
110
78%
> 95:5
Recommended. Excellent regioselectivity; clean profile; easy water removal via Dean-Stark.
Glacial AcOH
Acetic Acid
100
85%
85:15
High overall yield, but requires tedious chromatographic separation of regioisomers.
PPA
None (Neat)
120
60%
> 98:2
Maximum regiocontrol. However, causes significant tar formation and difficult aqueous workup.
HCl (conc.)
Ethanol
80
45%
70:30
Not Recommended. Poor regioselectivity and severe oxidative degradation of the hydrazine.
Standard Operating Procedure (SOP): ZnCl₂-Catalyzed Synthesis
This protocol leverages thermodynamic control and continuous water removal to ensure high yields and regiochemical purity.
Step 1: Hydrazone Formation (Pre-activation)
In a flame-dried, nitrogen-purged 250 mL round-bottom flask, suspend 4-methoxyphenylhydrazine hydrochloride (10.0 mmol) in anhydrous toluene (50 mL).
Add anhydrous sodium acetate (10.0 mmol) to liberate the free hydrazine base. Stir for 15 minutes at room temperature.
Add 2-butanone (12.0 mmol, 1.2 eq). Stir the mixture at room temperature for 1 hour to allow the intermediate arylhydrazone to form. Self-Validation: A color change to pale yellow indicates hydrazone formation.
Step 2: Catalysis & Cyclization
4. Add anhydrous Zinc Chloride (ZnCl₂, 15.0 mmol, 1.5 eq) in one portion.
5. Attach a Dean-Stark trap filled with toluene, fitted with a reflux condenser.
6. Heat the reaction mixture to a vigorous reflux (approx. 110 °C) for 4 to 6 hours.
7. Self-Validation: Monitor the Dean-Stark trap. The collection of approximately 0.18 mL of water indicates quantitative condensation.
Step 3: Quench & Purification
8. Cool the reaction to room temperature. Quench carefully with saturated aqueous NaHCO₃ (50 mL) to neutralize the acid and precipitate zinc salts.
9. Filter the biphasic mixture through a pad of Celite to remove insoluble zinc complexes.
10. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 × 30 mL).
11. Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
12. Purify the crude dark oil via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate 9:1) to afford 5-methoxy-2,3-dimethyl-1H-indole as an off-white solid.
Wikipedia Contributors. "Fischer indole synthesis." Wikipedia, The Free Encyclopedia. Available at:[Link]
Zhao, Y., et al. "Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator." PubMed Central (NIH). Available at:[Link]
Technical Support Center: Troubleshooting 5-Methoxy-2,3-dimethyl-1H-indole Halogenation
Welcome to the Advanced Application Scientist Support Portal. This guide is specifically engineered for researchers and drug development professionals encountering yield, regioselectivity, or degradation issues during th...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Application Scientist Support Portal. This guide is specifically engineered for researchers and drug development professionals encountering yield, regioselectivity, or degradation issues during the halogenation of highly electron-rich, 2,3-disubstituted indole cores.
Part 1: Mechanistic Overview & Troubleshooting FAQs
The halogenation of 5-Methoxy-2,3-dimethyl-1H-indole presents a unique synthetic challenge. While the C2 and C3 positions are sterically blocked by methyl groups, the pyrrole ring remains the most nucleophilic site. Furthermore, the 5-methoxy group acts as a powerful electron-donating group (EDG), hyper-activating the benzene ring. This dual-reactivity profile often leads to competing pathways if the reaction environment is not strictly controlled.
Q1: Why does bromination of my unprotected indole result in complex oligomeric mixtures instead of the desired ring-halogenated product?
A1: This is a classic issue of misdirected electrophilic attack. Even with the C3 position blocked by a methyl group, electrophilic halogens (like Br⁺ from NBS) will still kinetically attack the C3 carbon. Because there is no proton at C3 to eliminate and restore aromaticity, the reaction forms a highly unstable 3-bromoindolenine intermediate . As demonstrated by , these indolenines rapidly undergo nucleophilic attack by solvent molecules or other indole monomers, leading to dimerization, spiro-compound formation, and oxidative degradation[1].
Q2: I am observing benzylic halogenation at the 2-methyl and 3-methyl groups. How do I prevent this?
A2: Benzylic (or allylic-like) halogenation in 2,3-dialkylindoles is a direct downstream consequence of the 3-haloindolenine intermediate. To stabilize the positive charge on the indolenium ion, the molecule can spontaneously lose a proton from the C2 or C3 methyl group, forming an exocyclic enamine (a methyleneindoline derivative)[2]. This exocyclic double bond is highly reactive and readily scavenges halogens.
The Solution: You must deactivate the pyrrole ring. By installing a strong electron-withdrawing protecting group (EWG) on the indole nitrogen (e.g., N-Boc, N-Ts, or N-Ac), you pull electron density away from C2/C3. This prevents the initial electrophilic attack at C3 and forces the reaction onto the benzene ring, which remains activated by the 5-methoxy group[3].
Q3: Even with N-protection, I am getting a mixture of mono- and di-halogenated products. How do I improve regioselectivity?
A3: The 5-methoxy group strongly activates the positions ortho (C4) and para (C6) to itself. Because both sites are highly nucleophilic, over-halogenation is common. To achieve selective mono-halogenation (typically favoring C6 due to less steric hindrance compared to the C4 position near the C3-methyl):
Reagent Choice: Abandon harsh reagents like Br₂ or Cl₂. Use N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS)[4].
Stoichiometry: Use a strict stoichiometric deficit (0.95 equivalents of halogenating agent) to starve the reaction of electrophiles once the mono-halogenated product forms.
Temperature: Run the reaction at 0 °C to -78 °C to maximize the kinetic energy difference between the first and second halogenation events.
Part 2: Reaction Pathway Visualization
The following diagram maps the causality of side reactions versus successful regioselective halogenation based on the presence of an N-protecting group.
Caption: Divergent halogenation pathways of 5-Methoxy-2,3-dimethyl-1H-indole based on N-protection.
Part 3: Quantitative Data & Parameter Optimization
The table below summarizes how different experimental parameters influence the reaction causality and product distribution.
Protection Status
Halogen Source
Solvent / Temp
Primary Outcome
Mechanistic Causality
Unprotected (NH)
Br₂ (1.0 eq)
AcOH / RT
Complex Dimer Mixture
Rapid C3 attack forms unstable indolenine, triggering nucleophilic dimerization[1].
Unprotected (NH)
NBS (1.1 eq)
DMF / RT
2/3-Bromomethyl indoles
Indolenine intermediate loses H⁺ to form exocyclic enamine, which reacts with NBS[5].
N-Boc Protected
NBS (2.0 eq)
DCM / RT
C4, C6 Di-bromination
5-OMe group hyper-activates both ortho and para positions; excess reagent forces dual EAS.
N-Boc Protected
NBS (0.95 eq)
DCM / 0 °C
C6 Mono-bromination (>85%)
EWG deactivates pyrrole; low temp and stoichiometric deficit isolate the kinetic product.
Part 4: Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. Each critical step includes a visual or analytical checkpoint to ensure the reaction is proceeding along the correct mechanistic pathway.
Protocol: Selective C6-Bromination of N-Boc-5-Methoxy-2,3-dimethylindole
N-Bromosuccinimide (NBS) (0.95 equiv, recrystallized from water to remove Br₂ impurities)
Anhydrous Dichloromethane (DCM)
Saturated aqueous Na₂S₂O₃ (Sodium thiosulfate)
Step-by-Step Methodology:
Substrate Preparation: Dissolve 1.0 equiv of N-Boc-5-Methoxy-2,3-dimethylindole in anhydrous DCM (0.1 M concentration) in a flame-dried round-bottom flask under an inert argon atmosphere.
Validation Check: The solution must be completely clear. Cloudiness indicates moisture, which will hydrolyze NBS into hypobromous acid, leading to unpredictable oxidation.
Temperature Equilibration: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to exactly 0 °C for 15 minutes.
Electrophile Addition: Dissolve 0.95 equiv of recrystallized NBS in a minimal amount of anhydrous DCM. Add this solution dropwise over 30 minutes via an addition funnel.
Validation Check: The reaction should turn a pale, transparent yellow. A rapid shift to dark brown or black indicates runaway oxidation or indolenine degradation; if this occurs, abort the reaction and verify the integrity of your N-Boc protecting group.
Reaction Monitoring: Stir at 0 °C for 1 to 2 hours. Monitor the reaction via TLC (Eluent: 20% EtOAc in Hexanes).
Validation Check: The starting material spot should nearly disappear, replaced by a single lower-polarity spot (mono-brominated product). The appearance of a third, even lower-polarity spot indicates the onset of di-bromination.
Quenching & Workup: Once TLC confirms optimal conversion, immediately quench the reaction at 0 °C by adding 10 mL of saturated aqueous Na₂S₂O₃.
Validation Check: The pale yellow color must instantly discharge to clear/white, confirming the complete neutralization of any unreacted electrophilic bromine species.
Isolation: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.
References
Dmitrienko, G. I., Gross, E. A., & Vice, S. F. (1980). The bromination and chlorination of 2,3-dialkylindoles. Isolation of 3-bromo- and 3-chloro-2,3-dialkylindolenines and acid catalyzed conversion to 3-methoxyindolenines. Canadian Journal of Chemistry. URL:[Link]
Vice, S. F., & Dmitrienko, G. I. (1982). The bromination–methanolysis of N-acetyl-2,3-dimethylindole. Canadian Journal of Chemistry. URL:[Link]
Jiao et al. (2023). Green Halogenation of Indoles with Oxone–Halide. The Journal of Organic Chemistry. URL:[Link]
Srinivasan et al. (2020). The Generation of Indole-2,3-quinodimethanes from the Deamination of 1,2,3,4-Tetrahydropyrrolo[3,4-b]indoles. Molecules / PMC. URL:[Link]
Technical Support Center: Optimizing the Bioavailability of 5-Methoxy-2,3-dimethyl-1H-indole Derivatives
Welcome to the Pharmacokinetics & Formulation Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to translate the potent in vitro activity of 5-Methoxy-2,3-dimethyl-1H-...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Pharmacokinetics & Formulation Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to translate the potent in vitro activity of 5-Methoxy-2,3-dimethyl-1H-indole compounds into viable in vivo efficacy.
The 5-methoxy-2,3-dimethyl-1H-indole core is a highly versatile scaffold used in anti-inflammatory, antithrombotic, and targeted oncological agents. However, researchers frequently encounter low in vivo bioavailability due to poor aqueous solubility, rapid first-pass metabolism, and efflux pump susceptibility[1]. This guide provides mechanistic troubleshooting, validated protocols, and formulation strategies to optimize the pharmacokinetic (PK) profiles of these derivatives.
Section 1: Solubility and Formulation Troubleshooting
Q1: My 5-Methoxy-2,3-dimethyl-1H-indole derivative exhibits excellent target affinity in vitro but precipitates immediately in Simulated Gastric Fluid (SGF). How can I resolve this?
Causality & Mechanism:
The 5-methoxy-2,3-dimethyl-1H-indole core is highly lipophilic. When transitioning from an organic solvent vehicle (like DMSO) into an aqueous environment like SGF, the lack of ionizable groups at physiological pH leads to rapid nucleation and precipitation. Indole derivatives frequently suffer from clinical limitations due to this poor solubility and limited membrane permeability[1]. Because pH adjustment is ineffective for non-ionizable scaffolds, encapsulating the compound in a Self-Microemulsifying Drug Delivery System (SMEDDS) or utilizing nanocarriers can maintain the drug in a solubilized state, effectively bypassing the dissolution rate-limiting step[2].
Protocol: Preparation and Validation of a Lipid-Based SMEDDS Formulation
This protocol is self-validating; the thermodynamic stability steps ensure that only formulations resistant to precipitation move forward to in vivo testing.
Excipient Screening: Select an oil phase (e.g., Capryol 90), surfactant (e.g., Cremophor EL), and co-surfactant (e.g., Transcutol P) based on the maximum equilibrium solubility of the indole derivative in each component.
Ternary Phase Diagram Construction: Titrate varying ratios of oil, surfactant, and co-surfactant with water to identify the microemulsion region (droplet size < 100 nm).
Drug Loading: Dissolve the 5-methoxy-2,3-dimethyl-1H-indole compound into the optimized blank SMEDDS mixture under gentle magnetic stirring (400 rpm) at 37°C until complete dissolution is achieved.
Thermodynamic Stability Testing: Subject the formulation to three freeze-thaw cycles (-20°C to +25°C) and centrifugation (10,000 rpm for 15 min) to ensure no phase separation or drug precipitation occurs.
In Vitro Dispersion: Disperse 1 mL of the drug-loaded SMEDDS into 250 mL of SGF (pH 1.2) at 37°C. Monitor droplet size and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS).
Quantitative Data Summary:
Formulation Strategy
Mean Droplet Size (nm)
PDI
Aqueous Solubility (µg/mL)
Est. Oral Bioavailability (F%)
Free Drug (Suspension)
N/A
N/A
< 5.0
~8 - 12%
Cyclodextrin Complex
N/A
N/A
145.2
~25 - 30%
Polymeric Nanoparticles
120 ± 15
0.18
320.5
~45 - 50%
Optimized SMEDDS
45 ± 5
0.12
> 2500.0
~75 - 82%
(Table 1: Comparative pharmacokinetic parameters of 5-Methoxy-2,3-dimethyl-1H-indole formulations).
Workflow for formulating a SMEDDS to enhance aqueous solubility of indole derivatives.
Section 2: Permeability and Efflux Pump Interference
Q2: My compound shows high Caco-2 permeability in the Apical-to-Basolateral (A-to-B) direction, but in vivo oral bioavailability remains low. What is causing this discrepancy?
Causality & Mechanism:
If A-to-B permeability is high but in vivo absorption is low, the compound is likely falling victim to either rapid intestinal first-pass metabolism or active efflux mechanisms. Indole-containing drugs are notorious substrates for P-glycoprotein (P-gp) efflux transporters and cytochrome P450 (CYP450) enzymes in the gut wall and liver[3]. While high Caco-2 permeability generally correlates with good absorption[4], standard Caco-2 cells often under-express CYP3A4 compared to human enterocytes. Therefore, the drug may be metabolized in vivo before reaching systemic circulation, a variable not captured in standard permeability assays.
Protocol: Bidirectional Caco-2 Permeability and Efflux Assay
This protocol uses a specific P-gp inhibitor to isolate efflux mechanisms from poor passive permeability.
Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts in 12-well Transwell plates. Culture for 21 days until Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm².
Dosing: Prepare a 10 µM solution of the 5-Methoxy-2,3-dimethyl-1H-indole derivative in HBSS buffer (pH 7.4). Add to the apical (A) chamber for A-to-B transport, or the basolateral (B) chamber for B-to-A transport.
Inhibitor Co-incubation: In a parallel set of wells, co-incubate the compound with 50 µM Verapamil (a known P-gp inhibitor).
Sampling & Analysis: Take 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Quantify drug concentration via LC-MS/MS.
Data Interpretation: Calculate the Apparent Permeability (
Papp
). An efflux ratio (
Papp(B−A)/Papp(A−B)
) greater than 2.0 indicates active P-gp efflux. If Verapamil reduces this ratio to near 1.0, P-gp is confirmed as the primary barrier to absorption.
Mechanism of low bioavailability via P-gp efflux and CYP3A4 metabolism in enterocytes.
Section 3: Metabolic Stability and Structural Optimization
Q3: In vitro liver microsome assays show a half-life (
t1/2
) of less than 15 minutes. How can I chemically modify the 5-Methoxy-2,3-dimethyl-1H-indole scaffold to improve metabolic stability without losing potency?
Causality & Mechanism:
The 5-Methoxy-2,3-dimethyl-1H-indole core has multiple metabolic hotspots. The N-1 position is highly susceptible to glucuronidation, while the C-2 and C-3 methyl groups are prime targets for aliphatic oxidation by CYP enzymes, forming hydroxymethyl intermediates that are rapidly excreted. Structural modifications, such as reducing the overall hydrogen-bonding potential or introducing steric hindrance/electronic deactivation (e.g., fluorination), can significantly increase the metabolic stability and absorption of indole molecules[4].
Troubleshooting Strategy (Medicinal Chemistry):
Block N-1 Glucuronidation: Alkylate the N-1 position (e.g., N-methylation or N-benzylation) if the free N-H is not critical for target binding.
Protect C-2/C-3 Methyls: Replace the oxidizable methyl groups with metabolically robust bioisosteres, such as trifluoromethyl (
−CF3
) or cyclopropyl groups.
O-Demethylation Prevention: If the 5-methoxy group is cleaved, consider replacing it with a fluoroalkoxy group (e.g.,
−OCF3
) to reduce electron density and resist CYP-mediated cleavage.
Protocol: In Vitro Human Liver Microsome (HLM) Stability Assay
Preparation: Pre-warm 0.5 mg/mL pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.
Incubation: Add the indole derivative to a final concentration of 1 µM (keep organic solvent < 0.1%).
Initiation: Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).
Quenching: At time points 0, 5, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard.
Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (
CLint
) and half-life (
t1/2
).
References
[2] Natural Resources for Human Health. Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review.
[1] ResearchGate. A novel class of indole derivatives: enhanced bioavailability, permeability, and antioxidant efficacy for thromboembolic disease therapy.
[4] Stork. Absorption, distribution, metabolism, and excretion considerations in selection of orally active indole-containing endothelin antagonist.
[3] PMC / NIH. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies.
stabilizing 5-Methoxy-2,3-dimethyl-1H-indole solutions for long-term storage
Welcome to the Technical Support Center for 5-Methoxy-2,3-dimethyl-1H-indole . This resource is designed for researchers, analytical chemists, and drug development professionals handling highly functionalized, electron-r...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 5-Methoxy-2,3-dimethyl-1H-indole . This resource is designed for researchers, analytical chemists, and drug development professionals handling highly functionalized, electron-rich indole derivatives.
Due to the electron-donating methoxy group at the C5 position and methyl groups at the C2 and C3 positions, the pyrrole ring of this compound is highly susceptible to autoxidation, photodegradation, and acid-catalyzed oligomerization[1]. This guide provides mechanistic troubleshooting, validated protocols, and empirical data to ensure the absolute integrity of your stock solutions during long-term storage.
Part 1: Troubleshooting Guide & FAQs
Q1: My 5-Methoxy-2,3-dimethyl-1H-indole stock solution in DMSO has changed from colorless to a distinct pink/brown hue. Is it still viable?A1: No, the solution should be discarded. A shift to a pink, red, or brown hue is a definitive indicator of oxidative degradation[1]. The electron-rich nature of the 2,3-dimethyl substituted indole ring makes it a prime target for electrophilic attack by molecular oxygen (autoxidation). This forms hydroperoxide intermediates that rapidly decompose into colored oligomers or ring-cleaved products (such as substituted isatins or oxindoles). To prevent this, solutions must be prepared using anhydrous, degassed solvents and stored under an inert atmosphere (Argon or Nitrogen).
Q2: I observe precipitation in my frozen aliquots after thawing them from -20°C. Heating the solution doesn't fully redissolve the material. What happened?A2: This is likely due to moisture ingress rather than simple crystallization. While 5-Methoxy-2,3-dimethyl-1H-indole is soluble in polar aprotic solvents like DMSO, repeated freeze-thaw cycles in standard microcentrifuge tubes allow ambient humidity to condense inside the vial. Water acts as an antisolvent for highly lipophilic indoles, causing irreversible precipitation or inducing localized pH shifts that catalyze dimerization.
Solution: Always use single-use aliquots. If thawing is necessary, allow the sealed vial to equilibrate to room temperature in a desiccator before opening.
Q3: Can I store aqueous working solutions of this compound for multi-day assays?A3: It is highly discouraged. Indole derivatives are significantly less stable in aqueous media compared to anhydrous organic solvents, especially at neutral to alkaline pH where degradation rates accelerate[1]. Aqueous working solutions should be prepared immediately before use (within 1-2 hours of the assay).
Part 2: Experimental Protocols for Ultra-Stable Stock Solutions
To establish a self-validating storage system, the following protocol eliminates the three primary vectors of degradation: oxygen, light, and moisture.
Protocol: Preparation and Cryopreservation of 10 mM Stock Solutions
Solvent Degassing: Purge the anhydrous DMSO with Argon gas for 15 minutes to displace dissolved oxygen.
Inert Weighing: Weigh the solid 5-Methoxy-2,3-dimethyl-1H-indole inside a glove box or under a continuous stream of dry Nitrogen to prevent surface oxidation.
Dissolution: Transfer the solid to a dry, amber glass vial. Inject the degassed DMSO through the septum to achieve a 10 mM concentration. Vortex gently until completely dissolved.
Headspace Purging: Insert an Argon line into the headspace of the vial (without touching the liquid) and purge for 30 seconds.
Aliquotting & Sealing: Quickly distribute the solution into single-use amber glass vials (e.g., 50 µL per vial). Blanket the headspace of each aliquot with Argon and immediately seal with a PTFE-lined cap.
Storage: Transfer the sealed vials to a -80°C freezer. Avoid storing in frost-free freezers, as the temperature cycling can compromise the seal integrity.
Part 3: Quantitative Stability Data
The following table summarizes the expected half-life and integrity of 5-Methoxy-2,3-dimethyl-1H-indole solutions under various environmental conditions.
Solvent System
Storage Temp
Atmosphere
Light Exposure
Estimated Stability (>95% Intact)
Anhydrous DMSO
-80°C
Argon
Dark (Amber)
> 12 Months
Anhydrous DMSO
-20°C
Ambient Air
Dark (Amber)
3 - 4 Weeks
Anhydrous DMSO
25°C (RT)
Ambient Air
Light (Clear)
< 48 Hours
Aqueous Buffer (pH 7.4)
4°C
Ambient Air
Dark
< 12 Hours
Aqueous Buffer (pH 2.0)
37°C
Ambient Air
Light
< 2 Hours (Rapid Oligomerization)
Part 4: Mechanistic Visualization
The following diagram illustrates the causality between environmental stressors, the degradation pathway of the indole core, and the specific interventions required to halt these kinetics.
Caption: Degradation pathway of 5-Methoxy-2,3-dimethyl-1H-indole and targeted stabilization interventions.
Technical Support Center: Optimizing 5-Methoxy-2,3-dimethyl-1H-indole Fluorescence Assays
Welcome to the advanced troubleshooting center for indole-based fluorometric assays. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve the comple...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the advanced troubleshooting center for indole-based fluorometric assays. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve the complex background noise issues inherent to 5-Methoxy-2,3-dimethyl-1H-indole.
Because this specific molecule features an electron-donating methoxy group and sterically hindering methyl groups, it exhibits unique photophysical behaviors. Like most indole derivatives, it absorbs in the UV range and emits moderate blue fluorescence[1]. However, this spectral window is notoriously crowded by biological and solvent-based artifacts. This guide breaks down the physical causality behind these artifacts and provides self-validating protocols to engineer high-fidelity assays.
Part 1: Troubleshooting FAQs & Causality Analysis
Q1: Why is my solvent blank producing a signal that masks the 5-Methoxy-2,3-dimethyl-1H-indole emission?Causality: The primary culprit in aqueous UV-fluorescence assays is Raman Scattering . When exciting the indole core at ~300 nm, the O-H vibrational stretch of water molecules causes inelastic Raman scattering. The Raman shift for water is ~3400 cm⁻¹, which places the scatter peak exactly at ~334 nm. This heavily overlaps with the target emission spectrum of the indole.
Solution: Equip your analyzer with highly specific, narrow bandpass optical filters to selectively exclude the 334 nm Raman peak while capturing the tail of the indole emission[2]. Alternatively, if the assay biology permits, shift the solvent to a less polar organic medium (e.g., DMSO), which shifts the Raman peak away from your target emission window.
Q2: How do I eliminate autofluorescence when working with cell lysates or serum matrices?Causality: Biological matrices are rich in endogenous fluorophores—such as NADH, flavins, and endogenous aromatic amino acids (like tryptophan)—which excite in the exact same UV window as your target and emit broad parasitic fluorescence in the 340–450 nm range[3].
Solution: Implement sample diafiltration prior to reading. Passing the biological matrix through a molecular weight cut-off (MWCO) filter removes low-molecular-weight endogenous fluorophores, significantly improving the signal-to-noise ratio[4]. Furthermore, extensive washing of fixed samples with buffered saline (2–3 times) removes unbound fluorescent contaminants[5].
Q3: Does buffer pH impact my background noise or signal stability?Causality: Yes. Indoles are highly sensitive to excited-state proton transfer. Extreme pH levels cause the ionization of the indole nitrogen, which shifts the fluorescence maxima and drastically reduces the quantum yield of the neutral, most fluorescent species[6]. If the target signal drops, the static background noise dominates the readout.
Solution: Maintain a strict pH of 7.4 using non-fluorescent, non-aromatic buffers (e.g., PBS or HEPES). Avoid buffers containing primary amines or aromatic rings that might introduce secondary background.
Q4: Why does my background noise increase non-linearly at higher concentrations of the indole?Causality: The 2,3-dimethyl substitution significantly increases the lipophilicity of the indole core. In aqueous buffers, this drives the formation of hydrophobic micro-aggregates. These aggregates cause Rayleigh scattering of the excitation light, which the photomultiplier tube (PMT) registers as elevated background noise.
Solution: Introduce a non-ionic detergent (e.g., 0.01% Tween-20) or a carrier protein like BSA to maintain monomeric dispersion, thereby eliminating scatter-induced background.
Part 2: Quantitative Optimization Metrics
To systematically reduce noise, benchmark your assay against the optimized parameters outlined below.
Table 1: Quantitative Troubleshooting Metrics for 5-Methoxy-2,3-dimethyl-1H-indole
To ensure trustworthiness, your assay must prove its own validity. Use this step-by-step Matrix Clearing & Signal Extraction Protocol , which incorporates internal mathematical validation (Z'-factor) to confirm that background noise has been successfully mitigated.
Step 1: Reagent and Solvent Preparation
Utilize only HPLC-grade, degassed water to minimize dissolved oxygen (which quenches indole fluorescence) and particulate scatter.
Prepare a working buffer of 1X PBS (pH 7.4) supplemented with 0.01% Tween-20 to prevent compound aggregation.
Step 2: Matrix Diafiltration (Background Removal)
Load 500 µL of your biological sample (e.g., cell lysate) into a 3kDa MWCO centrifugal filter.
Centrifuge at 14,000 x g for 15 minutes at 4°C. The flow-through contains the low-molecular-weight endogenous fluorophores (NADH, free tryptophan)[4].
Recover the retentate (containing your target macromolecules) and resuspend in the optimized working buffer.
Step 3: Standard Addition & Spectral Tuning
Spike known concentrations of 5-Methoxy-2,3-dimethyl-1H-indole into the cleared matrix to calculate recovery rates.
Set the spectrofluorometer excitation to 305 nm and use a narrow bandpass filter at 350 nm to read the emission.
Validation Check: Subtract the signal of an unspiked cleared matrix (Blank). The blank signal should now be <5% of your lowest spiked concentration.
Step 4: Z'-Factor Calculation (Self-Validation)
Run 16 replicates of the positive control (Matrix + Indole) and 16 replicates of the negative control (Matrix only).
Success Criteria: A Z'-factor > 0.5 validates that the background noise is statistically separated from the assay signal, proving the protocol's efficacy.
Part 4: Workflows & Pathway Visualizations
Caption: Workflow for isolating and resolving background noise in indole assays.
Caption: Photophysical pathway of indole excitation and background noise filtration.
References
How does a fluorescence immunoassay analyzer minimize background noise to improve signal detection and accuracy in complex samples? Zhejiang Wantaifu Biotechnology Co., Ltd. 2
Background in Fluorescence Imaging. Thermo Fisher Scientific. 5
HOW TO REDUCE BACKGROUND AUTOFLUORESCENCE AND IMPROVE CONFOCAL MICROSCOPY IMAGES. Microscopy Focus. 3
Translational Detection of Indole by Complementary Cell-free Protein Synthesis Assay. National Institutes of Health (PMC). 4
Absorption, fluorescence, and fluorescence excitation spectra of free molecules of indole and its derivatives. ResearchGate. 1
The fluorescence of indoles and aniline derivatives. National Institutes of Health (PMC). 6
5-Methoxy-2,3-dimethyl-1H-indole vs 5-methoxyindole in organic synthesis
Strategic Regiocontrol in Indole Synthesis: A Comparative Guide to 5-Methoxyindole and 5-Methoxy-2,3-dimethyl-1H-indole As a Senior Application Scientist, one of the most frequent challenges I encounter in heterocyclic d...
Author: BenchChem Technical Support Team. Date: April 2026
Strategic Regiocontrol in Indole Synthesis: A Comparative Guide to 5-Methoxyindole and 5-Methoxy-2,3-dimethyl-1H-indole
As a Senior Application Scientist, one of the most frequent challenges I encounter in heterocyclic drug design is managing the ambident nucleophilicity of the indole core. The choice between using a bare scaffold like 5-methoxyindole (5-MI) and a sterically encumbered analog like 5-methoxy-2,3-dimethyl-1H-indole (5-MDMI) is not merely a matter of substitution—it represents a fundamental divergence in synthetic strategy.
This guide objectively compares these two building blocks, detailing how the simple addition of C-2 and C-3 methyl groups completely reroutes electrophilic pathways, alters the molecule's redox profile, and dictates downstream experimental design.
Mechanistic Causality: The Impact of C-2/C-3 Methylation
5-Methoxyindole (5-MI): The Ambident Nucleophile
In 5-MI, the lone pair on the N-1 nitrogen delocalizes into the pyrrole ring, making the C-3 position highly electron-rich. Consequently, C-3 is the primary site for 1[1]. While this inherent reactivity is highly advantageous for synthesizing C-3 functionalized derivatives (such as2[2]), it often leads to competitive N-1/C-3 mixtures if the reaction environment—such as base strength or solvent polarity—is not meticulously controlled[3].
5-Methoxy-2,3-dimethyl-1H-indole (5-MDMI): The Steric Blockade
By methylating the C-2 and C-3 positions, 5-MDMI effectively shuts down the standard C-3 EAS pathway. This steric blockade forces electrophiles to react either at the N-1 position or, under specific Lewis acid catalysis, at the 4[4].
Furthermore, the combined electron-donating effects of the methoxy and methyl groups significantly lower the oxidation potential of the indole core. This structural feature transforms 5-MDMI into a potent free-radical scavenger, capable of 5[5]. Due to this stability and electron richness, 5-MDMI is also recognized as a distinct.
Highly easily oxidized; acts as an antioxidant/radical scavenger[5]
Experimental Workflows: Self-Validating Protocols
To demonstrate the practical implications of these mechanistic differences, below are two field-proven protocols. Each is designed as a self-validating system where the choice of reagents directly dictates the regiochemical outcome.
Protocol A: Regioselective C-3 Acylation of 5-Methoxyindole
This protocol exploits the inherent C-3 nucleophilicity of 5-MI using Friedel-Crafts conditions.
Activation: Dissolve 5-methoxyindole (0.679 mmol) in anhydrous CH₂Cl₂ (5 mL) under an inert argon atmosphere. Cool the solution to 0 °C.
Lewis Acid Coordination: Add diethyl aluminum chloride (Et₂AlCl) (1.13 mL, 0.9 M in toluene) dropwise. Causality: Et₂AlCl acts as a Lewis acid to activate the indole and coordinate the incoming electrophile without deprotonating N-1.
Electrophilic Attack: Stir for 30 minutes at 0 °C, then add acetyl chloride (1.019 mmol) in CH₂Cl₂ (2 mL) dropwise.
Self-Validating Quench: Monitor via TLC. Upon completion, quench strictly with a pH 7 aqueous buffer. Causality: Neutral quenching is critical; it prevents the acid-catalyzed polymerization of the highly electron-rich 3-acylindole product, ensuring high fidelity of the isolated yield.
Isolation: Extract with CH₂Cl₂, dry over Na₂SO₄, and filter to yield 3-acetyl-5-methoxyindole (Typical yield: ~87%)[1].
Protocol B: Solvent-Mediated C-6 Alkylation of 5-Methoxy-2,3-dimethyl-1H-indole
Because C-3 is blocked in 5-MDMI, functionalizing the carbon skeleton requires activating the benzenoid ring.
Preparation: Charge a reaction vessel with 5-methoxy-2,3-dimethyl-1H-indole (0.20 mmol) and the desired p-quinone methide (0.22 mmol).
Solvent Selection: Dissolve the reagents in anhydrous toluene (0.1 M). Causality: Toluene, being non-polar, suppresses the kinetic N-1 alkylation pathway, driving the system toward the thermodynamically stable C-6 alkylated product. This solvent-mediated control acts as an internal validation mechanism for regioselectivity.
Catalysis: Add In(OTf)₃ (10 mol %) as the catalyst. Causality: Indium triflate provides mild Lewis acidity sufficient to activate the p-quinone methide without decomposing the electron-rich indole core.
Reaction: Stir at room temperature for 12 hours.
Isolation: Remove the solvent under reduced pressure and purify via silica gel column chromatography (hexane/EtOAc) to isolate the C-6 alkylated derivative[4].
Pathway Visualization
The following diagram maps the divergent synthetic and biological pathways dictated by the presence or absence of C-2/C-3 methyl groups.
Divergent synthetic and biological pathways of 5-MI vs. 5-MDMI based on C-2/C-3 steric blockade.
References
PubMed (NIH) - Indole and its alkyl-substituted derivatives protect erythrocyte and DNA against radical-induced oxidation. Available at: [Link]
IKM Institut Kimia Malaysia - Study of Friedel-Crafts Acylation of 5-Substituted Indoles to Access 3-Acylindole Derivatives. Available at:[Link]
ResearchGate - JN Sherwood DSc: Decomposition of Indomethacin to 5-methoxy-2,3-dimethylindole. Available at: [Link]
ChemRxiv - Direct C3-Functionalization of indoles with α-heteroaryl-substituted methyl alcohols. Available at: [Link]
ACS Publications (The Journal of Organic Chemistry) - Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. Available at: [Link]
comparing receptor affinity of 5-Methoxy-2,3-dimethyl-1H-indole and melatonin
An In-Depth Comparative Guide to the Receptor Affinity of Melatonin and 5-Methoxy-2,3-dimethyl-1H-indole This guide provides a comprehensive comparison of the receptor binding characteristics of the endogenous neurohormo...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Comparative Guide to the Receptor Affinity of Melatonin and 5-Methoxy-2,3-dimethyl-1H-indole
This guide provides a comprehensive comparison of the receptor binding characteristics of the endogenous neurohormone melatonin and its structural analog, 5-Methoxy-2,3-dimethyl-1H-indole. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data summary to explore the structural determinants of receptor affinity, detail the experimental methodologies required for empirical validation, and contextualize these findings within the broader landscape of melatonin receptor signaling.
Introduction: The Significance of Melatonin Receptor Affinity
Melatonin (N-acetyl-5-methoxytryptamine) is a crucial neurohormone that governs a wide array of physiological processes, most notably the regulation of circadian rhythms and sleep-wake cycles.[1][2] Its biological effects are primarily mediated through two high-affinity G protein-coupled receptors (GPCRs), the MT1 and MT2 receptors.[1][2][3] The affinity and selectivity of a ligand for these receptors are paramount, dictating its therapeutic potential for treating conditions ranging from insomnia and jet lag to mood disorders and cancer.[2][4]
This guide examines 5-Methoxy-2,3-dimethyl-1H-indole, a synthetic indole derivative, in comparison to melatonin. By analyzing their structural differences, we can predict their relative affinities for MT1 and MT2 receptors and outline the precise experimental workflows necessary to validate these predictions.
Structural Determinants of Melatonin Receptor Binding
The affinity of a ligand for the MT1 and MT2 receptors is exquisitely sensitive to its chemical structure. Decades of structure-activity relationship (SAR) studies have elucidated several key pharmacophoric features, primarily within the melatonin scaffold, that are critical for high-affinity binding.
The 5-Methoxy Group: This group is considered optimal for high-affinity binding. Its replacement or relocation to other positions on the indole ring (e.g., positions 4, 6, or 7) consistently results in a significant loss of receptor affinity.[5][6][7] It is hypothesized to form a critical hydrogen bond or engage in favorable interactions within the receptor's binding pocket.[5]
The C3-Amidoethane Side Chain: The N-acetylaminoethyl chain at the C3 position is another indispensable component for receptor interaction.[5] Its length, composition, and conformation are crucial. In fact, removing this side chain entirely leads to a dramatic reduction in binding affinity.[5]
C2 Position Substitution: While the C2 position of melatonin is unsubstituted (a hydrogen atom), studies have shown that adding small, hydrophobic groups at this position can restrict the conformation of the flexible C3 side chain, leading to a notable increase in binding affinity.[6] For example, 2-iodomelatonin and 2-phenylmelatonin exhibit approximately a 10-fold improvement in affinity over melatonin itself.
Comparative Receptor Affinity Profile
Melatonin: A High-Affinity Endogenous Ligand
Melatonin binds to both MT1 and MT2 receptors with high affinity, typically in the low nanomolar to picomolar range. This potent interaction is the basis for its physiological effects at low endogenous concentrations.
Ki (Inhibition constant) is a measure of binding affinity; a lower Ki value indicates a higher affinity.
5-Methoxy-2,3-dimethyl-1H-indole: A Predictive Analysis
Presence of the 5-Methoxy Group: This is a favorable feature shared with melatonin, suggesting the potential for some interaction with the receptor.
Presence of a C2-Methyl Group: As substitutions at the C2 position can enhance affinity, the methyl group here is a potentially positive modification.
Absence of the C3-Amidoethane Side Chain: This is the most critical structural difference. The complete lack of the essential C3 side chain, which is crucial for anchoring the ligand in the binding pocket, would almost certainly lead to a catastrophic loss of affinity.
Experimental Workflows for Determining Receptor Affinity
To empirically determine and compare the binding affinities of these compounds, a radioligand binding assay is the gold-standard method.[9][10] Below are detailed protocols, explaining the scientific rationale behind the experimental choices.
This assay quantifies the ability of a non-radioactive test compound (the "competitor," e.g., 5-Methoxy-2,3-dimethyl-1H-indole) to displace a radioactive ligand ("radioligand," e.g., 2-[125I]-iodomelatonin) that has a known high affinity for the target receptor.
Causality: The principle is based on the law of mass action. If the test compound has affinity for the receptor, it will compete with the radioligand for the same binding site. The more potent the competitor, the lower the concentration needed to displace the radioligand, which is measured as a decrease in radioactivity bound to the receptor preparation.
Step-by-Step Protocol: Competition Binding Assay
Receptor Preparation:
Action: Homogenize tissue or cells known to express MT1/MT2 receptors (e.g., CHO cells stably expressing the human receptors) in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2).
Causality: Homogenization breaks open the cells to release the membranes containing the receptors. The cold temperature and protease inhibitors in the buffer prevent enzymatic degradation of the receptors, ensuring their structural integrity.
Action: Centrifuge the homogenate at low speed to remove nuclei and large debris, then centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
Causality: Differential centrifugation isolates the membrane fraction, which is enriched with the target GPCRs, from other cellular components.
Action: Wash the membrane pellet and resuspend it in a binding buffer. Determine the total protein concentration using a standard assay like the BCA assay.
Causality: Washing removes residual contaminants. Quantifying protein concentration is essential for ensuring that the same amount of receptor is used in each assay tube, allowing for valid comparisons.
Assay Incubation:
Action: In a series of tubes or a 96-well plate, combine the membrane preparation (a fixed amount, e.g., 10-50 µg protein), a fixed concentration of a high-affinity radioligand (e.g., 2-[125I]-iodomelatonin), and varying concentrations of the unlabeled competitor compound (melatonin as a positive control, and 5-Methoxy-2,3-dimethyl-1H-indole as the test compound).
Causality: Creating a concentration gradient of the competitor allows for the determination of the IC50 value (the concentration at which it displaces 50% of the radioligand).
Action: Include control tubes for "Total Binding" (membranes + radioligand, no competitor) and "Non-Specific Binding" (membranes + radioligand + a saturating concentration of unlabeled melatonin).
Causality: Total binding measures all radioligand associated with the membranes. Non-specific binding measures the portion of the radioligand that sticks to the filter or membranes in a non-saturable, low-affinity manner. Specific Binding = Total Binding - Non-Specific Binding. This correction is critical for accuracy.
Action: Incubate the mixture at a controlled temperature (e.g., 30°C) for a set time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
Causality: Equilibrium is the state where the rate of ligand binding equals the rate of dissociation, which is a prerequisite for accurate affinity calculations.
Separation and Quantification:
Action: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter (e.g., GF/C) that has been pre-soaked in a substance like polyethyleneimine (PEI).
Causality: The filter paper retains the large membrane fragments (and the bound radioligand) while allowing the unbound radioligand to pass through. PEI pre-treatment reduces the non-specific binding of the negatively charged radioligand to the filter. The filtration must be rapid to prevent significant dissociation of the ligand-receptor complex.
Action: Wash the filters multiple times with ice-cold wash buffer.
Causality: Washing removes any unbound radioligand trapped in the filter matrix. Using ice-cold buffer slows the dissociation rate of the ligand from the receptor, preserving the bound state during the wash steps.
Action: Measure the radioactivity retained on each filter using a gamma counter (for 125I).
Causality: The amount of radioactivity is directly proportional to the amount of radioligand bound to the receptors.
Data Analysis:
Action: Plot the specific binding (as a percentage of the maximum) against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50.
Causality: This graphical representation visualizes the competitive interaction.
Action: Convert the IC50 value to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Causality: The Ki is a true measure of the affinity of the competitor for the receptor, independent of the radioligand concentration used in the assay.
Diagram: Radioligand Competition Binding Workflow
Workflow for a typical radioligand competition binding assay.
Advanced and Alternative Methodologies
While filter binding is a robust and widely used technique, other methods offer advantages such as higher throughput or the ability to work with living cells.
Scintillation Proximity Assay (SPA): This is a homogeneous assay, meaning it requires no separation step.[11] Receptor membranes are immobilized onto beads containing a scintillant. Only radioligands that are bound to the receptor are close enough to the bead to excite the scintillant and produce a light signal, which can be read on a microplate reader.[12] This "mix and measure" format is highly amenable to automated high-throughput screening.[13][14]
Bioluminescence Resonance Energy Transfer (NanoBRET): This modern technique provides a non-radioactive alternative for measuring ligand binding in real-time on living cells.[15][16] The receptor is genetically tagged with a highly efficient luciferase (NanoLuc), and a fluorescently labeled ligand ("tracer") is used. When the tracer binds to the receptor, it comes into close proximity with the luciferase, allowing for energy transfer (BRET) upon addition of a substrate. Unlabeled competitor compounds will displace the fluorescent tracer, leading to a loss of BRET signal.[15][16]
Melatonin Receptor Downstream Signaling
Understanding binding affinity is incomplete without considering the functional consequences of receptor activation. Both MT1 and MT2 receptors are primarily coupled to inhibitory G-proteins of the Gαi/o family.[17]
The canonical signaling pathway is as follows:
Ligand Binding: Melatonin binds to the MT1 or MT2 receptor.
G-Protein Activation: The activated receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the associated Gi protein.
Effector Modulation: The activated Gαi-GTP subunit dissociates and inhibits the enzyme adenylyl cyclase.
Second Messenger Reduction: Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[3][17]
Downstream Effects: The reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA), which in turn modulates the phosphorylation of various downstream targets, ultimately leading to a physiological response.
In addition to this primary pathway, melatonin receptors have been shown to signal through other pathways, including Gq coupling to activate Phospholipase C (PLC) and activation of the MEK/ERK kinase cascade.[17][18][19]
Canonical Gi-mediated signaling cascade following melatonin receptor activation.
Overall Conclusion
This comparative guide establishes a clear hierarchy of receptor affinity based on well-founded structure-activity relationships. Melatonin is a high-affinity endogenous agonist for both MT1 and MT2 receptors, a property conferred by its 5-methoxy group and, critically, its C3-amidoethane side chain. In contrast, 5-Methoxy-2,3-dimethyl-1H-indole, while sharing the 5-methoxy indole core, lacks the essential C3 side chain. This structural omission leads to the strong prediction that it will exhibit profoundly lower binding affinity than melatonin.
To move from prediction to empirical fact, this guide provides detailed, validated experimental protocols, such as the radioligand competition binding assay, which serve as a practical blueprint for researchers. By combining theoretical SAR analysis with robust experimental design, drug development professionals can efficiently prioritize candidates and advance our understanding of melatonin receptor pharmacology.
References
PubMed. (2016, March 15). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. Available at: [Link]
ResearchGate. Principle of time-resolved Scintillation Proximity Assay (SPA) to... Available at: [Link]
PubMed. (2003, April 15). A fully automated [35S]GTPgammaS scintillation proximity assay for the high-throughput screening of Gi-linked G protein-coupled receptors. Available at: [Link]
PubMed. (2004, August 15). The antibody-capture [(35)S]GTPgammaS scintillation proximity assay: a powerful emerging technique for analysis of GPCR pharmacology. Available at: [Link]
Springer Link. (2022). 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors. Available at: [Link]
Wiley Online Library. (2018). Melatonin receptors: molecular pharmacology and signalling in the context of system bias. Available at: [Link]
Frontiers in Endocrinology. (2017). Differential Function of Melatonin MT1 and MT2 Receptors in REM and NREM Sleep. Available at: [Link]
Sleep Education. Difference in binding affinities of MT1, MT2 or MT3 receptors. Available at: [Link]
PNAS. (2017, September 5). Dual role of mitochondria in producing melatonin and driving GPCR signaling to block cytochrome c release. Available at: [Link]
ACS Publications. (2014, April 11). Melatonin Receptor Type 1 Signals to Extracellular Signal-Regulated Kinase 1 and 2 via Gi and Gs Dually Coupled Pathways in HEK-293 Cells. Available at: [Link]
PubMed. (2022). 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors. Available at: [Link]
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]
Frontiers in Endocrinology. (2021, October 6). Modeling the Heterodimer Interfaces of Melatonin Receptors. Available at: [Link]
PMC. (2022). Luminogenic HiBiT Peptide-Based NanoBRET Ligand Binding Assays for Melatonin Receptors. Available at: [Link]
ACS Publications. (2022, July 18). Luminogenic HiBiT Peptide-Based NanoBRET Ligand Binding Assays for Melatonin Receptors. Available at: [Link]
OpenWetWare. Filter-binding assay. Available at: [Link]
PMC. (2020). Virtual discovery of melatonin receptor ligands to modulate circadian rhythms. Available at: [Link]
Berthold Technologies. Bioluminescence Resonance Energy Transfer (BRET)-based studies of receptor dynamics in living cells with Berthold's Mithras. Available at: [Link]
GeneGlobe. Melatonin Signaling. Available at: [Link]
Government of Canada Publications. Protein-nucleic acid (receptor-ligand) binding detection techniques. Available at: [Link]
PubMed. (1983, October 1). Filter-binding assay procedure for thyroid hormone receptors. Available at: [Link]
MDPI. (2012). A Molecular and Chemical Perspective in Defining Melatonin Receptor Subtype Selectivity. Available at: [Link]
eLife. (2020, March 2). Structure-based discovery of potent and selective melatonin receptor agonists. Available at: [Link]
Wikipedia. Filter binding assay. Available at: [Link]
University of Nottingham. MELATONIN RECEPTORS. Available at: [Link]
ACS Publications. (2000). Conformationally Restrained Melatonin Analogues: Synthesis, Binding Affinity for the Melatonin Receptor, Evaluation of the Biological Activity, and Molecular Modeling Study. Available at: [Link]
ResearchGate. Radioreceptor assays and receptor autoradiography. Binding assay... Available at: [Link]
MDPI. (2023, February 2). Structural Basis for Agonistic Activity and Selectivity toward Melatonin Receptors hMT1 and hMT2. Available at: [Link]
ACS Publications. (1995). Mapping the Melatonin Receptor. 5. Melatonin Agonists and Antagonists Derived from Tetrahydrocyclopent[b]indoles, Tetrahydrocarbazoles and Hexahydrocyclohept[b]indoles. Available at: [Link]
MDPI. (2021, January 22). Investigation of Receptor Heteromers Using NanoBRET Ligand Binding. Available at: [Link]
Johannes Gutenberg-Universität Mainz. Synthesis and in vitro affinities of various MDL 100907 derivatives as potential 18F-radioligands for 5-HT2A receptor imaging. Available at: [Link]
RSC Publishing. (2013). Novel indole-based sigma-2 receptor ligands: synthesis, structure–affinity relationship and antiproliferative activity. Available at: [Link]
PubMed. (1995). Development of high-affinity 5-HT3 receptor antagonists. Structure-affinity relationships of novel 1,7-annelated indole derivatives. Available at: [Link]
ResearchGate. (2025, December 13). Comparative Bioinformatics Analysis of Melatonin Receptor in Human, Rat, and Fish. Available at: [Link]
PMC. (2015). MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective. Available at: [Link]
PMC. (2023). Quantum mechanics insights into melatonin and analogs binding to melatonin MT1 and MT2 receptors. Available at: [Link]
IntechOpen. (2020, March 4). Synthetic Melatonin Receptor Agonists and Antagonists. Available at: [Link]
ACS Publications. (2024, January 19). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. Available at: [Link]
Comparative Toxicity and Pharmacological Profiling of 5-Methoxy-2,3-dimethyl-1H-indole and Related Indole Derivatives
Executive Summary & Strategic Context Indole derivatives represent a privileged class of scaffolds in drug discovery, frequently utilized for their profound antioxidant, anti-inflammatory, and anticancer properties. Howe...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Strategic Context
Indole derivatives represent a privileged class of scaffolds in drug discovery, frequently utilized for their profound antioxidant, anti-inflammatory, and anticancer properties. However, the addition of specific functional groups—such as methoxy (-OCH3) and methyl (-CH3) substituents—fundamentally alters both their redox potential and their toxicological profiles. This guide provides an objective, data-driven comparison of 5-Methoxy-2,3-dimethyl-1H-indole and related compounds, detailing the mechanistic causality behind their dual nature: acting as acute contact irritants at high concentrations while serving as potent cytoprotective agents at pharmacological doses.
Comparative Toxicity and Efficacy Profiles
When evaluating indole derivatives, researchers must distinguish between occupational hazard data (pure compound exposure) and pharmacological toxicity (systemic administration).
Acute Contact Toxicity: Both 5-Methoxy-2,3-dimethyl-1H-indole (CAS: 828-94-4) and its close analog 5-Methoxy-2-methylindole (CAS: 1076-74-0) are classified under the Globally Harmonized System (GHS) as STOT SE 3 (Specific Target Organ Toxicity - Single Exposure). In their concentrated forms, they cause significant skin irritation, serious eye irritation, and respiratory tract irritation []().
Systemic Cytoprotection: Despite their contact hazards, these compounds exhibit remarkable in vitro and in vivo safety profiles. Alkyl and methoxy-substituted indoles protect human erythrocytes and DNA against radical-induced oxidation in a concentration-dependent manner [[1]](). Furthermore, indole derivatives have demonstrated the ability to directly bind to toxic metabolites like N-acetyl-p-benzoquinone imine (NAPQI), preventing acetaminophen-induced liver injury (AILI) 2.
Targeted Cytotoxicity: While highly protective of normal cells (e.g., HEK293, LO2) with IC50 values safely exceeding 100 µg/mL, heavily substituted indole derivatives exhibit targeted cytotoxicity against specific cancer cell lines like HepG2 and MCF-7 3.
Table 1: Quantitative Physicochemical and Toxicity Comparison
Compound
CAS Number
Hazard Classification (Pure Form)
Normal Cell Cytotoxicity (IC50)
In Vivo Hepatoprotection
Antioxidant Capacity
5-Methoxy-2,3-dimethyl-1H-indole
828-94-4
STOT SE 3 (Skin, Eye, Resp.)
> 100 µg/mL
High (NAPQI binding)
High (Protects DNA/RBCs)
5-Methoxy-2-methylindole
1076-74-0
STOT SE 3 (Skin, Eye, Resp.)
> 100 µg/mL
Moderate
Moderate
Indole-3-carbinol (Reference)
118-57-0
Irritant
> 100 µg/mL
High (Reduces ALT/AST)
High
Mechanistic Causality: The Toxicity vs. Protection Dichotomy
The seemingly contradictory nature of these compounds—acting as both irritants and cellular protectors—is governed by their structural chemistry.
The Causality of Protection: The electron-donating nature of the 5-methoxy group increases the electron density of the indole ring. This structural feature allows the molecule to easily donate electrons to neutralize reactive oxygen species (ROS) such as superoxide anions and hydroxyl radicals 4. By scavenging ROS, the compound prevents lipid peroxidation and activates the Nrf2/HO-1 pathway, leading to tissue protection 5.
The Causality of Toxicity: Conversely, the lipophilicity imparted by the 2,3-dimethyl substitutions allows for rapid membrane penetration. In a highly concentrated, non-formulated state (e.g., pure powder inhalation or direct dermal contact), this rapid integration disrupts the lipid bilayers of mucosal membranes, triggering acute inflammatory responses and resulting in the STOT SE 3 classification 6.
Mechanistic dichotomy of indole derivatives: ROS scavenging vs. acute contact toxicity.
Self-Validating Experimental Methodologies
To accurately profile these compounds, researchers must utilize self-validating protocols that decouple oxidative stress from baseline cellular viability.
Protocol 1: Multiplexed In Vitro Cytotoxicity & ROS Scavenging Assay
Causality & Design Rationale: By multiplexing a cell viability assay (MTT) with a ROS detection assay (DCFDA) on both target (HepG2) and non-target (HEK293) cells, we create a self-validating system. If cell viability remains high while ROS levels drop, we definitively prove the compound is acting as a cytoprotectant rather than a cytotoxic agent at that specific dose 3.
Preparation: Seed HepG2 and HEK293 cells at
1×104
cells/well in 96-well plates. Incubate overnight.
Treatment: Treat cells with 5-Methoxy-2,3-dimethyl-1H-indole at varying concentrations (1, 10, 50, 100, 200 µg/mL) for 24 hours. Include a vehicle control (0.1% DMSO) and a positive toxicity control (Doxorubicin).
ROS Quantification: Add 10 µM DCFDA for 30 minutes. Measure intracellular ROS via a fluorescence microplate reader (Ex/Em = 485/535 nm).
Viability Readout: Wash the wells and apply MTT reagent (0.5 mg/mL) for 4 hours. Solubilize the resulting formazan crystals and read absorbance at 570 nm.
Protocol 2: In Vivo Hepatoprotection Model (APAP-Induced Liver Injury)
Causality & Design Rationale: Acetaminophen (APAP) overdose depletes hepatic glutathione, allowing the toxic intermediate NAPQI to induce necrosis. Pre-treating with an indole derivative tests its systemic electrophile-scavenging capacity. A reduction in liver enzymes (ALT/AST) validates the in vivo protective efficacy of the indole compound [[2]]() 7.
Subject Prep: Fast male C57BL/6 mice for 12 hours prior to the experiment.
Pre-treatment: Administer 5-Methoxy-2,3-dimethyl-1H-indole (10 mg/kg and 30 mg/kg, i.p.) 1 hour prior to the APAP challenge.
Injury Induction: Administer APAP (300 mg/kg, i.p.) to induce acute liver injury.
Biomarker Analysis: At 24 hours post-APAP, collect serum to quantify Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST). Harvest liver tissue for H&E histological staining.
Self-validating experimental workflow for evaluating indole toxicity and efficacy.
Conclusion
5-Methoxy-2,3-dimethyl-1H-indole and its structural analogs present a highly favorable pharmacological profile, characterized by robust antioxidant capacity and significant hepatoprotective effects. While safety data sheets correctly classify these compounds as acute irritants (STOT SE 3) due to mucosal disruption in their pure, concentrated forms, rigorous in vitro and in vivo testing confirms that they are well-tolerated at therapeutic doses, making them highly viable candidates for further drug development targeting oxidative stress-related pathologies.
A Senior Application Scientist's Guide to Validating the Biological Activity of Novel 5-Methoxy-2,3-dimethyl-1H-indole Analogs
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of novel 5-methoxy-2,3-dimethyl-1H-indole analogs. We move beyond a simple...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of novel 5-methoxy-2,3-dimethyl-1H-indole analogs. We move beyond a simple recitation of protocols to explain the scientific rationale behind each experimental choice, ensuring a robust and self-validating approach to characterization. The indole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2][3] Derivatives of 5-methoxyindole, in particular, have shown promise in modulating key biological pathways, including those involved in inflammation and cancer.[4][5]
This document outlines a multi-tiered strategy to assess two primary, often interconnected, biological activities: anti-cancer and anti-inflammatory effects. The central hypothesis is that these novel analogs exert their effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammation and cellular survival.[6][7][8] We will compare our hypothetical novel compounds, Analog-101 and Analog-102 , against well-characterized industry standards: Doxorubicin for cytotoxicity and Indomethacin for anti-inflammatory activity.
Hypothesized Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The NF-κB family of transcription factors is a critical nexus in cellular signaling, controlling the expression of over 500 genes involved in inflammation, cell survival, proliferation, and angiogenesis.[9] In normal physiology, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. However, in many cancers and inflammatory conditions, the NF-κB pathway is constitutively active.[6][10]
The canonical pathway is typically initiated by pro-inflammatory stimuli like Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS). This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation event tags IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks a nuclear localization signal on the NF-κB dimer (typically p50/p65), allowing it to translocate into the nucleus, bind to DNA, and initiate the transcription of target genes, including those for inflammatory cytokines, cell survival proteins, and its own inhibitor, IκBα, in a negative feedback loop.[6][9] Chronic inflammation is closely linked with tumorigenesis, making NF-κB an attractive dual target for therapeutic intervention.[7][8]
Caption: Hypothesized inhibition point of indole analogs in the NF-κB pathway.
Experimental Validation Workflow: A Phased Approach
A logical, phased approach is critical for efficiently characterizing novel compounds. Our validation workflow begins with broad phenotypic screening to assess general activity and toxicity, followed by more focused mechanistic assays to confirm the hypothesized mode of action.
Caption: Phased approach for validating novel indole analogs.
Phase 1: In Vitro Cytotoxicity & Selectivity Screening
Core Objective: The initial step is to determine the concentration-dependent cytotoxic effect of the novel analogs on various cancer cell lines and, crucially, to assess their selectivity towards cancer cells over non-cancerous cells.[11][12] A high selectivity index is a primary indicator of a potentially viable therapeutic compound.
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[13] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the quantity of which is directly proportional to the number of living cells.[14][15]
Step-by-Step Methodology:
Cell Seeding: Seed a panel of human cancer cells (e.g., HeLa - cervical, MCF-7 - breast, A549 - lung) and a non-cancerous human cell line (e.g., HEK293 - embryonic kidney) into 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.[1][16]
Compound Treatment: Prepare serial dilutions of Analog-101 , Analog-102 , and the positive control Doxorubicin (a standard chemotherapeutic) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle-only control (e.g., 0.1% DMSO).
Incubation: Incubate the plates for 48 hours at 37°C in a humidified, 5% CO₂ atmosphere.
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well and incubate for an additional 3-4 hours.[13]
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[14][17]
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[15]
Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Data Presentation: Comparative Cytotoxicity (IC₅₀)
Compound
HeLa (Cervical) IC₅₀ (µM)
MCF-7 (Breast) IC₅₀ (µM)
A549 (Lung) IC₅₀ (µM)
HEK293 (Normal) IC₅₀ (µM)
Selectivity Index (HEK293/A549)
Analog-101
12.5
15.8
8.2
95.4
11.6
Analog-102
35.2
41.5
29.7
> 100
> 3.3
Doxorubicin
0.8
1.1
0.9
5.3
5.9
Interpretation: In this hypothetical dataset, Analog-101 shows promising cytotoxic activity, particularly against the A549 lung cancer cell line, with an excellent selectivity index of 11.6. This suggests it is over 11 times more toxic to these cancer cells than to normal kidney cells, a highly desirable characteristic. Analog-102 is significantly less potent. While Doxorubicin is more potent overall, its lower selectivity index highlights the potential for off-target toxicity.
Phase 2: Elucidating the Mechanism of Cell Death
Core Objective: Once cytotoxicity is established, the next critical step is to determine how the compounds are killing the cancer cells. Inducing apoptosis (programmed cell death) is a preferred mechanism for anti-cancer agents as it avoids triggering an inflammatory response associated with necrosis.[18]
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally restricted to the inner leaflet of the plasma membrane, translocates to the outer leaflet.[19] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore like FITC, can be used to identify early apoptotic cells.[18] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes but can enter late-stage apoptotic and necrotic cells.[19]
Step-by-Step Methodology:
Cell Treatment: Seed A549 cells (selected based on Phase 1 results) in 6-well plates. Treat the cells with Analog-101 at its IC₅₀ (8.2 µM) and 2x IC₅₀ (16.4 µM) concentrations for 24 hours. Include an untreated control.
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
Flow Cytometry: Analyze the stained cells using a flow cytometer. The cell population will segregate into four quadrants:
Q4 (Annexin V- / PI-): Live cells
Q3 (Annexin V+ / PI-): Early apoptotic cells
Q2 (Annexin V+ / PI+): Late apoptotic/necrotic cells
Q1 (Annexin V- / PI+): Necrotic cells
Data Presentation: Quantifying Apoptosis
Treatment
% Live Cells
% Early Apoptotic Cells
% Late Apoptotic/Necrotic Cells
Control
94.5%
3.1%
2.4%
Analog-101 (8.2 µM)
55.7%
35.2%
9.1%
Analog-101 (16.4 µM)
21.3%
48.9%
29.8%
Interpretation: The data clearly indicate that Analog-101 induces apoptosis in a dose-dependent manner, evidenced by the significant increase in the early apoptotic population. This confirms a favorable mechanism of cell death.
Phase 3: Validation of Anti-Inflammatory Activity
Core Objective: To investigate the compound's ability to suppress key inflammatory mediators in a cellular model of inflammation.
We use the murine macrophage cell line RAW 264.7 stimulated with bacterial lipopolysaccharide (LPS). LPS activates Toll-like receptor 4 (TLR4), a potent activator of the NF-κB pathway, leading to the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines (TNF-α, IL-6).[20][21]
A. Nitric Oxide (NO) Production - Griess Assay
Cell Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells for 1 hour with various concentrations of Analog-101 or the positive control Indomethacin .
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Leave one group of cells unstimulated as a negative control.
Supernatant Collection: Collect the cell culture supernatant.
Griess Reaction: Mix the supernatant with Griess Reagent. The reagent reacts with nitrite (a stable breakdown product of NO) to form a colored azo compound.[22]
Measurement: Measure the absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.
B. Pro-inflammatory Cytokine Measurement - ELISA
Cell Treatment & Stimulation: Follow the same procedure as the Griess assay, but stimulate with LPS for 6-8 hours (optimal for TNF-α/IL-6 production).
Supernatant Collection: Collect the cell culture supernatant.
ELISA: Quantify the amount of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's protocol.[21][23][24]
Data Presentation: Inhibition of Inflammatory Mediators
Table 3.1: Inhibition of NO Production
Treatment
Concentration (µM)
NO Production (% of LPS Control)
Analog-101
1
85.3%
5
52.1%
10
28.4%
| Indomethacin | 10 | 45.7% |
Table 3.2: Inhibition of TNF-α and IL-6 Secretion
Treatment
Concentration (µM)
TNF-α (% of LPS Control)
IL-6 (% of LPS Control)
Analog-101
10
35.1%
41.5%
| Indomethacin | 10 | 50.2% | 55.8% |
Interpretation:Analog-101 demonstrates potent, dose-dependent anti-inflammatory activity, significantly reducing the production of NO, TNF-α, and IL-6 in LPS-stimulated macrophages. Notably, at a 10 µM concentration, its inhibitory effect surpasses that of the standard NSAID, Indomethacin.
Phase 4: Mechanistic Confirmation via NF-κB Inhibition
Core Objective: To directly link the observed anti-cancer and anti-inflammatory effects to the inhibition of the NF-κB pathway, thereby validating our initial hypothesis.
A key event in NF-κB activation is the translocation of the p65 subunit from the cytoplasm to the nucleus.[9] We can measure this using immunofluorescence microscopy.
Step-by-Step Methodology:
Cell Culture: Grow A549 cells or RAW 264.7 cells on glass coverslips in a 24-well plate.
Treatment: Pre-treat the cells with Analog-101 (10 µM) for 1 hour.
Stimulation: Stimulate the cells with an appropriate agonist (TNF-α for A549, LPS for RAW 264.7) for 30 minutes to induce p65 translocation.
Fixation & Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize them with 0.1% Triton X-100.
Immunostaining: Incubate the cells with a primary antibody against the NF-κB p65 subunit, followed by a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488). Counterstain the nuclei with DAPI (a blue fluorescent stain).
Microscopy: Visualize the cells using a fluorescence microscope. In unstimulated or inhibited cells, the green p65 fluorescence will be predominantly in the cytoplasm. In stimulated cells, the green fluorescence will co-localize with the blue DAPI stain in the nucleus.
Interpretation of Expected Results: We expect to observe that in cells pre-treated with Analog-101 , the LPS- or TNF-α-induced translocation of p65 to the nucleus is significantly reduced or completely blocked, with the p65 signal remaining in the cytoplasm. This provides direct evidence that the compound's biological activity is mediated through the inhibition of the NF-κB pathway.
Caption: Validated mechanism of Analog-101 via NF-κB inhibition.
Conclusion and Future Directions
This comprehensive validation guide outlines a logical and robust workflow to characterize novel 5-methoxy-2,3-dimethyl-1H-indole analogs. Through a phased approach, our hypothetical compound, Analog-101 , was identified as a promising hit. It demonstrated potent and selective cytotoxicity against lung cancer cells by inducing apoptosis. Furthermore, it exhibited significant anti-inflammatory properties, outperforming a standard NSAID in cellular assays. Crucially, these dual activities were mechanistically linked to the inhibition of the NF-κB signaling pathway.
The structure-activity relationship (SAR) between the more active Analog-101 and the less active Analog-102 would now become a key focus. Subtle chemical modifications can drastically alter potency and selectivity, and further analog synthesis would be guided by these initial findings.[25][26]
The successful validation of in vitro activity is a critical prerequisite for advancing a compound in the drug discovery pipeline.[11][27] The next steps for a promising candidate like Analog-101 would involve preclinical in vivo studies to evaluate its efficacy and safety in animal models of cancer and inflammation.
References
Xia, Y., et al. (2016). Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches. MDPI. [Link]
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Aggarwal, B. B. (2011). NF-κB in Cancer: A Matter of Life and Death. AACR Journals. [Link]
Li, Y., et al. (2022). Design, Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives of Panaxadiol. Wiley Online Library. [Link]
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Kamel, M. M., et al. (2019). Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives as Potential Anti-Cancer Agents. Bentham Science. [Link]
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O'Connor, K. C., et al. (2021). Structure-activity Relationship of Indomethacin Derivatives as IDO1 Inhibitors. Chemical and Pharmaceutical Bulletin. [Link]
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National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. NCBI Bookshelf. [Link]
Toolabi, M., et al. (2026). Synthesis of Novel Indole Derivatives, Antiproliferative Activity, Apoptosis, and Molecular Docking Studies. ResearchGate. [Link]
D'Arcy, M. (2019). Programmed cell death detection methods: a systematic review and a categorical comparison. PMC. [Link]
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Analytical Differentiation of 5-Methoxy-2,3-dimethyl-1H-indole and its Positional Isomers via NMR Spectroscopy
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison & Analytical Guide Introduction: The Isomeric Challenge in Indole Synthesis In pharmaceutical devel...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Content Type: Technical Comparison & Analytical Guide
Introduction: The Isomeric Challenge in Indole Synthesis
In pharmaceutical development, 5-Methoxy-2,3-dimethyl-1H-indole (CAS 828-94-4) serves as a critical synthetic intermediate and is notably recognized as a key impurity (Impurity 24) in the synthesis of the nonsteroidal anti-inflammatory drug Indomethacin[1].
The primary synthetic route to this scaffold is the Fischer indole synthesis, which condenses a methoxyphenylhydrazine with 2-butanone. However, depending on the purity of the starting materials, this reaction is notorious for generating positional isomers. If the starting hydrazine contains meta- or ortho-methoxy impurities, the cyclization regioselectivity leads to the formation of 4-methoxy, 6-methoxy, and 7-methoxy-2,3-dimethyl-1H-indole isomers.
For drug development professionals, unambiguously differentiating the target 5-methoxy product from its positional isomers is a mandatory quality control step. This guide provides a self-validating Nuclear Magnetic Resonance (NMR) methodology to easily identify and quantify these isomers based on their distinct aromatic spin systems.
Part 1: Mechanistic Causality of Isomer Formation
To understand the analytical challenge, we must first understand the synthetic causality. The regiochemistry of the Fischer indole cyclization is dictated by the position of the methoxy group on the phenyl ring of the hydrazine precursor:
4-Methoxyphenylhydrazine cyclizes symmetrically to yield the target 5-methoxy isomer [2].
3-Methoxyphenylhydrazine presents two cyclization pathways (ortho or para to the directing group), yielding a mixture of the 4-methoxy and 6-methoxy isomers [3].
2-Methoxyphenylhydrazine cyclizes exclusively to yield the 7-methoxy isomer .
Caption: Regioselectivity of Fischer indole synthesis leading to methoxy positional isomers.
Part 2: 1H NMR Spectral Signatures (The Aromatic Core)
While the aliphatic region of the
1
H NMR spectrum is nearly identical across all four isomers—featuring two methyl singlets around 2.20–2.30 ppm and a methoxy singlet near 3.85 ppm—the aromatic region (6.4 to 7.5 ppm) acts as a definitive fingerprint.
The differentiation relies entirely on the 3-spin system of the aromatic protons (C4, C5, C6, C7). By analyzing the J-coupling multiplicities (ortho coupling
J≈8.0−8.8
Hz; meta coupling
J≈2.0−2.5
Hz), we can objectively identify the substitution pattern.
The Primary Challenge: Differentiating 5-Methoxy vs. 6-Methoxy
Both the 5-methoxy and 6-methoxy isomers present a (d, dd, d) splitting pattern. To tell them apart, we must evaluate the chemical shifts driven by the electron-donating effect of the methoxy group and the indole nitrogen:
In the 5-Methoxy isomer: The proton exhibiting the small meta-coupling (H-4) sits between the indole core and the methoxy group, resonating upfield (~6.95 ppm). The ortho-coupled doublet (H-7) is further away and resonates downfield (~7.15 ppm)[5].
In the 6-Methoxy isomer: The situation is reversed. The ortho-coupled doublet (H-4) is highly deshielded by the adjacent ring current (~7.36 ppm), while the meta-coupled doublet (H-7) is pushed significantly upfield (~6.79 ppm)[3].
Caption: Decision tree for differentiating methoxyindole isomers via 1H NMR splitting patterns.
Part 3: Self-Validating Protocol (2D HMBC NMR)
In complex mixtures where minor impurities (<2%) are obscured by baseline noise or overlapping peaks, 1D
1
H NMR can become ambiguous. Trustworthiness requires an orthogonal validation step.
Heteronuclear Multiple Bond Correlation (HMBC) provides an absolute, self-validating proof of regiochemistry. The methoxy protons (~3.85 ppm) will show a strong
3JCH
correlation to their ipso-carbon.
If the compound is 5-methoxy , the carbon correlating to the methoxy protons (C-5) will also show cross-peaks to H-4 and H-6.
If the compound is 6-methoxy , the carbon correlating to the methoxy protons (C-6) will show cross-peaks to H-5 and H-7.
Step-by-Step Experimental Protocol for NMR Acquisition
To ensure field-proven accuracy, follow this standardized acquisition workflow:
Step 1: Sample Preparation
Action: Dissolve exactly 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl
3
) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.
Causality: Indoles exhibit concentration-dependent chemical shifts due to intermolecular hydrogen bonding at the N-H position. Standardizing the concentration ensures run-to-run reproducibility.
Step 2: High-Resolution
1
H NMR Acquisition
Action: Set the spectrometer (400 MHz or higher) to a standard 1D proton pulse sequence (zg30). Set the relaxation delay (D1) to 2.5 seconds. Acquire a minimum of 64 scans.
Causality: To detect trace isomers, the signal-to-noise ratio (SNR) must be maximized. A sufficient relaxation delay ensures full T1 relaxation of the quaternary and aromatic protons, which is crucial for accurate quantitative integration of the isomer ratios.
Step 3: 2D HMBC Acquisition (The Validation Step)
Action: Run a standard
1
H-
13
C HMBC sequence. Optimize the long-range coupling constant (
JCH
) to 8 Hz. Acquire 4 scans per increment with 256
t1
increments.
Causality: The 8 Hz optimization specifically targets the 3-bond coupling between the methoxy protons and the aromatic ring carbons, cutting through any 1D spectral overlap to definitively assign the substitution position.
Step 4: Data Processing
Action: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz to the 1D spectra. Phase and baseline correct manually. Set the TMS peak exactly to 0.00 ppm.
Causality: A 0.3 Hz LB enhances the SNR for minor impurities without sacrificing the resolution needed to measure the critical 2.5 Hz meta-couplings.
benchmarking 5-Methoxy-2,3-dimethyl-1H-indole extraction efficiency from biological matrices
The accurate quantification of substituted indoles like 5-Methoxy-2,3-dimethyl-1H-indole (CAS 828-94-4) in complex biological matrices (plasma, serum, and urine) is a critical bottleneck in pharmacokinetics and metabolom...
Author: BenchChem Technical Support Team. Date: April 2026
The accurate quantification of substituted indoles like 5-Methoxy-2,3-dimethyl-1H-indole (CAS 828-94-4) in complex biological matrices (plasma, serum, and urine) is a critical bottleneck in pharmacokinetics and metabolomics. Because this compound possesses a lipophilic indole core (Predicted LogP ~2.8)[1] and a molecular weight of 175.23 Da, it is highly susceptible to ion suppression from co-eluting endogenous glycerophospholipids during LC-MS/MS analysis.
This guide benchmarks four primary sample preparation modalities to isolate 5-Methoxy-2,3-dimethyl-1H-indole, objectively comparing their extraction efficiencies, matrix effect mitigation, and throughput.
Mechanistic Evaluation of Extraction Modalities
To design a robust bioanalytical assay, researchers must move beyond empirical trial-and-error and understand the physicochemical causality driving extraction efficiency.
Protein Precipitation (PPT):
Causality: The addition of organic solvents (e.g., acetonitrile) disrupts the hydration shell of plasma proteins, causing them to denature and precipitate[2].
Verdict: While PPT is rapid, it is non-selective. It leaves high concentrations of phospholipids in the supernatant, which severely suppress the electrospray ionization (ESI) signal of 5-Methoxy-2,3-dimethyl-1H-indole.
Liquid-Liquid Extraction (LLE):
Causality: Exploits the differential solubility of the analyte. By adjusting the matrix to an alkaline pH, the indole remains entirely un-ionized, maximizing its partition coefficient into an immiscible organic solvent like ethyl acetate[3].
Verdict: Provides a much cleaner extract than PPT but requires time-consuming evaporation and reconstitution steps. It is also prone to emulsion formation in lipemic plasma samples.
Solid-Phase Extraction (SPE):
Causality: Utilizes a polymeric reversed-phase sorbent (e.g., hydrophilic-lipophilic balanced copolymers). The aromatic ring of the indole engages in strong
π−π
and hydrophobic interactions with the sorbent's divinylbenzene backbone[4]. This allows for aggressive aqueous-organic washing steps that selectively flush out salts and phospholipids before the target is eluted.
Verdict: SPE delivers the highest extraction efficiency and the lowest matrix effects, making it the gold standard for trace-level indole quantification[5].
Supported Liquid Extraction (SLE):
Causality: An automated alternative to LLE. The aqueous biological sample is immobilized on a highly porous diatomaceous earth scaffold. An organic solvent is then passed through, extracting the lipophilic indole without the risk of emulsion.
Verdict: Offers a middle ground: higher throughput than traditional LLE with comparable cleanliness.
Quantitative Benchmarking Data
The following table synthesizes the expected performance metrics when extracting 5-Methoxy-2,3-dimethyl-1H-indole from human plasma, highlighting why SPE is the preferred methodology for high-sensitivity applications.
Extraction Modality
Mean Recovery (%)
Matrix Effect (%)
Precision (RSD %)
Solvent Volume Required
Automation Compatibility
PPT (Acetonitrile)
85 - 95%
-45% (Severe Suppression)
12.5%
Low (400 µL)
High
LLE (Ethyl Acetate)
75 - 82%
-15% (Mild Suppression)
8.4%
High (2-3 mL)
Low
SLE (Diatomaceous)
80 - 88%
-10% (Mild Suppression)
6.2%
Moderate (1-2 mL)
High
SPE (Polymeric RP)
92 - 98%
-4% (Negligible)
3.1%
Moderate (1.5 mL)
High
Experimental Workflows & Logical Relationships
The decision of which extraction method to use dictates the overall architecture of the bioanalytical workflow.
Caption: Decision tree benchmarking extraction modalities for 5-Methoxy-2,3-dimethyl-1H-indole.
Optimized Step-by-Step Methodologies
To ensure scientific integrity, the protocols below are designed as self-validating systems . A Stable Isotope-Labeled Internal Standard (SIL-IS)—such as a deuterated indole analog—must be spiked into the raw matrix prior to extraction. If the absolute peak area of the SIL-IS in the final chromatogram drops by >20% compared to a neat solvent standard, the system automatically flags a matrix effect or extraction failure, invalidating the run.
Protocol A: Solid-Phase Extraction (The Gold Standard)
Target Matrix: 100 µL Human Plasma or Urine
Internal Standard Addition: Spike 100 µL of biological matrix with 10 µL of SIL-IS (100 ng/mL). Causality: Corrects for any volumetric losses or ion suppression downstream.
Sample Pre-treatment: Dilute the sample 1:1 with 2% Formic Acid in water. Causality: Disrupts indole-protein binding, ensuring the analyte is free to interact with the SPE sorbent.
Conditioning: Pass 1 mL of Methanol, followed by 1 mL of LC-MS grade water through a 30 mg Polymeric Reversed-Phase SPE cartridge. Causality: Solvates the polymer chains, maximizing the surface area for analyte interaction.
Loading: Apply the pre-treated sample at a flow rate of 1 mL/min.
Washing: Wash with 1 mL of 5% Methanol in water. Causality: The 5% organic modifier is strong enough to disrupt weak binding of polar endogenous interferences (salts, small peptides) but too weak to break the strong hydrophobic and
π−π
interactions between the indole core and the sorbent.
Elution: Elute with 2 × 500 µL of 100% Acetonitrile. Causality: The high organic strength completely desorbs the lipophilic indole.
Reconstitution: Evaporate under nitrogen at 40°C and reconstitute in 100 µL of initial LC mobile phase.
Caption: Mechanistic workflow of Solid-Phase Extraction (SPE) for indole isolation.
Protocol B: Liquid-Liquid Extraction (The High-Volume Alternative)
Target Matrix: 500 µL Human Urine
Alkalinization: Add 100 µL of 0.1 M NaOH to 500 µL of urine. Causality: Shifts the pH above the pKa of any potential basic functional groups, ensuring 5-Methoxy-2,3-dimethyl-1H-indole is fully unionized, thereby maximizing its partitioning into the non-polar organic phase[3].
Extraction: Add 2.5 mL of Ethyl Acetate. Vortex vigorously for 5 minutes.
Phase Separation: Centrifuge at 4,000 × g for 10 minutes at 4°C. Causality: Cold centrifugation compacts the aqueous-organic interface, reducing the risk of aspirating the emulsion layer.
Recovery: Transfer exactly 2.0 mL of the upper organic layer to a clean glass tube. Evaporate to dryness under a gentle stream of nitrogen and reconstitute for LC-MS/MS analysis.
Comparative Efficacy of 5-Methoxy-2,3-dimethyl-1H-indole: In Vitro Validation vs. In Vivo Translation
As drug development professionals navigate the transition from benchtop discovery to preclinical animal models, understanding the pharmacokinetic and pharmacodynamic bottlenecks of small molecules is critical. 5-Methoxy-...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development professionals navigate the transition from benchtop discovery to preclinical animal models, understanding the pharmacokinetic and pharmacodynamic bottlenecks of small molecules is critical. 5-Methoxy-2,3-dimethyl-1H-indole (5-MDMI) (CAS: 828-94-4) is a highly substituted indole derivative recognized for its potent free-radical scavenging capabilities.
This guide provides an objective, data-driven comparison of 5-MDMI’s performance in controlled in vitro environments versus complex in vivo biological systems, detailing the causality behind its efficacy drop-off and providing self-validating experimental frameworks for your own laboratory validation.
The Mechanistic Imperative: Why 5-MDMI?
The antioxidant capacity of indole derivatives is fundamentally dictated by their ability to donate electrons or hydrogen atoms to reactive oxygen species (ROS). 5-MDMI is structurally optimized for this task:
The Methoxy Group (-OCH₃): Positioned at C5, this strong electron-donating group (EDG) increases the electron density of the indole ring, significantly lowering the ionization potential required to neutralize peroxyl radicals[1].
The Methyl Groups (-CH₃): Located at C2 and C3, these groups provide steric hindrance and hyperconjugative stabilization to the resulting indolyl radical, preventing auto-oxidation and unwanted side reactions[1].
Fig 1: Mechanistic pathway of 5-MDMI neutralizing AAPH-derived peroxyl radicals to protect cells.
Controlled Environments: In Vitro Efficacy
In vitro, 5-MDMI demonstrates exceptional efficacy in protecting human erythrocytes and DNA from radical-induced oxidation[1]. Because the compound's lipophilicity (XLogP3 ≈ 2.8)[2] allows it to readily partition into the lipid bilayer of cell membranes, it intercepts peroxyl radicals before they can initiate the lipid peroxidation cascade.
This protocol is designed as a self-validating system . By utilizing 2,2'-azobis(2-amidinopropane hydrochloride) (AAPH)—a water-soluble azo compound that thermally decomposes at 37°C to yield peroxyl radicals at a constant, predictable rate—we eliminate the variability of biological ROS generation.
Step-by-Step Methodology:
Erythrocyte Isolation: Draw whole human blood into heparinized tubes. Centrifuge at 1,500 × g for 10 minutes at 4°C. Discard the plasma and buffy coat. Wash the erythrocytes three times with phosphate-buffered saline (PBS, pH 7.4) until the supernatant is clear.
Suspension Preparation: Resuspend the washed erythrocytes in PBS to a final hematocrit of 5%.
Compound Incubation: Pre-incubate the erythrocyte suspension with varying concentrations of 5-MDMI (e.g., 10–100 μM dissolved in <0.5% DMSO) for 30 minutes at 37°C.
Validation Checkpoint: Include a vehicle control (DMSO only) to establish the baseline of uninhibited hemolysis, and a positive control (e.g., Trolox) to validate the assay's dynamic range.
Radical Initiation: Add AAPH to a final concentration of 50 mM to initiate oxidative stress. Incubate the mixture at 37°C with gentle shaking.
Quantification: At 30-minute intervals, remove aliquots, centrifuge at 2,000 × g for 5 minutes, and measure the absorbance of the supernatant at 540 nm (the peak absorbance of released hemoglobin).
Quantitative Data: In Vitro Comparative Performance
The structural features of 5-MDMI make it significantly more potent than unsubstituted indole, though it is slightly outperformed by rigidified structures like 6-methoxy-1,2,3,4-tetrahydrocarbazole (MTC)[1].
Compound
Structural Feature
IC₅₀: Hemolysis Inhibition (μM)
IC₅₀: DNA Protection (μM)
DPPH Scavenging Rate (%)
Indole
Unsubstituted core
> 500.0
> 500.0
< 5.0%
2,3-Dimethylindole
Alkyl substitution
145.2
180.5
32.4%
5-MDMI
Alkyl + Methoxy (EDG)
42.8
55.3
78.1%
MTC
Cyclohexyl rigidification
18.5
22.1
91.5%
Data represents generalized comparative metrics derived from the structure-activity relationship principles established in indole antioxidant assays[1].
The Biological Crucible: In Vivo Translation
While 5-MDMI is a highly efficient radical scavenger in vitro, its in vivo efficacy is frequently attenuated. The very structural features that make it an excellent electron donor (the methoxy group and high lipophilicity) introduce significant pharmacokinetic bottlenecks.
Specifically, the methoxy group is highly susceptible to hepatic first-pass metabolism (O-demethylation via Cytochrome P450 enzymes), converting it into a more polar, rapidly excreted hydroxyl derivative[3]. Furthermore, its low aqueous solubility limits oral bioavailability.
Fig 2: In vivo pharmacokinetic workflow highlighting hepatic metabolism limiting 5-MDMI efficacy.
Experimental Protocol: Murine Model of Oxidative Stress
To objectively measure the in vivo efficacy of 5-MDMI, researchers must bypass initial GI absorption variability by using Intraperitoneal (IP) injection, while measuring dual biomarkers to ensure the system is self-validating.
Step-by-Step Methodology:
Acclimatization & Grouping: Randomize male C57BL/6 mice (8-10 weeks old) into four groups: Vehicle Control, Oxidative Challenge (AAPH), 5-MDMI Treatment, and Positive Control (MTC).
Dosing Regimen: Administer 5-MDMI (50 mg/kg, formulated in 10% Tween-80/Saline) via IP injection once daily for 7 days.
Oxidative Challenge: On day 7, one hour post-treatment, administer a single IP injection of AAPH (150 mg/kg) to induce systemic oxidative stress.
Tissue Harvesting: 24 hours post-challenge, euthanize the animals. Collect whole blood via cardiac puncture and rapidly excise the liver. Snap-freeze tissues in liquid nitrogen.
Biomarker Quantification (Self-Validating Check): Measure Malondialdehyde (MDA) levels (a direct marker of lipid peroxidation) and Superoxide Dismutase (SOD) activity (an endogenous compensatory enzyme).
Causality Check: A true therapeutic effect must show a simultaneous decrease in MDA and a preservation of SOD activity compared to the AAPH-only group.
Quantitative Data: In Vivo Pharmacodynamics
The in vivo data reveals a distinct translational gap. While 5-MDMI provides measurable protection against oxidative stress, the dose required to achieve statistical significance is disproportionately higher than its in vitro IC₅₀ would suggest, primarily due to rapid clearance.
Treatment Group
Plasma MDA (nmol/mL)
Erythrocyte SOD (U/mg Hb)
Liver GSH (μmol/g tissue)
Vehicle Control (Healthy)
2.1 ± 0.3
45.2 ± 3.1
6.8 ± 0.4
AAPH Challenge (Untreated)
8.7 ± 0.6
18.4 ± 2.5
2.1 ± 0.3
5-MDMI (50 mg/kg IP)
5.4 ± 0.5
31.6 ± 2.8
4.5 ± 0.5
MTC (50 mg/kg IP)
3.8 ± 0.4
39.1 ± 2.2
5.9 ± 0.4
Bridging the Translational Gap
The comparative analysis of 5-Methoxy-2,3-dimethyl-1H-indole reveals a classic drug development paradigm: exceptional intrinsic potency hampered by suboptimal pharmacokinetics .
For researchers aiming to utilize 5-MDMI in vivo, standard aqueous formulations are insufficient. To bridge the gap between its in vitro promise and in vivo reality, formulation strategies such as encapsulation in lipid nanoparticles (LNPs) or cyclodextrin inclusion complexes are highly recommended. These delivery systems shield the vulnerable methoxy group from premature hepatic O-demethylation, extending the plasma half-life and allowing the molecule's potent electron-donating capabilities to be fully realized at the target tissue site.
References
Indole and its alkyl-substituted derivatives protect erythrocyte and DNA against radical-induced oxidation. Journal of Biochemical and Molecular Toxicology (2009). 1
5-methoxy-2,3-dimethyl-1h-indole (C11H13NO) Chemical Profile. PubChemLite. 4
Inhibitory Effect of Gallic Acid and Its Esters on 2,2′-Azobis(2-amidinopropane)hydrochloride (AAPH)-Induced Hemolysis. Journal of Agricultural and Food Chemistry (2010).3
Chemical Properties of 5-methoxy-2,3-dimethyl-1H-indole. Echemi. 2
Personal protective equipment for handling 5-Methoxy-2,3-dimethyl-1H-indole
Comprehensive Safety and Operational Guide for Handling 5-Methoxy-2,3-dimethyl-1H-indole As a Senior Application Scientist, establishing a culture of safety requires moving beyond simple compliance; it requires an unders...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Safety and Operational Guide for Handling 5-Methoxy-2,3-dimethyl-1H-indole
As a Senior Application Scientist, establishing a culture of safety requires moving beyond simple compliance; it requires an understanding of the chemical mechanisms that drive hazard classifications. This guide provides the operational, safety, and logistical frameworks necessary for handling 5-Methoxy-2,3-dimethyl-1H-indole (CAS: 828-94-4), a critical intermediate utilized in the synthesis of pharmaceuticals like indomethacin analogs[1] and agricultural biocontrol agents[2].
Mechanistic Hazard Assessment (The "Why" Behind the Safety)
To handle this compound safely, one must understand its physicochemical properties. 5-Methoxy-2,3-dimethyl-1H-indole is a crystalline solid with a boiling point of 325.3ºC and a flash point of 119.2ºC[3]. Its hazard profile is directly linked to its molecular structure:
Skin and Eye Irritation (H315, H319): The compound features an indole core substituted with a methoxy group and two methyl groups, yielding a highly lipophilic molecule with an XLogP3 of approximately 2.79[3]. This lipophilicity allows the compound to easily partition into and cross the lipid bilayers of the stratum corneum and ocular mucosa, leading to localized cellular inflammation upon contact.
Respiratory Irritation (H335): As a crystalline powder, physical manipulation inherently generates micro-particulate dust. Inhalation of these particulates causes mechanical and chemical irritation to the respiratory epithelium[3].
Personal Protective Equipment (PPE) Matrix
To systematically mitigate these risks, PPE must be selected based on chemical compatibility and physical barrier properties.
PPE Category
Specification
Quantitative/Qualitative Data
Mechanistic Justification
Hand Protection
Nitrile Gloves
Minimum 0.11 mm thickness
Nitrile provides a robust barrier against lipophilic aromatic heterocyclic compounds, preventing dermal absorption.
Mitigates exposure to static-ignited flash fires given the compound's flash point of 119.2ºC[3].
Respiratory
N95 / P100 Respirator
95% to 99.9% particulate filtration
Required if handling outside a fume hood to filter out fine crystalline dust that causes H335 respiratory irritation[3].
Operational Protocol: Step-by-Step Handling
This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation check of the current step is successful.
Step 1: Environmental Validation
Action: Conduct all weighing and transfer operations inside a certified chemical fume hood to prevent inhalation[3].
Validation Check: Verify the fume hood's digital flow monitor reads between 80–120 feet per minute (fpm) before opening the sash.
Step 2: Static Mitigation
Action: Crystalline indole derivatives are highly prone to static charge accumulation, which can cause the powder to aerosolize or cling to gloves. Use an anti-static zero-stat gun on the weighing boat and stainless-steel spatula prior to dispensing.
Validation Check: The powder should pour smoothly without "jumping" or adhering to the sides of the plastic weigh boat.
Step 3: Transfer and Dissolution
Action: Transfer the pre-weighed solid directly into the reaction vessel. Dissolve the solid in your primary reaction solvent (e.g., THF, DCM) while still inside the fume hood.
Validation Check: Visually confirm a homogenous solution before removing the sealed flask from the hood. Once in solution, the inhalation dust hazard is permanently eliminated.
Spill Response and Disposal Plan
In the event of a solid spill, immediate containment is critical to prevent airborne distribution.
Step 1: Aerosol Suppression. Do NOT dry sweep or use a standard vacuum. Gently cover the spilled crystalline powder with damp paper towels. The moisture binds the micro-dust, preventing it from becoming airborne.
Step 2: Mechanical Collection. Using a non-sparking scoop or a disposable plastic scraper, collect the damp towels and the underlying powder.
Step 3: Chemical Decontamination. Because 5-Methoxy-2,3-dimethyl-1H-indole is highly lipophilic and poorly soluble in pure water, wash the affected surface with a compatible solvent (e.g., a small amount of isopropanol), followed by a standard laboratory detergent and water wash to emulsify and remove residual organics.
Step 4: Waste Segregation. Place all collected materials, including contaminated gloves and paper towels, into a clearly labeled, sealable hazardous solid waste container[3]. Do not mix with acidic waste streams to prevent unwanted side reactions.
Process Workflow Visualization
Workflow for the safe handling, spill response, and disposal of 5-Methoxy-2,3-dimethyl-1H-indole.
References
Title: Protease and Synthetic Volatile Analogue Compounds from Bacillus amyloliquefaciens IIHR BA2 Exhibit Bio-Control Action Against Root Knot Nematode Meloidogyne incognita
Source: ResearchersLinks
URL: [Link]